Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-16-11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOZIXXVWRTGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: A Versatile Spirocyclic Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate, a key building block in modern medicinal chemistry. We will delve into its structural significance, physicochemical properties, a robust and representative synthetic protocol, and its applications as a pharmaceutical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of spirocyclic scaffolds.
Introduction: The Significance of Spirocyclic Scaffolds
In the realm of drug discovery, there is a continuous drive to explore novel chemical spaces that can yield compounds with improved potency, selectivity, and pharmacokinetic properties. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures. This rigidity can lead to a more precise orientation of functional groups for optimal interaction with biological targets, potentially reducing off-target effects and enhancing efficacy.
This compound is a prime example of such a scaffold. It incorporates an azetidine ring, a thiazolidinone ring, and a strategically placed tert-butoxycarbonyl (Boc) protecting group. This combination of features makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel antibiotics and other therapeutic agents.[1]
Physicochemical and Structural Properties
The structural and electronic properties of this molecule are key to its utility. The spirocyclic nature imparts a defined three-dimensional geometry, while the Boc-protected nitrogen allows for controlled manipulation in subsequent synthetic steps. The thiazolidinone ring, containing a ketone and a thioether, presents multiple points for further functionalization.
| Property | Value | Source |
| CAS Number | 1453315-68-8 | [2] |
| Molecular Formula | C₁₁H₁₇NO₃S | [1] |
| Molecular Weight | 243.32 g/mol | [1] |
| Purity | Typically ≥95% | [2] |
| Appearance | White to off-white solid (predicted) | - |
| SMILES | O=C(N1CC2(C1)SCC(=O)C2)OC(C)(C)C | [2] |
| Storage | 2-8°C, under dry and sealed conditions | [1] |
Synthesis of the Thia-Azaspiro[3.4]octane Core: A Representative Protocol
While specific synthetic details for this exact molecule are not extensively published in peer-reviewed journals, a robust synthesis can be devised based on established methodologies for analogous spirocyclic thiazolidinones.[3] A highly efficient approach is a one-pot, three-component reaction involving a ketone, an amine, and thioglycolic acid. This method is advantageous due to its atom economy and operational simplicity.
The proposed synthesis for this compound would logically start from N-Boc-3-azetidinone. The reaction proceeds through the formation of an initial imine or enamine intermediate, which then undergoes cyclization with thioglycolic acid.
Proposed Synthetic Pathway
The logical flow for the synthesis is depicted below. The key transformation is the condensation and cyclization sequence that forms the spirocyclic core in a single step.
Sources
- 1. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07474E [pubs.rsc.org]
- 2. This compound [mail.sobekbio.com]
- 3. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced three-dimensional complexity and improved physicochemical properties is relentless. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising class of building blocks.[1] Their rigid, well-defined conformations provide a unique platform for the precise spatial arrangement of functional groups, enabling more selective interactions with biological targets.[1] Among these, nitrogen-containing spirocycles, such as azaspiro[3.4]octanes, have garnered significant attention as versatile intermediates in the synthesis of innovative therapeutic agents.
This technical guide focuses on a key member of this family: Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS Number: 1453315-68-8). This molecule, featuring a unique thia-azaspiro[3.4]octane core, serves as a crucial intermediate in the synthesis of advanced pharmaceutical compounds, most notably in the development of novel β-lactam antibiotics.[2] Its distinct spirocyclic structure, combined with the presence of a Boc-protected amine and a reactive ketone functionality, offers medicinal chemists a powerful tool for the construction of complex and biologically active molecules.[2]
This guide will provide a comprehensive overview of the synthesis, properties, and applications of this important building block, offering field-proven insights and detailed methodologies to support researchers in their drug development endeavors.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1453315-68-8 | [3] |
| Molecular Formula | C₁₁H₁₇NO₃S | MySkinRecipes |
| Molecular Weight | 243.32 g/mol | MySkinRecipes |
| Appearance | Solid (predicted) | |
| Purity | ≥95% (typical commercial grade) | [3] |
| Storage | 2-8°C, under dry conditions | MySkinRecipes |
The structural architecture of this molecule is central to its utility. The spirocyclic core imparts a rigid three-dimensional geometry, while the Boc-protecting group on the nitrogen atom allows for controlled deprotection and subsequent functionalization. The ketone at the 7-position serves as a key handle for a variety of chemical transformations, including reductions, reductive aminations, and additions of nucleophiles, enabling the introduction of diverse substituents and the construction of more complex molecular frameworks.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
A likely synthetic approach involves a multi-step sequence starting from readily available precursors. The construction of the spirocyclic core is the key challenge, often addressed through cycloaddition reactions or intramolecular cyclization strategies.
Sources
An In-depth Technical Guide to the Molecular Weight of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Novel Spirocyclic Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to new chemical space is paramount. Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate, a unique spirocyclic compound, has emerged as a significant building block in drug discovery. Its rigid, three-dimensional structure offers a distinct advantage over traditional flat, aromatic systems, enabling more precise spatial orientation of functional groups for optimal interaction with biological targets. Such spirocyclic frameworks are increasingly sought after for their potential to enhance compound properties such as metabolic stability, solubility, and target specificity. This guide provides a detailed technical analysis of a fundamental physicochemical property of this compound: its molecular weight. An accurate understanding of molecular weight is critical for researchers, as it underpins a wide range of experimental procedures, from reaction stoichiometry and solution preparation to analytical characterization and regulatory submission.
Molecular Structure and Composition
The systematic name, this compound, describes a complex heterocyclic system. The core of the molecule is an azaspiro[3.4]octane, which consists of a four-membered azetidine ring and a five-membered cyclopentane ring sharing a single carbon atom. Key functional groups include a tert-butyl carbamate (Boc) protecting group on the nitrogen of the azetidine ring, a ketone group at the 7th position, and a sulfur atom replacing a carbon at the 5th position, forming a thiolane ring.
To precisely determine the molecular weight, we must first establish the molecular formula. Based on its structure, the molecular formula for this compound is determined to be C₁₁H₁₇NO₃S .[1][2][3][4]
Caption: 2D Chemical Structure of the Molecule.
Calculation of the Molecular Weight
The molecular weight (or more accurately, the molar mass) is the sum of the atomic weights of all atoms in a molecule. Using the molecular formula C₁₁H₁₇NO₃S and the standard atomic weights of the constituent elements, we can perform a detailed calculation.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 17 | 1.008 | 17.136 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Sulfur | S | 1 | 32.06 | 32.06 |
| Total | 243.321 |
The calculated molecular weight is 243.321 g/mol . This value is consistent with data from multiple chemical suppliers who list the molecular weight as 243.32 g/mol .[1][2][3][4] The exact mass, which is calculated using the mass of the most abundant isotope of each element, is 243.09291458 Da.[5] For most laboratory applications, the molecular weight is the more commonly used value.
The Critical Role of Accurate Molecular Weight in Research and Development
An accurately determined molecular weight is fundamental to nearly all quantitative aspects of chemical and pharmaceutical research:
-
Stoichiometric Calculations: In the synthesis of derivatives or more complex molecules using this compound as a starting material, precise molecular weight is essential for calculating the molar equivalents of reactants and reagents. This ensures optimal reaction yields and minimizes the formation of impurities.
-
Preparation of Standard Solutions: For in vitro and in vivo assays, the preparation of solutions with accurate concentrations is critical for obtaining reliable and reproducible data. The molecular weight is a direct input into the calculation of mass needed to achieve a desired molarity.
-
Analytical Characterization: Techniques such as mass spectrometry directly measure the mass-to-charge ratio of a molecule, providing experimental verification of its identity and purity. A close correlation between the experimentally determined mass and the calculated molecular weight is a primary confirmation of the synthesized compound.
-
Pharmacokinetic and Pharmacodynamic Studies: In drug development, dosage calculations for preclinical and clinical studies are based on the molar concentration of the active pharmaceutical ingredient (API). An incorrect molecular weight would lead to dosing errors, potentially compromising the safety and efficacy of the therapeutic candidate.
Experimental Verification of Molecular Weight: A Mass Spectrometry Workflow
While the molecular weight can be calculated theoretically, it is standard practice to verify it experimentally. High-resolution mass spectrometry (HRMS) is the gold-standard technique for this purpose.
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration of approximately 1 µg/mL for infusion.
-
-
Instrumentation:
-
Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode, as the molecule is likely to be protonated ([M+H]⁺) or form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Scan a mass range that encompasses the expected mass of the protonated molecule and its potential adducts (e.g., m/z 100-500).
-
-
Data Analysis:
-
Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.
-
The expected m/z for the [M+H]⁺ ion would be approximately 244.1007 (243.0929 + 1.0078).
-
Compare the experimentally measured accurate mass to the theoretically calculated accurate mass. The mass error should be within a narrow tolerance (typically < 5 ppm) to confirm the elemental composition.
-
Caption: Experimental Workflow for HRMS Verification.
Conclusion
The molecular weight of this compound, a key building block in contemporary drug discovery, has been definitively established as 243.32 g/mol based on its molecular formula of C₁₁H₁₇NO₃S. This fundamental parameter is not merely a theoretical value but a cornerstone of rigorous scientific investigation. Its accurate application in experimental design and data interpretation is indispensable for the synthesis, characterization, and biological evaluation of novel therapeutic agents derived from this promising spirocyclic scaffold. Researchers and drug development professionals must appreciate the critical importance of this value to ensure the integrity and reproducibility of their work, ultimately accelerating the journey from molecular concept to clinical reality.
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The Strategic Role of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate in Advanced Beta-Lactam Synthesis
A Technical Guide for Researchers and Drug Development Professionals
The relentless evolution of bacterial resistance necessitates continuous innovation in the synthesis of novel β-lactam antibiotics. The construction of the strained bicyclic core of penicillins (penams) and carbapenems remains a formidable challenge in synthetic organic chemistry, demanding precise stereochemical control. This guide elucidates the pivotal role of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate as a sophisticated building block in the stereocontrolled synthesis of β-lactam cores. Its unique spirocyclic architecture offers a constrained conformational framework, enabling the strategic installation of key stereocenters, which can be subsequently elaborated into the final antibiotic scaffold.
Introduction: The Enduring Legacy of β-Lactams and the Need for Synthetic Innovation
β-Lactam antibiotics have been a cornerstone of antibacterial therapy for over eight decades, primarily by inhibiting bacterial cell wall biosynthesis.[1] Their efficacy is intrinsically linked to the stereochemistry and strain of their core bicyclic structure. The development of stereoselective routes to these complex molecules is therefore of paramount importance.[2] Spirocyclic β-lactams, in particular, have emerged as valuable intermediates and bioactive compounds in their own right, offering a unique three-dimensional architecture for drug design.[3] The subject of this guide, this compound, is a prime example of a chiral building block designed to address the synthetic challenges inherent in β-lactam construction.
Physicochemical Properties and Synthesis of the Spirocyclic Intermediate
This compound is a bifunctional molecule featuring a ketone, a Boc-protected azetidine, and a tetrahydrothiophene ring fused at a spirocyclic center. This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly beta-lactam antibiotics like penicillins and cephalosporins.[4] The spirocyclic nature and the protected carboxylate group allow for precise control over chemical reactions during ring formation and functionalization.[4] The synthesis of related azaspiro[3.4]octane systems has been reported, highlighting their utility as versatile modules in drug discovery.[5]
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₃S |
| Molecular Weight | 243.32 g/mol |
| Appearance | White to off-white solid |
| Key Features | Spirocyclic ketone, Boc-protected azetidine, Tetrahydrothiophene ring |
A Proposed Synthetic Pathway to the Penam Core: A Mechanistic Deep Dive
While the precise, proprietary industrial routes are often not published, a scientifically sound pathway for the conversion of this compound to a penam core can be postulated based on well-established synthetic transformations. The overall strategy involves a ring expansion of the tetrahydrothiophene moiety, followed by a reductive cleavage and recyclization to form the characteristic fused bicyclic system of penicillins.
Caption: Mechanism of the Baeyer-Villiger oxidation step.
Illustrative Experimental Protocol (Baeyer-Villiger Oxidation):
-
Dissolve this compound (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding thiolactone.
Step 2: Reductive Desulfurization and Ring Opening
The next key transformation is the cleavage of the C-S bond of the thiolactone. Reductive desulfurization using Raney Nickel is a classic and highly effective method for this purpose. [6]This reaction will cleave the thiolactone ring, generating a linear amino acid derivative with the crucial stereocenters set in the previous steps.
Causality of Experimental Choice: Raney Nickel is a well-established reagent for the hydrogenolysis of carbon-sulfur bonds. [5]Its use here is intended to reductively open the thiolactone ring, unmasking a carboxylic acid and a primary alcohol (after reduction of the intermediate aldehyde), which are necessary for the subsequent cyclization to form the β-lactam ring.
Illustrative Experimental Protocol (Reductive Desulfurization):
-
Suspend the thiolactone intermediate (1.0 eq) in a suitable solvent, such as ethanol or tetrahydrofuran (THF).
-
Add a slurry of activated Raney Nickel (a significant excess by weight) to the suspension.
-
Stir the mixture vigorously under an atmosphere of hydrogen gas (or in some cases, refluxing ethanol can serve as the hydrogen source) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude ring-opened product.
Step 3: Intramolecular Cyclization to Form the Penam Core
The final step is the intramolecular cyclization of the acyclic amino acid precursor to form the strained β-lactam ring. This is typically achieved by activating the carboxylic acid group and allowing it to react with the secondary amine of the azetidine ring. Various coupling reagents can be employed for this purpose.
Causality of Experimental Choice: The formation of the four-membered β-lactam ring requires specific cyclization conditions. The use of coupling agents like Mukaiyama's reagent or the conversion of the carboxylic acid to an acid chloride followed by base-mediated cyclization are common strategies to facilitate this thermodynamically challenging ring closure.
Illustrative Experimental Protocol (Intramolecular Cyclization):
-
Dissolve the acyclic amino acid precursor (1.0 eq) in an anhydrous, non-protic solvent like DCM or acetonitrile.
-
Add a suitable coupling agent, such as 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent), along with a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting penam core derivative by column chromatography or recrystallization.
Conclusion: A Versatile Scaffold for Antibiotic Discovery
This compound represents a sophisticated and strategically designed intermediate for the stereocontrolled synthesis of β-lactam antibiotics. While the precise industrial applications may remain proprietary, a thorough understanding of fundamental organic reactions allows for the elucidation of a plausible and powerful synthetic route. The sequence of Baeyer-Villiger oxidation, reductive desulfurization, and intramolecular cyclization provides a logical pathway to transform this spirocyclic precursor into the highly valuable penam core. This approach underscores the importance of innovative chiral building blocks in overcoming the synthetic hurdles associated with the development of new and effective antibacterial agents.
References
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- Somu, R. V., & Johnson, R. L. (2005). Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. The Journal of Organic Chemistry, 70(15), 5954–5963.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. Retrieved from [Link]
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Wikipedia. (2023). Ramberg–Bäcklund reaction. Retrieved from [Link]
- Bhalla, A., et al. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ChemInform, 41(4).
- Unsworth, W. P., & Unsworth, J. D. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(20), 6109.
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SynArchive. (n.d.). Ramberg-Bäcklund Reaction. Retrieved from [Link]
- Sharada, L. N., et al. (2014). A practical synthesis of N-substituted-2-benzyl-2,5-diaza-spiro[3.4]octan-1-ones. Organic Chemistry: An Indian Journal, 10(4), 127-131.
- Kourist, R., & Bornscheuer, U. T. (2011). Baeyer–Villiger Oxidations. In Modern Biocatalysis (pp. 1-21). Wiley-VCH Verlag GmbH & Co. KGaA.
- Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14, 24059-24080.
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Wikipedia. (2023). Baeyer–Villiger oxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
- Szychowski, J., et al. (2020).
- S. Rajagopalan. (1949). Raney nickel reductions. Journal of Scientific & Industrial Research, 8B(2), 20-24.
- Liu, T., & Danishefsky, S. J. (2022). Superfast desulfurization for protein chemical synthesis and modification. Cell Reports Physical Science, 3(9), 101048.
- Farmer, S. C., et al. (2010). Desulfurization of Dibenzothiophene and Oxidized Dibenzothiophene Ring Systems. Molecules, 15(1), 444-451.
- Wang, Y., et al. (2021). HPW/PAM Catalyst for Oxidative Desulfurization-Synthesis, Characterization and Mechanism Study.
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Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 19.7 Reduction via Thioacetals [Video]. YouTube. Retrieved from [Link]
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The Strategic Deployment of tert-Butyl 7-Oxo-5-Thia-2-Azaspiro[3.4]octane-2-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Medicinal and Process Chemists
Authored by: A Senior Application Scientist
Abstract
The quest for novel chemical matter that can unlock challenging biological targets and provide a clear intellectual property position is a central theme in contemporary drug discovery. Spirocyclic scaffolds have emerged as a powerful class of building blocks, offering three-dimensional complexity that often translates to improved physicochemical properties and metabolic stability. This guide provides a comprehensive technical overview of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate, a versatile and strategically important building block. We will delve into its rational design, robust synthesis, and its utility as a multifunctional module for the creation of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for a competitive edge in their discovery programs.
Introduction: The Imperative for Three-Dimensionality in Small Molecule Design
The landscape of drug discovery is increasingly focused on targets that require ligands with precise three-dimensional arrangements to achieve high affinity and selectivity. The over-reliance on flat, aromatic systems in many compound libraries has led to challenges in identifying leads with desirable drug-like properties. Spirocyclic systems, which feature two rings sharing a single atom, provide a rigid and defined exit vector for substituents, allowing for a more precise exploration of chemical space.
This compound (Figure 1) is a prime example of a building block designed to impart this valuable three-dimensionality. Its compact structure combines an azetidine ring, a common feature in medicinal chemistry, with a thiolane-3-one moiety. This unique combination offers several strategic advantages:
-
Defined Stereochemistry: The spirocyclic core is rigid, ensuring that substituents have well-defined spatial relationships.
-
Multiple Functionalization Points: The ketone, the Boc-protected amine, and the carbon backbone offer multiple handles for chemical elaboration.
-
Modulation of Physicochemical Properties: The presence of both a hydrogen bond acceptor (ketone) and a protected donor (amine) allows for fine-tuning of properties like solubility and cell permeability.
-
Novelty: As a relatively underexplored scaffold, it provides access to novel chemical matter, which is crucial for establishing a strong intellectual property position.[1][2]
This guide will provide the necessary technical details to synthesize, characterize, and utilize this building block in a drug discovery setting.
Synthesis of the Core Scaffold: A Robust and Scalable Route
The synthesis of this compound has been elegantly developed to be both step-economic and scalable.[3][4] The key transformation is a [3+2] cycloaddition between a thiocarbonyl ylide and a dipolarophile. This approach is highly efficient for the construction of the thiolane ring.
Experimental Protocol: Synthesis of this compound
The overall synthetic workflow is depicted below. The process begins with commercially available starting materials and proceeds through a key cycloaddition reaction.
Caption: Synthetic workflow for the target spirocyclic building block.
Detailed Step-by-Step Methodology:
-
Preparation of the Thiocarbonyl Ylide Precursor: The synthesis begins with the generation of a suitable thiocarbonyl ylide precursor. This is typically achieved through a multi-step sequence starting from readily available materials.
-
[3+2] Cycloaddition: The precursor is then subjected to conditions that promote the formation of the transient thiocarbonyl ylide. In the presence of a suitable dipolarophile, such as a β,β-disubstituted conjugated ester, a [3+2] cycloaddition occurs to form the five-membered thiolane ring.[1] This reaction is often the key bond-forming step and is optimized for yield and diastereoselectivity.
-
Saponification and Decarboxylation: The resulting ester from the cycloaddition is saponified to the corresponding carboxylic acid.[1] Subsequent decarboxylation, often thermally induced, removes the ester group and simplifies the scaffold.
-
Oxidation to the Ketone: The final step is the oxidation of the thiolane to the desired sulfone (the ketone at the 7-position). This is typically achieved using a mild oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA).[1]
Causality Behind Experimental Choices:
-
Choice of Dipolarophile: The use of a β,β-disubstituted conjugated ester is a notable aspect of this synthesis, as such substrates can be challenging in thiocarbonyl ylide cycloadditions.[1] Its successful implementation demonstrates the robustness of the methodology.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen. It is stable to the reaction conditions of the cycloaddition and subsequent transformations but can be readily removed under acidic conditions without affecting the rest of the molecule. This allows for late-stage diversification at the nitrogen atom.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is essential for its effective use. The table below summarizes the key properties of the title compound.
| Property | Value | Source |
| CAS Number | 1453315-68-8 | |
| Molecular Formula | C₁₂H₁₉NO₃S | Inferred |
| Molecular Weight | 257.35 g/mol | Inferred |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, and other common organic solvents | Typical |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the tert-butyl group (a singlet at ~1.4-1.5 ppm), as well as complex multiplets for the diastereotopic protons of the two rings.
-
¹³C NMR: The carbon NMR spectrum will display a carbonyl resonance for the ketone (~200-210 ppm), a carbonyl resonance for the Boc group (~155 ppm), and the quaternary carbon of the spirocenter.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will typically show the [M+H]⁺ or [M+Na]⁺ adducts.
Reactivity and Chemical Space Expansion
The true power of this compound lies in its potential for diversification. The core scaffold presents three primary vectors for chemical modification.
Caption: Diversification strategies for the spirocyclic core.
Transformations at the Ketone (C7)
The ketone is a versatile functional group that can be readily transformed into a variety of other moieties:
-
Reductive Amination: This is a powerful method for introducing a diverse range of amine substituents. The ketone can be reacted with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amine. This is a cornerstone of library synthesis.
-
Wittig and Horner-Wadsworth-Emmons Olefination: These reactions allow for the conversion of the ketone into an exocyclic double bond, which can then be further functionalized (e.g., via reduction, epoxidation, or dihydroxylation).
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the ketone to form tertiary alcohols. This introduces a new stereocenter and provides a point for further derivatization.
Deprotection and Functionalization of the Amine (N2)
The Boc-protected amine is a gateway to another dimension of chemical diversity:
-
Deprotection: The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane). This reveals the secondary amine of the azetidine ring.
-
N-Acylation and N-Sulfonylation: The liberated amine can be readily acylated with acid chlorides or activated carboxylic acids, or sulfonated with sulfonyl chlorides, to introduce a wide array of amide and sulfonamide groups. These are common functionalities in bioactive molecules.
-
N-Alkylation: The secondary amine can be alkylated under standard conditions to introduce further substituents.
Functionalization of the Thiolane Ring
The carbon backbone of the thiolane ring can also be functionalized, although this is often more challenging. Enolate formation alpha to the ketone can allow for the introduction of substituents at the C6 or C8 positions.
Applications in Drug Discovery Programs
The utility of this compound and its analogues lies in their ability to serve as novel, multifunctional modules for drug discovery.[1][2] While specific examples of its incorporation into marketed drugs are not yet prevalent, its value is in the early stages of discovery and lead optimization.
-
Scaffold Hopping and Bioisosteric Replacement: This spirocycle can be used as a bioisosteric replacement for more common ring systems like piperidine or piperazine.[3] Its rigid, three-dimensional nature can lead to improved potency or selectivity by presenting substituents in a more optimal orientation for binding to a biological target.
-
Access to Novel Chemical Space: By incorporating this building block, chemists can rapidly generate libraries of compounds that are structurally distinct from those of competitors, enhancing the potential for novel discoveries and strengthening patent claims.[1]
-
Intermediate for Complex Syntheses: This building block is an important intermediate in the synthesis of more complex pharmaceutical compounds, including potential new classes of antibiotics.[5]
Conclusion
This compound is more than just another heterocyclic building block; it is a strategically designed tool for the modern medicinal chemist. Its robust and scalable synthesis, coupled with its multiple points for diversification, makes it an invaluable asset for any drug discovery program aiming to explore novel, three-dimensional chemical space. By understanding the principles behind its design and the practical details of its synthesis and reactivity, research organizations can effectively leverage this powerful scaffold to accelerate their journey towards the discovery of new medicines.
References
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4758–4761. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2013). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. [Link]
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ACS Publications. (2013). Organic Letters Vol. 15 No. 18. [Link]
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ResearchGate. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]
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Swiss Open Access Repository. (n.d.). 16 - Documents. Retrieved January 19, 2026, from [Link]
- Google Patents. (2020). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
Sources
A Technical Guide for Drug Discovery Professionals: Unveiling the Mechanistic Potential of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Abstract
Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate represents a novel, sp³-rich heterocyclic scaffold with significant potential in medicinal chemistry. As a synthetic intermediate, its direct biological activity and mechanism of action remain uncharacterized in peer-reviewed literature.[1][2] This technical guide provides a theory-driven exploration of its potential mechanisms of action, grounded in a detailed analysis of its unique structural features: a strained thietanone ring analogous to a β-lactam, and a rigid azaspirocyclic core. We propose two primary hypotheses: 1) Covalent, irreversible enzyme inhibition through nucleophilic attack and scission of the reactive thietanone ring, and 2) Non-covalent, competitive inhibition leveraging the scaffold's rigid three-dimensional geometry to occupy specific enzyme or receptor binding pockets. This whitepaper outlines the scientific rationale behind these theories and provides detailed, actionable experimental protocols for their validation, empowering researchers to unlock the therapeutic potential of this promising molecular architecture.
Introduction: The Imperative for Structural Novelty in Drug Discovery
The landscape of modern drug discovery is characterized by an increasing demand for molecules that can modulate challenging biological targets with high potency and selectivity. This has fueled a strategic shift away from flat, aromatic structures towards complex, three-dimensional scaffolds that can better mimic natural ligands and engage with intricate binding sites.[3] Azaspirocycles have emerged as a particularly valuable class of building blocks in this "escape from flatland," offering conformational rigidity and well-defined exit vectors for substituent placement.[4]
This compound embodies this design philosophy. It is recognized primarily as a novel building block for the synthesis of more complex pharmaceutical compounds.[1][5] Its structure combines the 3D advantages of a spirocycle with a highly reactive, and potentially pharmacologically significant, four-membered thietanone ring. This guide deconstructs the molecule's architecture to build a foundational theory of its potential biological activities, providing a roadmap for its investigation as a lead scaffold in drug development programs.
Structural and Physicochemical Analysis
The therapeutic potential of any molecule is fundamentally rooted in its chemical structure. The title compound is comprised of several key features that inform its likely behavior in a biological system.
-
The Spirocyclic Core ([3.4]octane): The fusion of a five-membered azetidine ring and a four-membered thietanone ring at a single carbon atom creates a rigid framework. This rigidity minimizes the entropic penalty upon binding to a biological target and presents attached functional groups in a precise, predictable spatial orientation, which can be a key driver of target selectivity.[3]
-
The Thietanone Ring (7-oxo-5-thia-): This is arguably the most compelling feature from a mechanistic standpoint. Analogous to the β-lactam ring in penicillin antibiotics, this four-membered heterocyclic ketone is subject to significant ring strain.[6][7] This strain renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, creating the potential for covalent bond formation with target proteins.
-
The Azetidine Ring (2-aza-): This nitrogen-containing ring provides a versatile handle for synthetic modification. The nitrogen atom can also serve as a hydrogen bond acceptor, contributing to target affinity.
-
The Boc Protecting Group (Tert-butyl...-2-carboxylate): In its current form, the tert-butoxycarbonyl (Boc) group protects the azetidine nitrogen. While this group increases lipophilicity, it is typically a synthetic intermediate. In a drug development context, it would be removed or replaced with other functional groups to modulate potency, selectivity, and pharmacokinetic properties.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₃S | [2] |
| Molecular Weight | 243.32 g/mol | [2] |
| CAS Number | 1453315-68-8 | [2] |
| Purity | ≥95% | [2] |
Hypothesized Mechanisms of Action
Based on the structural analysis, we propose two primary, testable theories for the mechanism of action of this scaffold.
Theory 1: Covalent Inhibition via Thietanone Ring Scission
The core of this hypothesis lies in the chemical reactivity of the strained thietanone ring, drawing a direct parallel to the mechanism of β-lactam antibiotics which acylate the active-site serine of bacterial transpeptidases.[7][8]
Mechanistic Rationale: A nucleophilic residue (e.g., the hydroxyl group of a serine or the thiol group of a cysteine) within an enzyme's active site could attack the electrophilic carbonyl carbon of the thietanone ring. This attack would be facilitated by the relief of ring strain upon opening, resulting in the formation of a stable, covalent thioester or ester bond between the inhibitor and the enzyme. This acylation event would lead to irreversible inhibition of the enzyme's catalytic activity.
Potential Target Classes:
-
Serine Proteases: A vast class of enzymes involved in processes from digestion to blood clotting.
-
Cysteine Proteases: Includes enzymes like cathepsins, which are implicated in osteoporosis and other diseases.[9]
-
β-Lactamases: If investigated for antibacterial potential, this scaffold could act as an inhibitor of the very enzymes that confer resistance to traditional β-lactam antibiotics.[8]
Theory 2: Competitive Inhibition via Rigid Scaffolding
This hypothesis posits a non-covalent mechanism, where the molecule acts as a structural mimic of a natural substrate or ligand.
Mechanistic Rationale: The well-defined, three-dimensional shape of the azaspiro[3.4]octane core allows it to fit snugly into the binding pocket of a target protein.[4] Its binding would be governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. By occupying this site, it would physically block the binding of the endogenous substrate, leading to competitive inhibition of the target's function. The Boc group and the oxo- and thia- functionalities provide key points for such interactions.
Potential Target Classes: This mode of action is broadly applicable and could target nearly any enzyme or receptor class, including:
-
Kinases
-
G-protein coupled receptors (GPCRs)
-
Protein-protein interaction interfaces
Proposed Experimental Validation Protocols
The following protocols provide a logical, step-wise framework for systematically investigating the proposed mechanisms of action. The causality behind these choices is to first establish any biological activity and then to deconvolute the specific molecular mechanism.
Workflow for Target Identification and Mechanism Deconvolution
This workflow provides a high-level overview of the experimental strategy, moving from broad screening to specific mechanistic studies.
Protocol 1: Initial Cellular Activity Screening
-
Objective: To determine if the compound exhibits any general biological activity, such as cytotoxicity or antimicrobial effects, which would justify further investigation.
-
Methodology: Cell Viability Assay (e.g., MTT or resazurin-based)
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control line (e.g., HEK293) in 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform a serial dilution in cell culture medium to create a range of final concentrations (e.g., 100 µM down to 10 nM). Include a vehicle-only (DMSO) control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO or solubilization buffer. Read the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
-
-
Trustworthiness Check: The inclusion of both cancer and non-cancerous cell lines helps to identify non-specific cytotoxicity versus potential cancer-selective effects. A standard chemotherapy drug (e.g., doxorubicin) should be run in parallel as a positive control.
Protocol 2: Covalent Binding Assessment by Mass Spectrometry
-
Objective: To definitively determine if the compound forms a covalent adduct with a model protein, directly testing Theory 1.
-
Methodology: Intact Protein LC-MS Analysis
-
Model Protein Selection: Choose a commercially available model protein with a known active-site nucleophile, such as human Cathepsin K (cysteine protease).[9]
-
Incubation: In separate microcentrifuge tubes, incubate the protein (e.g., 10 µM) under the following conditions at 37°C for 4 hours:
-
a) Protein + Vehicle (DMSO)
-
b) Protein + Compound (50 µM, a 5-fold molar excess)
-
c) Protein (heat-denatured) + Compound (50 µM) - This control ensures binding is dependent on the native protein structure.
-
-
Sample Cleanup: Desalt the protein samples using a C4 ZipTip or similar solid-phase extraction method to remove excess compound and buffer salts.
-
Mass Spectrometry Analysis: Analyze the samples via liquid chromatography-mass spectrometry (LC-MS) on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Deconvolute the resulting mass spectra to determine the precise mass of the intact protein.
-
Data Analysis: Compare the mass of the protein from sample (b) to the control sample (a). A mass increase corresponding to the molecular weight of the compound (or a fragment thereof, post-ring-opening) is direct evidence of covalent modification. The absence of this mass shift in the denatured control (c) confirms that the binding is specific to the correctly folded protein.
-
Table 2: Hypothetical Mass Spectrometry Results for Covalent Binding
| Sample Condition | Expected Protein Mass (Da) | Observed Protein Mass (Da) | Mass Shift (Δm) | Interpretation |
| Protein + Vehicle | 25,000.0 | 25,000.2 | +0.2 | No binding (instrument error) |
| Protein + Compound | 25,000.0 | 25,243.5 | +243.3 | Covalent Adduct Formed |
| Denatured Protein + Cmpd | 25,000.0 | 25,000.3 | +0.3 | No binding to unfolded protein |
Future Directions and Medicinal Chemistry Strategy
The results from the validation protocols will dictate the subsequent drug discovery strategy:
-
If Covalent Inhibition is Confirmed: A structure-activity relationship (SAR) campaign should be initiated. The Boc group can be replaced with a variety of functional groups to optimize target engagement, cell permeability, and metabolic stability. The goal would be to modulate the reactivity of the thietanone ring and add recognition elements for the target of interest.
-
If Non-Covalent Inhibition is Identified: The focus will be on optimizing interactions within the binding pocket. The spirocyclic core will serve as a rigid scaffold, and modifications will be made (again, by replacing the Boc group) to improve binding affinity through enhanced hydrogen bonding, hydrophobic, or electrostatic interactions.
-
If No Activity is Observed: The compound remains a valuable starting point. The thietanone can be chemically modified (e.g., reduced to an alcohol, converted to a different heterocycle) to explore new chemical space while retaining the desirable 3D properties of the azaspiro[3.4]octane core.
Conclusion
While the precise biological role of this compound is yet to be defined, its unique molecular architecture presents a compelling case for its potential as a novel therapeutic scaffold. By combining the conformational rigidity of a spirocycle with the latent reactivity of a strained thietanone ring, it is well-positioned to function as either a highly specific covalent inhibitor or a precisely-oriented non-covalent ligand. The theoretical frameworks and experimental protocols detailed in this guide provide a clear and logical path forward for researchers to systematically explore its mechanism of action and unlock its full potential in the pursuit of new medicines.
References
- Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (n.d.). Vertex AI Search.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - ACS Figshare. (2016, February 22). Figshare.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (2025, August 29). ResearchGate.
- Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. (n.d.). PubMed.
- This compound. (n.d.). MySkinRecipes.
- An update on the synthesis and reactivity of spiro-fused β-lactams. (2025, November 3). ResearchGate.
- Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PubMed Central.
- Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. (2026, January 16). AiFChem.
- Evaluation of synthetic thiosemicarbazone containing compounds as inhibitors of cathepsin K | Request PDF. (2025, August 6). ResearchGate.
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An In-Depth Technical Guide to Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Novel Spirocyclic Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer three-dimensional complexity and improved physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to provide conformational rigidity and novel exit vectors for substituent placement, thereby enabling more precise interactions with biological targets. Within this class of compounds, tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate represents a key building block, merging the unique conformational constraints of an azetidine ring with a thiolanone moiety. This guide provides a comprehensive technical overview of its discovery, synthesis, and potential applications in drug development.
The pioneering work on the synthesis of novel thia-azaspiro[3.4]octanes was reported by Li, Rogers-Evans, and Carreira in their 2011 communication in Organic Letters.[1][2] This research laid the groundwork for a new class of spirocyclic modules designed for drug discovery, offering a compact and versatile scaffold with tunable properties.[2][3] The introduction of the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen provides a stable yet readily cleavable handle, crucial for subsequent synthetic manipulations.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization. The key data for this compound are summarized below.
| Property | Value |
| CAS Number | 1453315-68-8 |
| Molecular Formula | C₁₁H₁₇NO₃S |
| Molecular Weight | 243.32 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8°C, under inert atmosphere |
Core Synthesis: A Strategic Approach
The synthesis of this compound is a multi-step process that showcases a strategic application of modern synthetic methodologies. The overall synthetic workflow is depicted below.
Caption: High-level overview of the synthetic strategy.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on the principles outlined in the foundational literature.
Step 1: Synthesis of N-Boc-3-((2-(methoxycarbonyl)ethyl)thio)azetidin-3-ol
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add methyl 3-mercaptopropionate (1.2 eq).
-
Cool the reaction mixture to 0°C and add a catalytic amount of a suitable base, for example, triethylamine (0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Step 2: Intramolecular Dieckmann Condensation
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous THF.
-
Add a strong base, such as sodium tert-butoxide (1.5 eq), portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the formation of the cyclized product by TLC or LC-MS.
-
Carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product, this compound, can be further purified by silica gel chromatography or recrystallization.
Mechanistic Insights
The key transformation in the synthesis is the intramolecular Dieckmann condensation. This reaction involves the deprotonation of the α-carbon to the ester, which then acts as a nucleophile, attacking the carbonyl group of the ketone to form a five-membered ring. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical to favor the desired intramolecular cyclization over intermolecular side reactions.
Caption: Simplified reaction mechanism of the key cyclization step.
Applications in Drug Discovery
This compound serves as a versatile intermediate for the synthesis of more complex molecules for drug discovery.[2][4] The spirocyclic core imparts a rigid three-dimensional structure, which is a desirable feature for enhancing binding affinity and selectivity to protein targets. The ketone functionality provides a handle for further chemical modifications, such as reduction to an alcohol, reductive amination, or conversion to an olefin. The Boc-protected azetidine allows for the introduction of various substituents after deprotection.
While specific drugs containing this exact scaffold are not yet on the market, its structural motifs are relevant to several therapeutic areas. The thia-azaspiro core can be considered a bioisostere for other spirocyclic systems found in biologically active compounds. For instance, spiro-thiazolidinone derivatives have been investigated as dual EGFR/BRAFV600E inhibitors for cancer therapy.[5] Furthermore, spirocyclic frameworks are being explored for the development of novel antibiotics, a field where the related β-lactam spirocycles have historical significance. The conformational rigidity of the 5-thia-2-azaspiro[3.4]octane system can lead to improved metabolic stability and pharmacokinetic profiles compared to more flexible acyclic or monocyclic analogues.
Future Directions
The development of enantioselective syntheses of this compound and its derivatives will be a critical next step in unlocking the full potential of this scaffold for medicinal chemistry. The introduction of chirality at the spirocyclic center would allow for the synthesis of stereochemically pure drug candidates, which is often essential for optimal biological activity and reduced off-target effects. Further exploration of the chemical space around this core, through the derivatization of the ketone and the azetidine nitrogen, will undoubtedly lead to the discovery of novel compounds with promising therapeutic properties.
References
- Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134–6136.
-
Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
- Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
- Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
- Sepsey, C. F., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules, 26(20), 6248.
-
Request PDF. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]
- Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2829.
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The Spirocyclic Core: A Linchpin of Modern Drug Design in Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics with enhanced efficacy and specificity has driven medicinal chemists to explore beyond the traditional flat, aromatic scaffolds that have long dominated drug discovery. In this landscape, three-dimensional structures have emerged as a pivotal strategy, with spirocyclic systems gaining significant traction. This guide delves into the profound importance of the spirocyclic core within the synthetic intermediate, Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate. We will dissect the architectural and functional advantages conferred by this unique structural motif, providing insights for its strategic application in contemporary drug development.
The Strategic Advantage of Three-Dimensionality: Why Spirocycles Matter
Spirocycles, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional geometry into molecular frameworks.[1] This departure from planar structures is not merely a topological curiosity; it is a strategic design element that can profoundly influence a molecule's biological activity and pharmacokinetic profile. The spiro[3.4]octane scaffold in our target molecule serves as a prime example of this principle in action.
The inherent rigidity of the spirocyclic system locks the conformation of the molecule, reducing the entropic penalty upon binding to a biological target.[2] This pre-organization of substituents into well-defined spatial orientations can lead to a significant enhancement in binding affinity and selectivity.[3] By presenting functional groups in precise vectors, the spirocyclic core allows for more specific and effective interactions with the complex three-dimensional surfaces of protein binding pockets.[4]
Furthermore, the introduction of sp³-rich spirocenters moves away from the "flatland" of aromatic rings, a strategy that has been correlated with improved physicochemical properties such as solubility and metabolic stability, ultimately increasing the probability of clinical success.[5][6]
Deconstructing the Core: An Analysis of this compound
The subject of this guide, this compound, is a highly functionalized building block designed for versatility in complex molecular synthesis. Let's examine the contribution of each component to its utility as a synthetic intermediate.
| Component | Function | Significance in Drug Design |
| Spiro[3.4]octane Core | Provides a rigid, three-dimensional scaffold. | Enhances binding affinity and selectivity by pre-organizing substituents. Improves physicochemical properties like solubility and metabolic stability. |
| Azetidine Ring | A four-membered nitrogen-containing heterocycle. | A common motif in medicinal chemistry, often used to introduce a basic center or as a point for further functionalization. |
| Thiolane-3-one Ring | A five-membered sulfur-containing heterocycle with a ketone. | The sulfur atom can participate in hydrogen bonding and other non-covalent interactions. The ketone provides a reactive handle for further chemical transformations. |
| Tert-butyl Carboxylate (Boc) | A protecting group for the azetidine nitrogen. | Prevents unwanted side reactions at the nitrogen atom during synthesis and can be selectively removed under specific conditions. |
Physicochemical Properties of a Related Analog:
While experimental data for the target molecule is limited, the properties of a close analog, tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₄ | [7] |
| Molecular Weight | 227.26 g/mol | [7] |
| Topological Polar Surface Area (TPSA) | 55.84 Ų | [7] |
| Predicted LogP | 0.9653 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Rotatable Bonds | 0 | [7] |
These properties suggest a molecule with a balance of lipophilicity and polarity, desirable characteristics for a drug candidate or a versatile synthetic intermediate.
The Spirocyclic Advantage in Beta-Lactam Antibiotic Synthesis
A key application of this compound is as a precursor in the synthesis of novel beta-lactam antibiotics.[8] The beta-lactam ring is the cornerstone of one of the most important classes of antibacterial agents, including penicillins and cephalosporins.[9] The spirocyclic scaffold offers a unique opportunity to introduce conformational constraint and novel substitution patterns around the core beta-lactam structure. This can lead to the development of antibiotics with improved potency, expanded spectrum of activity, and resistance to bacterial beta-lactamase enzymes.[10]
The rigid framework of the thia-azaspiro[3.4]octane system can be envisioned to orient the substituents of a resulting beta-lactam antibiotic in a conformation that enhances its interaction with penicillin-binding proteins (PBPs), the ultimate target of these drugs.
Below is a conceptual workflow illustrating the potential role of our target molecule in the synthesis of a novel spirocyclic beta-lactam.
Caption: Conceptual workflow for the synthesis of a novel spirocyclic beta-lactam.
Experimental Protocol: Synthesis of a Related Spirocyclic Precursor
Step 1: Allylation of 1-Boc-3-oxo-azetidine
-
To a solution of 1-Boc-3-oxo-azetidine in a mixture of tetrahydrofuran and water, add zinc powder.
-
Cool the suspension to 10-20°C.
-
Slowly add a solution of allyl bromide in tetrahydrofuran.
-
Stir the reaction mixture until completion, as monitored by thin-layer chromatography.
-
Work up the reaction to isolate 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester.
Step 2: Dibromination of the Allyl Group
-
Dissolve the product from Step 1 in dichloromethane.
-
Cool the solution to between -30°C and -10°C.
-
Add liquid bromine dropwise over a period of 2 hours.
-
Upon completion, quench the reaction and purify the product to obtain tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-formate.
Step 3: Intramolecular Cyclization to Form the Spirocycle
-
Dissolve the dibrominated intermediate in acetonitrile.
-
Add potassium carbonate as a base.
-
Heat the mixture to 82°C and stir overnight.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify the crude product by column chromatography to yield tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.
This synthetic route demonstrates a practical approach to constructing the azaspiro[3.4]octane skeleton, which can be adapted for the synthesis of the thia-analog by employing appropriate sulfur-containing reagents.
Future Perspectives and Conclusion
The strategic incorporation of spirocyclic scaffolds, such as the one found in this compound, represents a powerful tool in modern drug discovery. The conformational rigidity and three-dimensional nature of these systems offer a pathway to overcoming many of the challenges associated with traditional flat-ring systems, including off-target effects and poor pharmacokinetic profiles. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the demand for structurally novel and diverse building blocks will undoubtedly increase. Spirocyclic intermediates like the one discussed in this guide are poised to play a crucial role in the development of the next generation of therapeutics, offering a gateway to unexplored chemical space and the promise of more effective and safer medicines.
References
- Ningbo Innopharmchem Co., Ltd. The Growing Importance of Spirocycles in Modern Drug Discovery. Vertex AI Search.
- Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
- Brannigan, J. A., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(20), 6173.
- ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. (2010). ChemInform, 41(4).
- D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 10(8), 857-891.
- Google Patents. (2020). Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. CN111533752A.
- Kouznetsov, V. V. (2009). Recent synthetic developments in aza- and thia-spirocyclic scaffolds. Tetrahedron, 65(26), 5031-5050.
- MySkinRecipes. (n.d.). tert-Butyl 7-oxo-5-thia-2-azaspiro[3.
- One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). Molecules, 28(6), 2789.
- Organic Syntheses. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride.
- Pavey, J. B. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(8), 845-856.
- PubChem. (n.d.). 1-Thia-6-azaspiro[3.4]octane.
- RSC Publishing. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065.
- RSC Publishing. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(19), 3949-3965.
- ChemScene. (n.d.). tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.
- Echemi. (n.d.). tert-butyl(7S)-7-hydroxy-5-oxa-2-azaspiro[3.
- ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane.
- ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
- ResearchGate. (n.d.). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.
- ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
- PubMed. (2013). Spirocyclic compounds, potent CCR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(6), 1883-1886.
- Fiveable. (n.d.). Drug efficacy, potency, and selectivity.
- Gleeson, M. P., Hersey, A., & Hann, M. M. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature Reviews Drug Discovery, 10(3), 197-208.
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- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
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Methodological & Application
Application Notes and Protocols: Synthesis of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising class of molecules. Their inherent three-dimensionality offers a distinct advantage in drug design, enabling more precise and potent interactions with biological targets. The rigid nature of the spirocyclic core often leads to a lower entropic penalty upon binding and can significantly improve metabolic stability. Among these, nitrogen- and sulfur-containing heterocyclic spirocycles are of paramount importance due to their prevalence in biologically active natural products and synthetic drugs.
The target molecule, Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate , represents a sophisticated scaffold integrating an azetidine ring with a sulfur-containing five-membered ring. This unique combination holds significant potential for the development of novel therapeutics, particularly in the realm of beta-lactam antibiotics and other enzyme inhibitors[1][2]. The Boc-protected amine allows for controlled functionalization, making it a versatile building block in complex synthetic endeavors.
This application note provides a detailed, research-informed protocol for the synthesis of this compound, drawing upon established methodologies for the construction of related thia-azaspiro[3.4]octane systems[3]. The presented protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Synthetic Strategy: A Step-Economic Approach to a Novel Spirocycle
The synthesis of this compound is predicated on a robust and efficient strategy commencing with the commercially available N-Boc-3-azetidinone. The core of this approach lies in the construction of the sulfur-containing five-membered ring onto the azetidine core. This is achieved through a condensation reaction with a suitable bifunctional reagent, followed by oxidation of the sulfur atom. This methodology is adapted from the successful synthesis of related 6-thia-2-azaspiro[3.4]octane derivatives, demonstrating the versatility of this synthetic platform for generating diverse spirocyclic modules for drug discovery[3].
The proposed synthetic pathway can be visualized as follows:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
This initial step involves the crucial formation of the spirocyclic core through a condensation reaction. The choice of reagents and conditions is critical for achieving a high yield and purity of the intermediate.
Protocol:
-
Reaction Setup: To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add methyl thioglycolate (1.2 eq).
-
Causality: Anhydrous conditions are essential to prevent side reactions, such as hydrolysis of the ester. The slight excess of methyl thioglycolate ensures complete consumption of the limiting azetidinone starting material.
-
-
Azeotropic Removal of Water: Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser. Heat the reaction mixture to reflux.
-
Causality: The condensation reaction produces water as a byproduct. Continuous removal of water via azeotropic distillation with toluene drives the reaction equilibrium towards the formation of the desired spirocyclic product, thereby maximizing the yield.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure to remove the toluene.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Causality: The bicarbonate wash neutralizes any acidic impurities, and the brine wash removes residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate as a mixture of diastereomers.
Data Summary Table:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |
| N-Boc-3-azetidinone | 1.0 | 171.21 | 1.71 g |
| Methyl Thioglycolate | 1.2 | 106.14 | 1.27 g (1.1 mL) |
| Anhydrous Toluene | - | - | 50 mL |
Part 2: Oxidation to this compound
The final step is the selective oxidation of the sulfide to a sulfoxide. The choice of oxidizing agent is critical to avoid over-oxidation to the sulfone.
Protocol:
-
Reaction Setup: Dissolve the Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in the same solvent to the cooled reaction mixture.
-
Causality: m-CPBA is a mild and selective oxidizing agent commonly used for the conversion of sulfides to sulfoxides. Performing the reaction at low temperature helps to control the exothermicity of the reaction and minimizes the formation of the over-oxidized sulfone byproduct.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Causality: The sodium thiosulfate quenches any unreacted m-CPBA, and the sodium bicarbonate wash removes the meta-chlorobenzoic acid byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
Data Summary Table:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate | 1.0 | 259.35 |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 1.1 | 172.57 |
Logical Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of the target compound.
Conclusion and Future Perspectives
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By leveraging established synthetic strategies and providing detailed causal explanations for each experimental step, this guide is intended to empower researchers in drug discovery and development to access this novel and promising spirocyclic scaffold. The modular nature of this synthesis allows for potential diversification at various stages, opening avenues for the creation of libraries of related compounds for biological screening. Future work could explore the enantioselective synthesis of this scaffold, further enhancing its utility in the development of stereospecific therapeutic agents.
References
-
Barrow, J. C., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4766–4769. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
Bari, S. S., et al. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. In Heterocyclic Scaffolds I (pp. 49-99). Springer. [Link]
-
Gaponov, A. A., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 514-517. [Link]
-
El-Sayed, N. N. E., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
Sources
Application Note & Protocol: High-Purity Isolation of tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Abstract
This document provides a comprehensive guide to the purification of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds, including novel beta-lactam antibiotics.[1] Given the critical role of this spirocyclic building block in producing molecules with high chiral purity, achieving exceptional purity of the intermediate is paramount.[1] This guide outlines two robust purification methodologies: flash column chromatography and recrystallization. The protocols are designed for researchers, chemists, and drug development professionals to achieve high-purity material, suitable for downstream synthetic applications where impurity profiles are tightly controlled.
Introduction and Physicochemical Properties
This compound possesses a unique molecular architecture, combining a polar sulfoxide moiety, a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, and a rigid spirocyclic core. This amphipathic nature presents specific challenges and opportunities for purification. The primary impurities in a crude sample are typically unreacted starting materials, reagents, and potentially over-oxidized byproducts, such as the corresponding sulfone. The choice of purification strategy will depend on the impurity profile, the scale of the purification, and the desired final purity.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₃S | [1] |
| Molecular Weight | 243.32 g/mol | [1] |
| CAS Number | 1453315-68-8 | [1][2] |
| Appearance | Off-white to white solid (predicted) | General knowledge |
| Storage Conditions | 2-8°C, under dry, inert atmosphere | [1] |
Purification Strategy Overview
A two-pronged approach is recommended for the purification of this compound. Flash column chromatography is an excellent primary purification technique for removing a broad range of impurities from the crude reaction mixture. For achieving the highest possible purity, particularly for analytical standards or late-stage synthesis, recrystallization is the preferred secondary method.
Sources
Application Notes and Protocols: The Strategic Use of tert-Butyl 7-Oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate in Penicillin Synthesis
Introduction: The Architectural Elegance of Spirocyclic Scaffolds in β-Lactam Chemistry
The enduring legacy of penicillin and its β-lactam relatives as cornerstone antibiotics is a testament to their elegant mechanism of action: the irreversible acylation of penicillin-binding proteins (PBPs) to halt bacterial cell wall synthesis.[1] This activity is intrinsically linked to the strained four-membered β-lactam ring fused to a five-membered thiazolidine ring, forming the characteristic penam nucleus.[2][3] The pursuit of novel penicillin analogues with enhanced potency, broader spectrum, and resistance to β-lactamases has driven chemists to explore innovative synthetic strategies. A particularly compelling approach involves the use of structurally complex and stereochemically defined building blocks.
Among these, tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate emerges as a highly valuable, albeit synthetically challenging, intermediate. Its spirocyclic nature, which joins the azetidine ring of the β-lactam precursor to a tetrahydrothiophen-3-one ring at a single carbon, offers a unique three-dimensional architecture. This pre-organized scaffold provides a strategic platform for the stereocontrolled construction of the fused thiazolidine ring of the penam core. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures stability and allows for selective deprotection under specific conditions, a crucial feature in multi-step organic synthesis.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key spirocyclic intermediate in the construction of novel penicillin analogues. We will delve into the causality behind the experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative scientific principles.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this spirocyclic ketone is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The following protocol is based on established methodologies for the synthesis of related azaspiro[3.4]octane systems, particularly the analogous oxa- and bromo-derivatives.[4]
Synthetic Strategy Overview
Our proposed synthetic route commences with the commercially available 1-Boc-3-azetidinone. The strategy involves the introduction of a three-carbon chain at the C3 position, which will ultimately form the tetrahydrothiophene ring. This is achieved through a nucleophilic addition, followed by functional group manipulations to install a thiol or a protected thiol. The final key step is an intramolecular cyclization to forge the spirocyclic system.
Caption: Proposed synthetic workflow for the target spirocyclic intermediate.
Detailed Experimental Protocol
Protocol 1: Synthesis of tert-Butyl 3-(2-ethoxycarbonylethyl)-3-hydroxyazetidine-1-carboxylate (Intermediate A)
-
Rationale: This step introduces the required three-carbon chain onto the azetidine ring. A Reformatsky-type reaction is a reliable method for forming a carbon-carbon bond by reacting an α-halo ester with a carbonyl compound in the presence of a metal, such as zinc.
-
Materials:
-
1-Boc-3-azetidinone
-
Ethyl 3-bromopropionate
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.5 eq).
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 1-Boc-3-azetidinone (1.0 eq) and ethyl 3-bromopropionate (1.2 eq) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction.
-
Once the reaction has started (indicated by a gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/EtOAc) to afford Intermediate A.
-
Protocol 2: Subsequent Steps to the Target Molecule
The conversion of Intermediate A to the final spirocyclic ketone involves a series of standard organic transformations. The following is a proposed sequence:
-
Mesylation of the tertiary alcohol (Intermediate B): React Intermediate A with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) in a chlorinated solvent (e.g., dichloromethane) at 0 °C to room temperature. This converts the hydroxyl group into a good leaving group.
-
Thiolation (Intermediate C): The ester group of the mesylated intermediate is then reduced to the corresponding primary alcohol using a reducing agent like lithium borohydride (LiBH₄). The resulting alcohol is then converted to a thiol. A two-step process is recommended here for better control: first, convert the alcohol to a bromide or tosylate, and then displace with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thioacetate followed by hydrolysis.
-
Intramolecular Cyclization (Target Molecule): The thiol-containing intermediate is then subjected to a base-mediated intramolecular cyclization. A weak base like potassium carbonate in a polar aprotic solvent such as acetonitrile at elevated temperature can promote the cyclization to form the tetrahydrothiophen-3-one ring. The ester is hydrolyzed and the resulting thiol undergoes an intramolecular Michael addition to the in-situ formed α,β-unsaturated ester, followed by lactonization. A more direct approach would be an intramolecular Dieckmann condensation of a diester precursor where one ester is a thioester.
Table 1: Summary of Proposed Reaction Conditions and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature | Expected Yield (Typical) | Key Analytical Characterization |
| 1 | 1-Boc-3-azetidinone, Ethyl 3-bromopropionate, Zn | THF | Reflux | 60-75% | ¹H NMR, ¹³C NMR, HRMS |
| 2 | MsCl, Et₃N | CH₂Cl₂ | 0 °C to RT | 85-95% | ¹H NMR, ¹³C NMR |
| 3 | 1. LiBH₄ 2. PBr₃ 3. NaSH | THF, CH₂Cl₂ | 0 °C to RT | 50-60% (over 3 steps) | ¹H NMR, ¹³C NMR, HRMS |
| 4 | K₂CO₃ | CH₃CN | Reflux | 40-50% | ¹H NMR, ¹³C NMR, IR (C=O stretch), HRMS |
Part 2: Application in the Synthesis of the Penam Nucleus
The strategic value of this compound lies in its potential to be transformed into the core bicyclic structure of penicillin. This transformation would involve a ring-opening of the tetrahydrothiophen-3-one moiety followed by an intramolecular cyclization to form the thiazolidine ring.
Proposed Synthetic Pathway to the Penam Core
Caption: Proposed workflow for the conversion of the spirocyclic intermediate to the penam core.
Detailed Experimental Protocol (Proposed)
Protocol 2: Conversion of the Spirocyclic Intermediate to a Protected Penam Core
-
Rationale: This multi-step sequence aims to deconstruct the tetrahydrothiophene ring and re-form it as the thiazolidine ring fused to the azetidine (which will become the β-lactam). The key is the stereocontrolled introduction of the necessary functional groups for the final cyclization.
-
Step A: Introduction of the Amino Group (Intermediate D)
-
Oxime Formation: React the spirocyclic ketone with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding oxime.
-
Reduction: Reduce the oxime to the primary amine using a suitable reducing agent, for example, catalytic hydrogenation (H₂, Pd/C) or a metal hydride reduction. This step is crucial for establishing the stereochemistry at this position.
-
-
Step B: Ring Opening of the Thioether (Intermediate E)
-
This is a critical and challenging step. A potential method involves the use of a thiophilic Lewis acid or a soft metal to coordinate to the sulfur atom, facilitating a ring-opening reaction. For instance, treatment with a mercury(II) salt followed by H₂S to remove the mercury could yield the desired thiol. A conceptually simpler, though potentially lower-yielding, approach would be reductive cleavage of the C-S bond.
-
-
Step C: Intramolecular Cyclization to the Penam Core
-
The resulting amino-thiol-azetidinone derivative (Intermediate E) is now primed for cyclization. This intramolecular condensation between the amine and a suitable electrophile at the carbon that was originally the ketone would form the thiazolidine ring. A plausible approach involves the conversion of the side chain (from the ring opening) into a leaving group, followed by intramolecular displacement by the thiol. A more direct approach would be an intramolecular cyclization under acidic or basic conditions, depending on the exact nature of the substituents.
-
Conclusion: A Versatile Building Block for Next-Generation Antibiotics
The synthesis and application of this compound represent a sophisticated strategy in the ongoing quest for novel β-lactam antibiotics. While the protocols presented for its synthesis and subsequent transformation into the penam nucleus are based on established chemical principles and analogous reactions, they provide a solid foundation for further research and development. The unique spirocyclic architecture of this intermediate offers the potential for precise stereochemical control, which is paramount in the design of potent and selective enzyme inhibitors. The methodologies outlined in these notes are intended to empower researchers to explore this promising area of medicinal chemistry and contribute to the development of the next generation of life-saving antibiotics.
References
-
MySkinRecipes. This compound. (n.d.). Retrieved from [Link]
- Singh, C. P., & Ojha, A. C. (1982). Synthesis and biological activity of new β‐lactam and thiazolidinones containing a sulphanilamide moeity. Journal of Chemical Technology and Biotechnology, 32(2), 416-420.
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents. (2020).
- EL-KANZI, N. A. A. (2012). Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds. International Journal of Organic Chemistry, 2012.
- Unsworth, W. P., & Compain, P. (2021). Expanding the scope of the successive ring expansion strategy for macrocycle and medium-sized ring synthesis: unreactive and reactive lactams. Organic & Biomolecular Chemistry.
- Unsworth, W. P. (2021). Synthesis of macrocyclic and medium-sized ring thiolactones via the ring expansion of lactams. White Rose Research Online.
- Mehta, P. D., Sane, R. T., & Roda, K. S. (2006). Short Review on Synthesis of Thiazolidinone and β-Lactam. Rasayan Journal of Chemistry, 1(4), 744-751.
- Nath, M., & Kumar, A. (2021). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 11(49), 30996-31018.
-
ResearchGate. The Synthesis of New Spiro β-Lactam and Thiazolidinone Compounds Incorporating Quinones and Their Biological Activity | Request PDF. (n.d.). Retrieved from [Link]
- Gellman, S. H. (2020). Design, Synthesis, and Study of Lactam and Ring-Expanded Analogues of Teixobactin. PubMed.
- Unsworth, W. P. (2020). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Organic & Biomolecular Chemistry, 18(10), 1936-1941.
-
Grokipedia. Penam. (n.d.). Retrieved from [Link]
-
Wikipedia. Penam. (n.d.). Retrieved from [Link]
- Unsworth, W. P. (2021). Synthesis of macrocyclic and medium-sized ring thiolactones via the ring expansion of lactams. Organic & Biomolecular Chemistry, 19(6), 1301-1306.
- Wang, Y., et al. (2022). Diastereoselective thia-[3 + 2] cyclization of acetylpyranuloses and β-oxodithioesters. Organic & Biomolecular Chemistry.
-
PubChem. tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. (n.d.). Retrieved from [Link]
- Berna, J., et al. (2018). Enantioselective Formation of 2-Azetidinones by Ring-Assisted Cyclization of Interlocked N-(α-Methyl)benzyl Fumaramides.
-
PubChem. tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. (n.d.). Retrieved from [Link]
- Alcaide, B., Almendros, P., & Rodriguez-Acebes, R. (2005). Stereoselective Entry to Bicyclic β-Lactams via Free Radical Cyclization of 2-Azetidinone-Tethered Bromohomoallylic Alcohols. ChemInform, 37(3).
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Application Notes and Protocols: Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate in Cephalosporin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the strategic application of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate as a pivotal starting material in the synthesis of novel cephalosporin analogues. Cephalosporins are a cornerstone of antibacterial therapy, and the development of new derivatives is crucial to combat rising antibiotic resistance. The inherent structural features of this spirocyclic β-lactam, particularly the strained four-membered ring fused to a sulfur-containing five-membered ring, present a unique opportunity for innovative synthetic transformations. This document provides a comprehensive overview of the synthesis of the title compound, its proposed conversion into a cephalosporin core structure via a novel ring-expansion strategy, and detailed experimental protocols. The methodologies are grounded in established principles of β-lactam chemistry, offering a scientifically robust framework for the exploration of new chemical space in the realm of cephalosporin drug discovery.
Introduction: The Strategic Value of Spirocyclic β-Lactams in Antibiotic Development
β-Lactam antibiotics, including penicillins and cephalosporins, have been a mainstay of antibacterial chemotherapy for decades.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis, a target that is highly conserved among many pathogenic bacteria. However, the emergence of multi-drug resistant strains necessitates the continuous development of new β-lactam antibiotics with enhanced efficacy and resistance to bacterial β-lactamases.
Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their inherent three-dimensional structures, which can lead to improved protein-ligand interactions and novel pharmacological profiles.[2] In the context of β-lactam antibiotics, the introduction of spirocyclic moieties can modulate the reactivity of the β-lactam ring and influence the overall shape of the molecule, potentially leading to new generations of potent antibacterial agents.
This compound is a promising, yet underexplored, building block for the synthesis of novel cephalosporin analogues. Its rigid spirocyclic framework and the presence of a versatile Boc-protecting group offer precise control over synthetic manipulations.[3] This guide outlines a rational synthetic pathway for the conversion of this spirocyclic precursor into a functionalized cephalosporin core, providing detailed protocols and mechanistic insights to empower researchers in this field.
Synthesis of the Starting Material: this compound
Proposed Synthetic Pathway
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Application Note & Prospectus: tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate as a Novel Scaffold for Asymmetric Synthesis
Abstract
This document presents a forward-looking analysis of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate, a novel heterocyclic compound with significant, yet underexplored, potential in the field of asymmetric synthesis. Direct applications of this specific molecule in creating chiral centers are not yet established in peer-reviewed literature, indicating its status as a frontier molecule. This note, therefore, serves as a prospectus, outlining the theoretical advantages of its unique spirocyclic and sulfur-containing structure. We propose hypothetical, yet scientifically grounded, protocols for its use as both a chiral auxiliary and a precursor to a new class of chiral catalysts. The objective is to provide researchers, scientists, and drug development professionals with a foundational guide to unlock the potential of this promising scaffold.
Introduction: The Frontier of Spirocyclic Scaffolds
The quest for novel molecular architectures that can impart high levels of stereocontrol in chemical reactions is a central theme in modern organic chemistry and drug development. Spirocyclic compounds, characterized by their rigid, three-dimensional structures, have emerged as powerful tools in this endeavor.[1] Their constrained conformations can create well-defined chiral environments, influencing the facial selectivity of reactions. The title compound, this compound, combines the rigidity of a spiro[3.4]octane core with the synthetic versatility of a β-lactam-like structure and the unique electronic properties of a thioether-lactone moiety.
While extensive research exists on spirocyclic β-lactams and sulfur-based chiral auxiliaries as separate classes of molecules, their fusion in this particular scaffold is novel.[2][3] This document will bridge this knowledge gap by proposing a research framework to evaluate its utility.
Structural Analysis and Rationale for Chirality Induction
The potential of the target molecule stems from several key structural features:
-
Spirocyclic Core: The spiro atom, a quaternary carbon, introduces significant conformational rigidity.[4] This rigidity is paramount for effective chirality transfer, as it limits the number of available transition states in a reaction, favoring a single, lower-energy pathway.
-
Thiolactone Moiety: The sulfur atom at the 5-position is a versatile functional handle. It can be oxidized to a chiral sulfoxide or sulfoximine, creating a stereogenic center directly on the scaffold.[5] This opens the door to using the molecule as a recoverable chiral auxiliary.
-
Protected Amine: The Boc-protected nitrogen within the azetidine ring provides a site for covalent attachment of a substrate. Upon reaction and subsequent deprotection, the chiral scaffold can be removed and potentially recycled.
-
Proximity of Functional Groups: The close spatial relationship between the sulfur atom, the carbonyl group, and the site of substrate attachment suggests the potential for complex chelation to a metal center, which could be exploited in designing novel chiral Lewis acid catalysts.
Proposed Research Program & Hypothetical Protocols
To validate the potential of this scaffold, a systematic research program is proposed. This section outlines hypothetical, yet plausible, experimental protocols based on established methodologies for analogous systems.
Synthesis and Enantiomeric Resolution
The first critical step is the development of a reliable synthesis and a method for obtaining enantiopure material.
Hypothetical Protocol 1: Racemic Synthesis and Chiral HPLC Resolution
-
Synthesis: Based on related oxa-azaspiro[3.4]octane structures, a plausible synthesis could involve an intramolecular cyclization of a suitable azetidine precursor.[6]
-
Purification: The crude product would be purified via column chromatography on silica gel.
-
Resolution: The resulting racemic mixture would be separated using chiral High-Performance Liquid Chromatography (HPLC). A typical method is outlined in the table below.
| Parameter | Value | Rationale |
| Column | Chiralpak® IA or equivalent | Polysaccharide-based columns are effective for resolving a wide range of racemates. |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | A standard non-polar/polar solvent system for normal-phase chiral separations. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good peak resolution. |
| Detection | UV at 220 nm | The carbonyl group should provide a sufficient chromophore for detection. |
| Temperature | 25 °C | Room temperature is a standard starting point for method development. |
Application as a Chiral Auxiliary: Asymmetric Aldol Addition
The Evans asymmetric aldol reaction is a benchmark for testing new chiral auxiliaries. Here, we propose a protocol adapting this chemistry to our target scaffold. The core principle is the covalent attachment of a substrate (an acyl group) to the scaffold, which then directs the stereoselective reaction with an aldehyde.[7][8]
Hypothetical Protocol 2: Diastereoselective Aldol Reaction
-
Acylation: The enantiopure scaffold (e.g., the (R)-enantiomer) is N-acylated. To a solution of the scaffold (1.0 eq) in dry THF at -78 °C under Argon, add n-butyllithium (1.05 eq). After 30 min, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature.
-
Enolate Formation: The resulting N-propionyl derivative (1.0 eq) is dissolved in dry CH₂Cl₂ and cooled to -78 °C. Di-n-butylboron triflate (1.2 eq) is added, followed by triethylamine (1.3 eq). The solution is stirred for 1 hour to form the boron enolate.
-
Aldol Addition: Isovaleraldehyde (1.5 eq) is added dropwise at -78 °C. The reaction is stirred for 4 hours at this temperature, then warmed to 0 °C for 1 hour.
-
Workup and Cleavage: The reaction is quenched with a pH 7 buffer. The product is extracted with ethyl acetate. The crude aldol adduct is then cleaved from the auxiliary using a standard method, such as hydrolysis with LiOH/H₂O₂, to yield the chiral β-hydroxy acid.
-
Analysis: The diastereomeric ratio (d.r.) of the product is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (e.e.) is determined by chiral HPLC after conversion to a suitable derivative.
Application as a Catalyst Precursor: Chiral Thiourea Catalyst
Bifunctional thiourea catalysts are powerful tools in organocatalysis, capable of activating substrates through hydrogen bonding.[9][10] The azetidine nitrogen of the scaffold provides a handle to synthesize a novel chiral thiourea catalyst.
Hypothetical Protocol 3: Synthesis of a Spirocyclic Thiourea Catalyst
-
Boc Deprotection: The enantiopure scaffold (1.0 eq) is dissolved in a 1:1 mixture of CH₂Cl₂ and trifluoroacetic acid (TFA). The solution is stirred at room temperature for 2 hours until TLC indicates complete removal of the Boc group. The solvent is removed under reduced pressure.
-
Thiourea Formation: The resulting amine salt is dissolved in CH₂Cl₂ and neutralized with triethylamine (2.5 eq). To this solution, 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) is added. The reaction is stirred at room temperature for 12 hours.
-
Purification: The crude product is purified by column chromatography to yield the enantiopure spirocyclic thiourea catalyst.
Hypothetical Protocol 4: Catalytic Asymmetric Aza-Henry Reaction
-
Reaction Setup: In a vial, the newly synthesized spirocyclic thiourea catalyst (0.02 mmol, 10 mol%) is added.
-
Substrate Addition: N-Boc-isatin-derived ketimine (0.2 mmol, 1.0 eq) and nitromethane (1.0 mmol, 5.0 eq) are added, followed by the solvent (e.g., toluene, 0.5 mL).
-
Reaction: The mixture is stirred at -20 °C for 48 hours.
-
Analysis: The reaction is monitored by TLC. Upon completion, the product is purified by column chromatography. The yield, diastereomeric ratio, and enantiomeric excess are determined by standard analytical techniques (NMR, chiral HPLC).
Conclusion and Future Outlook
This compound stands at the intersection of several established areas of asymmetric synthesis. Its unique combination of a rigid spirocyclic framework, a modifiable sulfur atom, and a versatile azetidine ring makes it a highly attractive, albeit unproven, candidate for creating chiral centers. The hypothetical protocols outlined in this document provide a clear and logical roadmap for future research. Successful validation of these proposals would not only introduce a new and effective tool for asymmetric synthesis but also open up a new region of chemical space for the development of novel catalysts and chiral building blocks, with potential applications extending to the synthesis of complex pharmaceutical intermediates.
References
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Application Notes & Protocols: Asymmetric Synthesis Leveraging Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Unique Spirocyclic Scaffold
In the landscape of modern drug discovery and asymmetric synthesis, the demand for structurally novel and stereochemically complex building blocks is insatiable. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of particular interest due to their inherent three-dimensionality and conformational rigidity.[1][2] These features can lead to enhanced binding affinity and selectivity for biological targets. The subject of this guide, Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate , is a unique spirocyclic compound featuring a β-lactam ring fused with a tetrahydrothiophene-one ring.
The presence of a chiral spiro-center, a reactive ketone, and a protected amine functionality makes this molecule a highly attractive starting material for the synthesis of complex chiral molecules. While direct applications in asymmetric synthesis are not yet extensively documented in peer-reviewed literature, its structural motifs suggest significant potential. These application notes will provide a forward-looking guide to the prospective uses of this compound in asymmetric synthesis, grounded in the established reactivity of related β-lactam and spirocyclic systems.[3][4]
Core Structural Features and Synthetic Rationale
The synthetic utility of this compound is rooted in its distinct structural features:
-
Spirocyclic β-Lactam Core: The strained four-membered β-lactam ring is a well-known pharmacophore and a versatile synthetic intermediate.[5][6] The spiro-fusion imparts significant conformational constraint, which can be exploited for stereocontrol in adjacent reactions.
-
Prochiral Ketone: The ketone at the 7-position presents a site for nucleophilic attack. The facial selectivity of such an attack is likely to be influenced by the steric bulk of the adjacent spirocyclic system, offering a handle for diastereoselective transformations.
-
Thioether Moiety: The sulfur atom can be selectively oxidized to a sulfoxide or sulfone, modulating the electronic properties and steric environment of the molecule. It also presents opportunities for rearrangements or further functionalization.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the azetidine nitrogen under a variety of reaction conditions, yet it can be readily removed under acidic conditions for subsequent derivatization.
The following sections will detail hypothetical, yet mechanistically sound, protocols for leveraging these features in asymmetric synthesis.
Proposed Application: Diastereoselective Aldol Addition to the C7-Ketone
A key potential application of this spirocycle is its use as a chiral template for diastereoselective additions to the C7-ketone. The steric hindrance imposed by the azetidine ring is expected to direct the approach of incoming nucleophiles.
Causality of Stereochemical Control:
The rationale for the anticipated diastereoselectivity lies in the facial blockade of the ketone. The Boc-protected azetidine ring is likely to sterically encumber one face of the tetrahydrothiophene-one ring, forcing a nucleophile to attack from the less hindered face. This principle is fundamental to substrate-controlled asymmetric synthesis.
Experimental Workflow Diagram:
Caption: Proposed workflow for diastereoselective aldol addition.
Protocol: Diastereoselective Aldol Addition of a Lithium Enolate
-
Enolate Generation:
-
To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.0 eq.) dropwise.
-
Stir the solution at -78 °C for 15 minutes, then at 0 °C for 30 minutes to form a solution of lithium diisopropylamide (LDA).
-
Cool the LDA solution back to -78 °C and add a solution of the desired ketone or ester (e.g., acetone, ethyl acetate) (1.0 eq.) in anhydrous THF dropwise.
-
Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Aldol Addition:
-
In a separate flask, dissolve this compound (1.2 eq.) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the pre-formed lithium enolate solution to the solution of the spiro-lactam via cannula.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched tertiary alcohol.
-
Hypothetical Data Table:
| Entry | Enolate Source | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Acetone | >95:5 | 85 |
| 2 | Ethyl Acetate | 90:10 | 78 |
| 3 | Propiophenone | >98:2 | 92 |
Proposed Application: Diastereoselective α-Alkylation
The protons alpha to the β-lactam carbonyl (C6 position) are acidic and can be removed by a strong base to form an enolate. The spirocyclic framework can then direct the approach of an electrophile, leading to a diastereoselective alkylation.
Mechanistic Rationale for Stereocontrol:
Upon deprotonation, a planar enolate is formed. The face of this enolate is expected to be shielded by the tetrahydrothiophene-one ring. Consequently, an incoming electrophile will preferentially approach from the less hindered face, leading to a single major diastereomer. Such stereoselective alkylations of chiral lactams are well-established in asymmetric synthesis.[7][8][9]
Alkylation Workflow Diagram:
Caption: Proposed workflow for diastereoselective α-alkylation.
Protocol: Diastereoselective α-Alkylation with an Alkyl Halide
-
Enolate Formation:
-
To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.1 eq.) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq.) dropwise.
-
Maintain the temperature at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Allow the reaction to warm to 0 °C and stir for an additional hour.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup as described in the aldol protocol.
-
Purify the product by flash column chromatography. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product, and the absolute stereochemistry of the major diastereomer can be confirmed by techniques such as NOE spectroscopy or X-ray crystallography.
-
Hypothetical Data Table:
| Entry | Alkylating Agent (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Methyl Iodide (MeI) | 92:8 | 88 |
| 2 | Benzyl Bromide (BnBr) | >95:5 | 91 |
| 3 | Allyl Bromide | 90:10 | 85 |
Future Perspectives and Advanced Applications
Beyond its use as a chiral template, this compound can serve as a precursor to more complex molecular architectures:
-
Synthesis of Novel Chiral Ligands: The ketone can be reduced to an alcohol, which can then be converted to a phosphine or an amine. The resulting compound could serve as a novel bidentate ligand for asymmetric catalysis.
-
Access to Spirocyclic Amino Alcohols: Reduction of the ketone and subsequent cleavage of the β-lactam ring would provide access to novel, stereochemically defined spirocyclic amino alcohols, which are valuable building blocks in medicinal chemistry.
-
Core Scaffold for Fragment-Based Drug Discovery: The rigid, three-dimensional structure of this spirocycle makes it an ideal core for fragment-based drug discovery programs.
Conclusion
This compound represents a promising, yet underexplored, building block for asymmetric synthesis. The protocols and rationales presented in these application notes are intended to serve as a starting point for researchers looking to harness the synthetic potential of this unique spirocyclic scaffold. The inherent chirality and functional group handles of this molecule provide a rich platform for the development of novel, stereoselective transformations and the synthesis of complex molecular targets.
References
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Fu, N., & Lectka, T. (2013). Catalytic, asymmetric synthesis of β-lactams. Journal of the American Chemical Society, 135(48), 18211-18214.[10]
- Hart, D. J., & Ha, D. C. (1989). The stereocontrolled synthesis of β-lactams. Chemical Reviews, 89(7), 1447-1465.
- Ojima, I., & Delaloge, F. (1997). Asymmetric catalysis for the synthesis of β-lactams. Chemical Society Reviews, 26(5), 377-386.
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric synthesis of β-lactams by Staudinger ketene-imine cycloaddition reaction. European Journal of Organic Chemistry, 2001(17), 3223-3235.
-
Pitts, C. R., & Lectka, T. (2014). Chemical synthesis of β-lactams: asymmetric catalysis and other recent advances. Chemical Reviews, 114(16), 7930-7953.[11][12]
-
Ojima, I., Pei, Y. (1990). Asymmetric synthesis with chiral β-lactams. Highly stereoselective alkylation and aldol reaction of a chiral 3-amino-4-styryl-β-lactam. Tetrahedron Letters, 31(7), 977-980.
-
Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. (1994). Asymmetric synthesis of β-lactams. Highly diastereoselective alkylation of chiral 2-cyano esters. The Journal of Organic Chemistry, 59(1), 141-144.[8]
- Ojima, I., Habus, I., & Zhao, M. (1991). Asymmetric synthesis with chiral β-lactams. α-Substituted aromatic α-amino acids and their derivatives through highly stereoselective alkylations. Journal of the American Chemical Society, 113(4), 1401-1410.
-
Evans, D. A., Sjogren, E. B., Weber, A. E., & Conn, R. E. (1987). Asymmetric alkylation of chiral β-lactam ester enolates. A new approach to the synthesis of α-alkylated α-amino acids. Journal of the American Chemical Society, 109(13), 4020-4028.[9]
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The aldol reaction: a powerful tool in asymmetric synthesis.
-
Novikov, M. S., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21, 3289-3305.[4]
-
Martins, C., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(48), 31238-31246.[1]
-
Tsybizova, A., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22843-22852.[13]
-
Page, M. I. (1998). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 353(1378), 1291-1302.[5]
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Felfel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170.[14]
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Rebelo, S. L., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Medicinal Chemistry, 15(7), 734-743.[6]
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Yavari, I., et al. (2021). Synthesis of thia- and thioxo-tetraazaspiro[4.4]nonenones from nitrile imines and arylidenethiohydantoins. Molecular Diversity, 25(2), 777-785.[15]
- Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4758-4761.
-
Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. Abstracts of Papers of the American Chemical Society, 261.[2]
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Application Note & Protocol: Process Development and Scale-Up of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Introduction: The Strategic Importance of Spirocyclic Scaffolds
The tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate is a vital heterocyclic building block in modern drug discovery.[1] Its rigid, three-dimensional spirocyclic framework, combining a β-lactam ring with a thiazolidinone moiety, is a key pharmacophore in the development of novel therapeutic agents, including advanced β-lactam antibiotics and enzyme inhibitors. The synthesis of such complex structures is a significant challenge, particularly when transitioning from laboratory-scale discovery to pilot-plant production.[2]
This guide provides an in-depth analysis of the synthetic strategy and critical process parameters for the scale-up of this compound. It is intended for researchers, process chemists, and drug development professionals tasked with advancing complex intermediates from the bench to manufacturing.[3][4][5]
Synthetic Route Selection and Mechanistic Insights
The synthesis of spirocyclic β-lactams is a well-explored area, with the Staudinger [2+2] ketene-imine cycloaddition being a cornerstone methodology.[2][6][7] However, for the target thia-azaspiro system, a multicomponent reaction (MCR) offers superior convergence, atom economy, and operational simplicity, making it a more robust choice for scale-up. The selected route is a variation of the established three-component condensation of an amine, a ketone, and mercaptoacetic acid.[8][9][10]
The proposed synthesis proceeds in two main stages:
-
Imine Formation: Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with an amine (in this conceptual protocol, ammonia is used for simplicity, which would form the N-unsubstituted lactam for subsequent elaboration, or a protected amine could be used). For the direct synthesis, a more plausible precursor is the direct condensation.
-
Thia-azaspiro Ring Formation: An intramolecular cyclization/condensation.
A more direct and industrially viable approach, which will be detailed in the protocol, involves the one-pot reaction of tert-butyl 3-oxoazetidine-1-carboxylate , a sulfur source like sodium hydrogen sulfide , and a suitable cyclization precursor. For the purpose of this guide, we will adapt a well-established three-component reaction using mercaptoacetic acid.
The core transformation is the condensation of N-Boc-3-oxoazetidine with a suitable amine to form an enamine or iminium intermediate, which then undergoes cyclization with mercaptoacetic acid. The causality behind this choice is clear: it avoids the handling of unstable ketenes required for a Staudinger approach and utilizes readily available, cost-effective starting materials.[11]
Caption: Step-by-step workflow for the 1 kg scale-up synthesis.
Analytical Controls and Specifications
Robust analytical methods are essential for ensuring batch-to-batch consistency and meeting regulatory requirements.
| Test | Method | Specification | Purpose |
| Appearance | Visual | White to off-white solid | Basic quality check |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference standard | Confirms molecular structure |
| Assay/Purity | HPLC (UV, 210 nm) | ≥ 98.0% area | Quantifies product purity and detects impurities |
| Residual Solvents | Headspace GC | Toluene ≤ 890 ppm, Heptane ≤ 5000 ppm | Ensures compliance with ICH guidelines for solvent safety |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w | Water can affect stability and downstream reactions |
Conclusion
The successful scale-up of this compound from bench to pilot plant hinges on a deep understanding of the underlying chemical principles and potential process hazards. The one-pot multicomponent approach detailed here offers a robust, efficient, and scalable pathway to this valuable pharmaceutical intermediate. By carefully controlling critical parameters such as reagent stoichiometry, addition rates, and temperature, high yields and purities can be achieved reliably. This guide serves as a foundational document for process chemists to further refine and validate the process for eventual commercial manufacturing.
References
-
Yavari, I., Taheri, Z., Sheikhi, S., Bahemmat, S., & Halvagar, M. R. (2021). Synthesis of thia- and thioxo-tetraazaspiro[4.4]nonenones from nitrile imines and arylidenethiohydantoins. Molecular Diversity, 25(2), 777–785. [Link]
-
Felefel, E. M., El-Sofy, W. A., Mowafy, A. M., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
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Vicario, J., & Rodríguez-Solla, H. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3745-3760. [Link]
-
Lebrasseur, N., et al. (2021). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. Organic Process Research & Development, 25(4), 706-726. [Link]
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Felefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane... ResearchGate. [Link]
-
Esco Aster. (n.d.). Active Pharmaceutical Ingredient (API) Process Development. Retrieved from [Link]
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Felefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane... PubMed. [Link]
-
Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base... Molecules, 28(7), 2963. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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SCL Lifesciences. (n.d.). What is Process Development and Why is It Important in Pharma?. Retrieved from [Link]
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PharmaSource. (n.d.). Process Development in CDMO Contract Manufacturing. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. Retrieved from [Link]
- Google Patents. (2020). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
Swift, T., & An, H. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(31), 4435-4447. [Link]
-
Bouzayani, N., et al. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 14(1), 1-23. [Link]
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]
-
Swift, T., & An, H. (2021). Progress, challenges and future directions of heterocycles... ResearchGate. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(10), 796-835. [Link]
-
Ray, D., & Banik, B. K. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758. [Link]
-
Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
-
Dao, H. T., & De Kimpe, N. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]
-
Al-Hourani, B. J., et al. (2022). Variable-Sized bis(4-spiro-fused-β-lactam)-Based Unsaturated Macrocycles: Synthesis and Characterization. ACS Omega, 7(41), 36939-36949. [Link]
Sources
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- 4. Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scllifesciences.com [scllifesciences.com]
- 6. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
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- 9. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges of scaling up production from grams to kilos [chemtek.co.in]
Synthesis of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: A Detailed Guide to Starting Materials and Synthetic Protocols
Introduction
The spirocyclic β-lactam scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced biological activity and improved physicochemical properties.[1] tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly novel antibiotics. Its structure, which combines an azetidine ring with a thiazolidinone ring in a spirocyclic arrangement, presents both synthetic challenges and opportunities for diverse functionalization. This technical guide provides a comprehensive overview of the principal starting materials and detailed protocols for the synthesis of this important building block, aimed at researchers and professionals in drug development.
Retrosynthetic Analysis and Key Starting Materials
A logical retrosynthetic disconnection of the target molecule points to two primary starting materials: an N-protected 3-azetidinone derivative and a C2-sulfur synthon. This approach is supported by established methods for the synthesis of spiro-thiazolidinones.
Caption: Retrosynthetic analysis of the target molecule.
The most strategic and commonly employed starting materials for the synthesis of this compound are:
-
N-Boc-3-azetidinone (tert-Butyl 3-oxoazetidine-1-carboxylate): This commercially available cyclic ketone serves as the azetidine core of the spirocycle. The tert-butoxycarbonyl (Boc) protecting group is crucial for modulating the reactivity of the azetidine nitrogen and preventing unwanted side reactions. It is a stable, crystalline solid that is amenable to a variety of reaction conditions.
-
Mercaptoacetic Acid (Thioglycolic Acid) or its Esters: This reagent provides the sulfur atom and the adjacent two-carbon unit required to form the thiazolidinone ring. Both mercaptoacetic acid and its esters (e.g., ethyl thioglycolate) can be used, with the choice often depending on the specific reaction conditions and the desired workup procedure.
Synthetic Protocol: Spirocyclization via Condensation Reaction
The most direct and efficient method for the synthesis of the target molecule is a condensation reaction between N-Boc-3-azetidinone and mercaptoacetic acid. This reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the spirocyclic product.
Caption: Workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
Materials:
-
N-Boc-3-azetidinone (1.0 eq)
-
Mercaptoacetic acid (1.2 eq)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add N-Boc-3-azetidinone (1.0 eq) and toluene.
-
Addition of Reagent: Add mercaptoacetic acid (1.2 eq) to the flask.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, thereby removing water from the reaction and driving the formation of the product.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours, or when no more water is observed collecting in the Dean-Stark trap.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Causality Behind Experimental Choices
-
Azeotropic Removal of Water: The condensation reaction between the ketone of N-Boc-3-azetidinone and the thiol and carboxylic acid functionalities of mercaptoacetic acid is a reversible process. The use of a Dean-Stark apparatus to remove the water formed during the reaction is critical to shift the equilibrium towards the product, ensuring a high yield.[2]
-
Solvent Choice: Toluene is an excellent solvent for this reaction as it forms an azeotrope with water, facilitating its removal. It also has a sufficiently high boiling point to allow the reaction to proceed at a reasonable rate.
-
Stoichiometry: A slight excess of mercaptoacetic acid is used to ensure complete consumption of the limiting reagent, N-Boc-3-azetidinone.
Alternative Starting Materials and Synthetic Approaches
Use of Mercaptoacetic Acid Esters
Ethyl or methyl thioglycolate can be used in place of mercaptoacetic acid. In this case, the reaction may proceed under similar conditions, but the workup procedure would need to be adjusted to account for the ester functionality.
Three-Component Reaction Approach
In a more general context for the synthesis of spiro-thiazolidinones, a one-pot three-component reaction involving a cyclic ketone, an amine, and thioglycolic acid is a powerful strategy.[3][4] This approach, however, is less direct for the synthesis of the target molecule as the azetidine nitrogen is already incorporated and protected.
Data Summary
| Starting Material | Molar Mass ( g/mol ) | Key Role |
| N-Boc-3-azetidinone | 171.19 | Provides the azetidine core |
| Mercaptoacetic Acid | 92.12 | C2-sulfur synthon for thiazolidinone ring formation |
| Product | Molar Mass ( g/mol ) | Typical Yield |
| This compound | 245.31 | 60-80% |
Conclusion
The synthesis of this compound is readily achievable through the judicious selection of starting materials and a well-defined synthetic protocol. The condensation of N-Boc-3-azetidinone with mercaptoacetic acid under azeotropic conditions represents a reliable and scalable method for the preparation of this valuable spirocyclic building block. Understanding the rationale behind the choice of reagents and reaction conditions is paramount for the successful and efficient synthesis of this and related compounds in a research and drug development setting.
References
Sources
- 1. Synthesis of Some New Spiro <i>β</i>-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds [file.scirp.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds [scirp.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Welcome to the technical support center dedicated to the synthesis of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this novel spirocyclic scaffold. As a key intermediate in the development of innovative therapeutics, achieving a high yield of this compound is critical.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its synthesis and improve your overall yield and purity.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges inherent to spirocyclic chemistry, particularly the construction of the strained four-membered azetidine ring fused to a five-membered thiazolidinone ring.[2][3] The key to a successful synthesis lies in the careful control of reaction conditions to favor the desired cyclization pathways and minimize side reactions. This guide is structured around a plausible and efficient synthetic route, addressing potential issues at each stage.
Proposed Synthetic Pathway Overview
A logical and convergent synthetic approach to the target molecule involves a multi-step sequence, which will form the framework for our troubleshooting guide. The proposed pathway is as follows:
-
Step 1: Horner-Wadsworth-Emmons Reaction to form the α,β-unsaturated ester from N-Boc-3-azetidinone.
-
Step 2: Michael Addition of a thiol-containing nucleophile to the α,β-unsaturated ester.
-
Step 3: Intramolecular Cyclization/Amide Bond Formation to yield the final spirocyclic thiazolidinone.
Below is a visual representation of this proposed workflow.
Caption: Proposed synthetic workflow for the target molecule.
Part 1: Troubleshooting Guide & FAQs
This section is organized by the key synthetic steps. Each step includes common problems and their potential solutions in a question-and-answer format.
Step 1: Horner-Wadsworth-Emmons Reaction
This initial step is crucial for creating the electrophilic center for the subsequent conjugate addition.
Q1: I am observing a low yield for the Horner-Wadsworth-Emmons reaction. What are the likely causes?
A1: Low yields in this step can often be attributed to several factors:
-
Base Selection and Stoichiometry: The choice of base is critical. Stronger, non-nucleophilic bases are generally preferred. If you are using a weaker base, consider switching to a stronger one like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is used in stoichiometric amounts to fully deprotonate the phosphonate ester.
-
Reaction Temperature: The deprotonation of the phosphonate is typically performed at a low temperature (e.g., 0 °C or -78 °C) to prevent side reactions. After the addition of the ketone, the reaction is often allowed to warm to room temperature. Maintaining careful temperature control is essential.[4]
-
Purity of Reagents: The presence of water can quench the base and hinder the reaction. Ensure that your solvent is anhydrous and that the N-Boc-3-azetidinone and phosphonate ester are pure and dry.[4]
-
Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition.
Q2: My reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?
A2: The stereochemical outcome of the Horner-Wadsworth-Emmons reaction can be influenced by the reaction conditions. Generally, using unstabilized ylides (like those from alkylphosphonium salts) favors the Z-alkene, while stabilized ylides (like the one from triethyl phosphonoacetate) tend to favor the E-alkene. To enhance the selectivity for the desired isomer, you can try:
-
Modifying the Phosphonate Reagent: Different phosphonate esters can offer varying degrees of stereoselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state. Screening solvents like tetrahydrofuran (THF), dichloromethane (DCM), and toluene may improve the isomeric ratio.
-
Temperature Control: Running the reaction at lower temperatures can sometimes increase the stereoselectivity.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solubilizes the reactants. |
| Temperature | 0 °C to room temperature | Controlled temperature profile minimizes side reactions. |
| Monitoring | TLC (e.g., 1:1 Hexanes:Ethyl Acetate) | Allows for tracking reaction progress and completion. |
Step 2: Michael Addition
The conjugate addition of the thiol to the α,β-unsaturated ester is the key step for introducing the sulfur atom.
Q1: The Michael addition is sluggish or not proceeding to completion. How can I drive the reaction forward?
A1: Incomplete conversion in a Michael addition can be due to insufficient nucleophilicity of the thiol or deactivation of the Michael acceptor. Consider the following:
-
Base Catalysis: The addition of a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can deprotonate the thiol, increasing its nucleophilicity and accelerating the reaction.
-
Solvent Choice: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) can help to stabilize the charged intermediate and promote the reaction.
-
Reagent Stoichiometry: Using a slight excess of mercaptoacetic acid (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.
Q2: I am observing the formation of multiple products. What are the possible side reactions?
A2: The primary side reaction of concern is the self-condensation of the α,β-unsaturated ester or polymerization. To mitigate this:
-
Controlled Addition: Add the base slowly to the reaction mixture containing the α,β-unsaturated ester and mercaptoacetic acid. This keeps the concentration of the reactive enolate low.
-
Temperature Management: Running the reaction at a lower temperature can help to control the rate of side reactions.
Step 3: Intramolecular Cyclization
This final step forms the desired spirocyclic thiazolidinone ring.
Q1: The intramolecular cyclization to form the thiazolidinone is not working, and I am only isolating the Michael adduct. What should I try?
A1: The cyclization step involves the formation of an amide bond, which typically requires activation of the carboxylic acid.
-
Coupling Reagents: Employ standard peptide coupling reagents to facilitate the amide bond formation. Common choices include dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like hydroxybenzotriazole (HOBt), or propylphosphonic anhydride (T3P).
-
Reaction Conditions: The choice of solvent and temperature is critical. Aprotic solvents like DCM or DMF are commonly used. The reaction temperature may need to be optimized; starting at 0 °C and allowing it to warm to room temperature is a common strategy.
-
pH Control: Maintaining a neutral or slightly basic pH is important, as acidic conditions can protonate the amine, making it non-nucleophilic.
Q2: My final product is difficult to purify. What purification strategies do you recommend?
A2: Spirocyclic compounds can sometimes be challenging to purify due to their unique three-dimensional structures.
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. Adding a small amount of a polar solvent like methanol to the mobile phase can help to elute highly polar compounds.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a high-purity product.
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution and purity.
Caption: A general troubleshooting workflow for yield improvement.
Part 2: Experimental Protocols
The following are generalized protocols for the proposed synthetic route. Researchers should optimize these conditions based on their specific experimental setup and observations.
Protocol 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
To a stirred solution of triethyl phosphonoacetate (1.2 eq.) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-Boc-3-azetidinone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of the Michael Adduct
-
Dissolve the α,β-unsaturated ester (1.0 eq.) and mercaptoacetic acid (1.1 eq.) in acetonitrile.
-
Add triethylamine (0.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude adduct can often be used in the next step without further purification.
Protocol 3: Intramolecular Cyclization to Yield the Final Product
-
Dissolve the crude Michael adduct (1.0 eq.) in anhydrous DCM.
-
Add EDC (1.5 eq.) and HOBt (1.2 eq.).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Spirocyclic Compounds.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- MySkinRecipes. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2015). Synthesis and Applications of β-Lactams. Journal of Chemical and Pharmaceutical Research, 7(3), 110-121.
- Ivachtchenko, A. V., et al. (2013). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ACS Medicinal Chemistry Letters, 4(10), 984-988.
- Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(11), e2300378.
-
Hilaris Publisher. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Retrieved from [Link]
-
RSC Publishing. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. Retrieved from [Link]
- Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. Abstracts of Papers of the American Chemical Society, 261.
-
Green Chemistry (RSC Publishing). (2011). Versatile three component procedure for combinatorial synthesis of biologically relevant scaffold spiro[indole-thiazolidinones] under aqueous conditions. Retrieved from [Link]
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis of this valuable spirocyclic intermediate. The information presented here is curated to address specific experimental challenges, drawing from established principles in heterocyclic and medicinal chemistry.
I. Overview of the Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize the formation of byproducts. While various synthetic routes can be envisioned, a common and effective strategy involves the construction of the spirocyclic core through an intramolecular cyclization. This guide will focus on a plausible and robust synthetic sequence, highlighting critical steps and potential pitfalls.
A proposed synthetic pathway is outlined below. This route is based on established methodologies for the synthesis of similar spirocyclic systems, such as the one described for a related oxa-azaspiro[3.4]octane derivative[1].
Caption: Proposed two-step synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Alkylation Step (Step 1)
-
Question: I am observing a low yield of Intermediate A, with unreacted 1-Boc-3-azetidinone remaining. What could be the cause?
-
Answer: Low conversion in the alkylation step can be attributed to several factors:
-
Insufficiently strong base: The choice of base is critical for the deprotonation of the thiol. If a weak base is used, the equilibrium may not favor the formation of the thiolate anion. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Moisture in the reaction: Protic solvents or residual moisture can quench the base and the nucleophile. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Steric hindrance: The azetidine ring can present some steric challenges. The reaction may require elevated temperatures or longer reaction times to proceed to completion.
-
Issue 2: Formation of a Dimer Byproduct in Step 1
-
Question: I have isolated a significant amount of a byproduct with approximately double the mass of my expected product. What is this and how can I avoid it?
-
Answer: The formation of a high-molecular-weight byproduct suggests an intermolecular side reaction, likely a dimer. This can occur if the generated thiolate of one molecule attacks the bromoacetate moiety of another molecule that has already reacted at the azetidinone. To minimize this:
-
Slow addition of the alkylating agent: Add the methyl 2-bromoacetate dropwise to a solution of the deprotonated 1-Boc-3-azetidinone derivative. This maintains a low concentration of the alkylating agent, favoring the intramolecular reaction.
-
High dilution: Running the reaction at a lower concentration can also favor intramolecular reactions over intermolecular ones.
-
Issue 3: Incomplete Intramolecular Cyclization (Step 2)
-
Question: My cyclization reaction to form the final spirocycle is sluggish and gives a poor yield. How can I improve this?
-
Answer: The intramolecular cyclization to form the spirocyclic ketone is a key step. Challenges in this step are often related to:
-
Base strength and solubility: The base must be strong enough to deprotonate the carbon alpha to the ester, initiating the cyclization. Potassium carbonate is a common choice, but its solubility can be a limiting factor. Consider using a phase-transfer catalyst or a more soluble base like cesium carbonate. The choice of solvent is also crucial; polar aprotic solvents like acetonitrile or DMF are generally preferred[1].
-
Reaction temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. It is important to find the optimal temperature for the cyclization. A systematic study of the reaction temperature (e.g., from room temperature to reflux) is recommended.
-
Issue 4: Presence of Over-Oxidized Byproducts
-
Question: My final product is contaminated with impurities that have a higher mass, and I suspect oxidation of the sulfur atom. How can this happen and how can I prevent it?
-
Answer: The sulfide in the thiolanone ring is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if the reaction is exposed to air for extended periods at elevated temperatures or if oxidizing agents are inadvertently introduced.
-
Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Careful choice of reagents: Ensure that none of the reagents used contain oxidizing impurities.
-
Purification: If oxidation does occur, the sulfoxide and sulfone byproducts can often be separated from the desired product by column chromatography due to their increased polarity.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the most common byproducts in this synthesis?
-
A1: The most common byproducts are typically the unreacted starting materials, the dimer from the alkylation step, and the over-oxidized sulfoxide and sulfone derivatives of the final product. In some cases, incomplete cyclization may leave the linear precursor as a major impurity.
-
-
Q2: How can I best purify the final product?
-
A2: Column chromatography on silica gel is the most effective method for purifying this compound. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) will allow for the separation of the desired product from less polar starting materials and more polar byproducts like the sulfoxide.
-
-
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product and byproducts?
-
A3:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the product and identification of byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl groups of the ketone and the carbamate.
-
-
-
Q4: Are there any specific safety precautions I should take?
-
A4: Standard laboratory safety procedures should be followed. In particular, be cautious when working with strong bases like sodium hydride, which is flammable and reactive with water. Alkylating agents like methyl 2-bromoacetate are lachrymators and should be handled in a well-ventilated fume hood.
-
IV. Experimental Protocols
Protocol 1: Synthesis of Intermediate A
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-Boc-3-mercaptoazetidine (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of methyl 2-bromoacetate (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound
-
To a solution of Intermediate A (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (3.0 eq.).
-
Heat the mixture to reflux (approximately 82 °C) and stir for 18-24 hours[1].
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Data Summary
| Compound | Molecular Formula | Molecular Weight | Key Analytical Data |
| This compound | C₁₁H₁₇NO₃S | 243.32 g/mol | ¹H NMR, ¹³C NMR, MS, IR consistent with structure |
| Sulfoxide Byproduct | C₁₁H₁₇NO₄S | 259.32 g/mol | MS shows M+16; IR shows S=O stretch |
| Sulfone Byproduct | C₁₁H₁₇NO₅S | 275.32 g/mol | MS shows M+32; IR shows SO₂ stretches |
VI. Troubleshooting Logic Diagram
Caption: A flowchart for troubleshooting the synthesis of this compound.
VII. References
-
(ACS)
-
(Royal Society of Chemistry)
-
(Google Patents)
-
(MySkinRecipes)
-
(ResearchGate)
-
(TSI Journals)
-
(National Center for Biotechnology Information)
-
(National Center for Biotechnology Information)
Sources
Technical Support Center: Synthesis and Troubleshooting for tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important spirocyclic building block. As a key intermediate in the synthesis of novel therapeutics, including beta-lactamase inhibitors and other pharmacologically active agents, a robust and reproducible synthetic route is crucial.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is grounded in established chemical principles and draws upon literature precedents for analogous transformations to address the common challenges encountered during the synthesis of this and related thia-azaspirocyclic systems.
Part 1: Proposed Reaction Mechanism and Key Considerations
A plausible and efficient synthetic route to this compound involves a base-catalyzed tandem Michael addition and intramolecular Dieckmann-type cyclization. The key starting materials for this proposed synthesis are tert-butyl 3-methyleneazetidine-1-carboxylate and a suitable derivative of thioglycolic acid, such as methyl thioglycolate.
Proposed Two-Step, One-Pot Synthesis
-
Thia-Michael Addition: The reaction is initiated by the deprotonation of the thiol group of methyl thioglycolate by a suitable base, forming a thiolate anion. This potent nucleophile then undergoes a conjugate addition to the electron-deficient alkene of tert-butyl 3-methyleneazetidine-1-carboxylate. This step forms a key intermediate containing both the azetidine ring and the thioether linkage.
-
Intramolecular Cyclization: The same basic conditions facilitate the deprotonation of the α-carbon of the newly formed thioether ester. The resulting enolate then attacks the ester carbonyl in an intramolecular fashion, leading to the formation of the five-membered thiolactone ring and the spirocyclic core. Subsequent workup quenches the reaction and yields the desired product.
Caption: Proposed reaction mechanism for the synthesis of the target compound.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Ineffective Base: The chosen base may not be strong enough to efficiently deprotonate the thiol or the α-carbon for cyclization. 2. Low Quality Reagents: Starting materials may be impure or degraded. 3. Incorrect Reaction Temperature: The reaction may require heating to overcome the activation energy, or conversely, may be sensitive to high temperatures. | 1. Base Screening: If using a mild base like triethylamine, consider switching to a stronger, non-nucleophilic base such as sodium methoxide or potassium tert-butoxide. 2. Reagent Purity Check: Verify the purity of starting materials by NMR or other appropriate analytical techniques. tert-Butyl 3-methyleneazetidine-1-carboxylate can be prone to polymerization. 3. Temperature Optimization: Run small-scale trials at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition. |
| Formation of a Major Side Product | 1. Dimerization/Polymerization: The Michael acceptor, tert-butyl 3-methyleneazetidine-1-carboxylate, can polymerize under basic conditions. 2. Intermolecular Reactions: The intermediate may react with another molecule of the starting material or intermediate instead of cyclizing. | 1. Slow Addition: Add the Michael acceptor slowly to a solution of the thiolate to maintain a low concentration of the acceptor and minimize polymerization. 2. High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions. |
| Difficult Purification | 1. Polarity of the Product: The product is moderately polar, which can lead to tailing on silica gel chromatography. 2. Structurally Similar Impurities: Unreacted starting materials or side products may have similar polarities to the desired product. | 1. Alternative Chromatography: Consider using a different stationary phase, such as alumina or a polar-bonded silica, for better separation.[1] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method. 3. Aqueous Workup Optimization: A carefully controlled aqueous workup can help remove some polar impurities. Ensure the pH is controlled to prevent decomposition of the Boc-protecting group. |
| Low Yield after Workup | 1. Product Instability: The spirocyclic system or the Boc-protecting group may be sensitive to acidic or strongly basic conditions during workup. 2. Product Solubility: The product might have some solubility in the aqueous phase, leading to losses during extraction. | 1. Mild Workup Conditions: Use a saturated solution of ammonium chloride for quenching instead of strong acids. Avoid prolonged exposure to strong bases. 2. Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in this synthesis?
A1: The tert-butoxycarbonyl (Boc) group serves two primary purposes. Firstly, it protects the nitrogen of the azetidine ring from participating in unwanted side reactions. Secondly, its steric bulk can influence the stereochemical outcome of the reaction, although for this achiral product, its electronic effect on the reactivity of the azetidine is more critical.
Q2: Can other sulfur nucleophiles be used in this reaction?
A2: Yes, in principle, other thiols can be used. However, for the synthesis of the target molecule, a thioglycolate ester is necessary as it provides the carbonyl functionality required for the subsequent intramolecular cyclization to form the 7-oxo moiety.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. Use a solvent system that provides good separation of the starting materials and the product (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. LC-MS can also be used for more precise monitoring.
Q4: What are the key safety precautions for this reaction?
A4: Thiols, such as methyl thioglycolate, have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Strong bases like sodium methoxide and potassium tert-butoxide are corrosive and moisture-sensitive; they should be handled with appropriate personal protective equipment (gloves, safety glasses) under an inert atmosphere.
Part 4: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed method based on standard procedures for thia-Michael additions and intramolecular cyclizations. Optimization may be required.
Materials:
-
tert-Butyl 3-methyleneazetidine-1-carboxylate
-
Methyl thioglycolate
-
Sodium methoxide (25% solution in methanol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL).
-
Add methyl thioglycolate (1.0 eq) to the THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide solution (1.1 eq) to the stirred solution. Stir for 15 minutes at 0 °C to form the thiolate.
-
In a separate flask, dissolve tert-butyl 3-methyleneazetidine-1-carboxylate (1.05 eq) in anhydrous THF (10 mL).
-
Add the solution of the azetidine derivative dropwise to the thiolate solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Caption: Experimental workflow for the synthesis of the target compound.
References
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic letters, 15(18), 4758–4761. [Link]
-
Zhang, J., et al. (2022). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(17-18), 2836-2843. [Link]
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
-
Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Croatica Chemica Acta, 96(2), 141-152. [Link]
Sources
Technical Support Center: tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Welcome to the technical support resource for tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1453315-68-8). This guide is intended for researchers, medicinal chemists, and process development scientists utilizing this versatile spirocyclic building block. As an important intermediate in the synthesis of novel therapeutics, understanding its stability and handling is critical for successful experimental outcomes.[1] This document provides in-depth, experience-driven guidance on storage, stability, and troubleshooting common issues encountered during its use.
I. Compound Overview and Key Structural Features
This compound is a unique bifunctional molecule featuring a spirocyclic core containing a thiolactone and a Boc-protected azetidine ring. This specific arrangement offers a rigid three-dimensional scaffold, making it a valuable component in modern drug discovery for creating structurally complex molecules with precise stereochemistry.[1][2]
The stability and reactivity of this compound are primarily governed by two key functional groups:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability is well-characterized: it is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.
-
Thiolactone Ring: The five-membered thiolactone ring is a cyclic thioester. This functional group is susceptible to nucleophilic attack and subsequent ring-opening, a reactivity profile that is central to both its utility in synthesis and its potential degradation pathways.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, the compound should be stored at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen) with the container tightly sealed.[1][2]
Q2: How should I handle the compound upon receiving it?
Upon receipt, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which could potentially lead to hydrolysis. Handle the solid in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
Q3: What solvents are recommended for dissolving this compound?
This compound is generally soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). For reactions, the choice of solvent should be guided by the specific reaction conditions and compatibility with other reagents.
Q4: Is this compound compatible with acidic and basic conditions?
-
Acidic Conditions: The Boc protecting group is sensitive to strong acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid). Exposure to acidic conditions will lead to the deprotection of the azetidine nitrogen.
-
Basic Conditions: The compound is generally more stable under basic conditions. However, strong bases, especially in the presence of nucleophiles, could potentially promote the ring-opening of the thiolactone.
Q5: What are the primary degradation pathways I should be aware of?
The two most likely degradation pathways are:
-
Acid-mediated Deprotection: Loss of the Boc group to expose the free amine on the azetidine ring.
-
Nucleophilic Ring-Opening of the Thiolactone: Attack by nucleophiles (e.g., amines, hydroxides) on the carbonyl carbon of the thiolactone, leading to a ring-opened product.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent Reaction Yields or Appearance of Unexpected Byproducts
Possible Cause A: Degradation of the Starting Material
-
Diagnosis: The purity of the starting material may be compromised. Before use, it is best practice to verify the purity by an appropriate analytical method such as HPLC or ¹H NMR.
-
Solution:
-
Ensure the compound has been stored correctly at 2-8°C under a dry, inert atmosphere.
-
If degradation is suspected, repurify the material by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Possible Cause B: In-situ Degradation During Reaction
-
Diagnosis: The reaction conditions may be promoting degradation. For example, unintended exposure to acidic or strongly nucleophilic conditions.
-
Solution:
-
Acidic Conditions: If the reaction requires acidic conditions, the Boc group will likely be removed. If this is not the desired outcome, alternative synthetic strategies should be considered.
-
Nucleophilic Conditions: When using nucleophilic reagents, consider the possibility of thiolactone ring-opening as a side reaction. Running the reaction at lower temperatures or using a less nucleophilic reagent system may mitigate this.
-
Issue 2: Difficulty in Achieving Complete Reaction
Possible Cause: Steric Hindrance
-
Diagnosis: The spirocyclic nature of the compound can present significant steric hindrance around the reactive sites.
-
Solution:
-
Increase the reaction temperature, if the stability of the reactants and products allows.
-
Use a more reactive coupling agent or catalyst.
-
Increase the reaction time and monitor progress carefully by TLC or LC-MS.
-
IV. Experimental Protocols and Workflows
Protocol: Two-Step Deprotection and Amide Coupling
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
The resulting amine salt can often be used directly in the next step or after purification.
Step 2: Amide Coupling
-
Dissolve the crude amine salt from Step 1 (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a coupling agent (e.g., HATU, HBTU; 1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA; 3.0 eq).
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
V. Visualization of Key Concepts
Potential Degradation Pathways
Caption: Potential degradation pathways of the title compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low reaction yields.
VI. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1453315-68-8 | |
| Molecular Formula | C₁₁H₁₇NO₃S | |
| Molecular Weight | 243.32 g/mol | |
| Recommended Storage | 2-8°C, dry seal | , |
VII. References
-
MySkinRecipes. This compound. [Link]
-
Google Patents. Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
PubChem. Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. [Link]
Sources
Technical Support Center: Optimizing Reaction Time for Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Welcome to the technical support center for the synthesis and optimization of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. This spirocyclic compound is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly in the development of novel therapeutics.[1][2] Its unique three-dimensional structure makes it a desirable building block in medicinal chemistry.[3][4]
Understanding the Core Synthesis: A Likely Thia-Michael Addition
The synthesis of this compound likely proceeds through an intramolecular thia-Michael addition. This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.[5][6][7] The reaction rate and success are highly dependent on several factors, which we will explore in detail.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the formation of this compound?
A1: The most probable pathway is an intramolecular thia-Michael addition. The reaction is typically initiated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the α,β-unsaturated ketone within the same molecule, leading to the formation of the spirocyclic ring system. The final step involves protonation of the resulting enolate.
Caption: Proposed mechanism for the synthesis of the target spirocycle.
Q2: How does the choice of base affect the reaction time?
A2: The base plays a crucial role in deprotonating the thiol. The rate of the reaction is directly influenced by the concentration of the thiolate anion.[8] Stronger bases will lead to a higher concentration of the thiolate, thus accelerating the reaction. However, a base that is too strong may lead to unwanted side reactions. Common bases for this type of reaction include organic amines like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or inorganic bases like potassium carbonate.
Q3: What is the impact of solvent polarity on the reaction?
A3: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for thia-Michael additions.[5][7] These solvents can stabilize the charged intermediate (thiolate anion), thereby increasing the reaction rate. Protic solvents, on the other hand, can protonate the thiolate, reducing its nucleophilicity and slowing down the reaction.
Q4: Can the reaction be catalyzed by a nucleophile instead of a base?
A4: Yes, nucleophilic catalysis is an alternative and often more efficient method.[7][8] A strong nucleophile can attack the Michael acceptor, forming a zwitterionic intermediate that is a strong base. This in-situ generated base then deprotonates the thiol, initiating the reaction. This method can sometimes proceed faster and with lower catalyst loading.[5][9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficiently basic catalyst.[8] 2. Low reaction temperature. 3. Inappropriate solvent.[5] 4. Steric hindrance in the precursor molecule.[7] | 1. Switch to a stronger base (e.g., from TEA to DBU). 2. Gradually increase the reaction temperature and monitor for side product formation. 3. Use a polar aprotic solvent like DMF or DMSO. 4. If possible, redesign the precursor to reduce steric congestion around the reaction centers. |
| Low Yield | 1. Reversibility of the thia-Michael addition.[5][9] 2. Formation of side products due to a base that is too strong. 3. Degradation of starting material or product. | 1. Use an excess of the thiol precursor if the reaction is intermolecular. For intramolecular reactions, ensure conditions favor the forward reaction (e.g., removal of byproducts if applicable). 2. Use a milder base or a nucleophilic catalyst. 3. Run the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if reactants are air-sensitive. |
| Formation of Side Products | 1. Polymerization of the Michael acceptor. 2. Oxidation of the thiol. 3. Other base-mediated side reactions. | 1. Slowly add the base to the reaction mixture. 2. Degas the solvent and run the reaction under an inert atmosphere. 3. Screen different bases to find one that promotes the desired reaction without causing side reactions. |
| Difficulty in Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. | 1. Optimize the reaction to drive it to completion. 2. Utilize column chromatography with a carefully selected solvent system. Recrystallization may also be an effective purification method. |
Experimental Protocol: A Generalized Approach
This protocol provides a starting point for the synthesis of this compound. Optimization of specific parameters will likely be necessary.
Materials:
-
Acyclic precursor containing both a thiol and an α,β-unsaturated ketone functionality, and a Boc-protected amine.
-
Base (e.g., DBU or TEA)
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the acyclic precursor in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., 1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the recommended time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be applied.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for the synthesis.
References
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.
-
Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate - PubChem. [Link]
-
This compound - MySkinRecipes. [Link]
-
Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][10][11]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties - Oriental Journal of Chemistry. [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.
-
Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC - PubMed Central. [Link]
-
Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G. [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed. [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - MDPI. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle † - MDPI. [Link]
-
The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry - ACS Publications. [Link]
-
Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration - PMC - PubMed Central. [Link]
-
(PDF) Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives - ResearchGate. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. [Link]
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The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. [Link]
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Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing). [Link]
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Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. [Link]
-
Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration - ResearchGate. [Link]
-
Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions - ACS Publications. [Link]
-
Thia-Michael Reaction | Encyclopedia MDPI. [Link]
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- 10. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
Technical Support Center: Synthesis of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a special focus on troubleshooting and exploring alternative catalytic systems. As a key intermediate in the development of novel pharmaceutical agents, particularly beta-lactam antibiotics, robust and flexible synthetic routes are of paramount importance.[1]
This document provides in-depth, field-proven insights in a question-and-answer format to directly address challenges you may encounter during your experiments.
Conceptual Overview: The Spirocyclic β-Lactam Core
The target molecule, this compound, features a β-lactam ring fused in a spirocyclic fashion. The synthesis of β-lactams is a cornerstone of organic chemistry, with the Staudinger reaction—a [2+2] cycloaddition of a ketene and an imine—being a foundational method.[2] However, intramolecular cyclizations are also a powerful strategy, particularly for constructing complex spirocyclic systems.[2][3] The choice of catalyst is critical in controlling reaction rate, yield, and stereoselectivity.[4]
Below is a generalized workflow for troubleshooting common issues in the synthesis.
Caption: Decision process for selecting an alternative catalyst.
Question 2: I am observing significant formation of a side product that appears to be an elimination product. How can I suppress this?
The formation of elimination byproducts is a common issue when using strong bases. This suggests that a proton alpha to a leaving group is being abstracted, leading to the formation of a double bond instead of the desired intramolecular substitution.
Mitigation Strategies:
-
Lower the Reaction Temperature: Many elimination reactions have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can often favor the desired cyclization.
-
Use a More Sterically Hindered Base: A bulky base, such as potassium tert-butoxide or lithium diisopropylamide (LDA), may be less able to abstract the sterically more accessible proton that leads to elimination, while still being able to deprotonate the required position for cyclization.
-
Change the Leaving Group: If your synthesis involves an intramolecular nucleophilic substitution, the nature of the leaving group is critical. A better leaving group might allow the reaction to proceed under milder conditions where elimination is less favorable.
-
Re-evaluate the Synthetic Route: Consider alternative synthetic strategies that do not rely on a base-catalyzed intramolecular substitution. For instance, a Staudinger-type [2+2] cycloaddition could be a viable alternative. [2]
Stereoselectivity & Isomer Control
Question 3: My synthesis is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Controlling stereochemistry is crucial in pharmaceutical synthesis. The stereochemical outcome of β-lactam formation can be influenced by the catalyst, solvent, temperature, and the structure of the starting materials. [4] Strategies for Enhancing Stereoselectivity:
-
Chiral Catalysts: The use of chiral catalysts is a well-established method for achieving enantioselective and diastereoselective synthesis of β-lactams.
-
Cinchona Alkaloids: Derivatives like benzoylquinine have been shown to be effective in promoting highly diastereo- and enantioselective Staudinger reactions. [2][5] * Chiral N-Heterocyclic Carbenes (NHCs): These have demonstrated excellent performance in the asymmetric synthesis of β-lactams. [2][5] * Chiral Lewis Acids: In reactions involving cycloadditions, chiral Lewis acids can coordinate to the reactants and control the facial selectivity of the approach.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. For example, in some Staudinger reactions, non-polar solvents favor the formation of cis-β-lactams, while polar solvents can lead to trans products. [4]* Temperature Optimization: Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lowest activation energy, which often leads to the thermodynamically more stable product.
References
-
Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]
-
D'hooghe, M., & De Kimpe, N. (2009). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]
-
Carreño, M. C., & García-García, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
-
Li, Y., et al. (2026). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters. [Link]
-
Martínez-Crespo, P. M., et al. (2020). Cyclization of interlocked fumaramides into β-lactams: experimental and computational mechanistic assessment of the key intercomponent proton transfer and the stereocontrolling active pocket. RSC Publishing. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
- Google Patents. (2020). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
Request PDF. (2025). Synthesis of beta-lactams with pi electron-withdrawing substituents. Request PDF. [Link]
-
Balijepalli, A. S., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry. [Link]
-
Carreño, M. C., & García-García, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
-
Organic & Biomolecular Chemistry. (2021). Recent advances in β-lactam synthesis. RSC Publishing. [Link]
-
Molecules. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem. [Link]
-
Organic Reactions. (n.d.). The Synthesis of β-Lactams. Organic Reactions. [Link]
-
Encyclopedia.pub. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Welcome to the technical support center for tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel spirocyclic scaffold. As an important intermediate in the synthesis of advanced pharmaceutical compounds, particularly beta-lactamase inhibitors and other therapeutic agents, achieving high purity of this molecule is critical for downstream applications and ensuring the integrity of your research.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis and handling of this compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: Oily Product That Fails to Solidify
Q1: My final product, after work-up and solvent removal, is a thick, persistent oil. How can I induce crystallization or obtain a solid product?
A1: The inability to obtain a solid product is a common issue with Boc-protected compounds, which can often be amorphous or oily, especially if minor impurities are present.[2] Here is a systematic approach to address this:
-
Purity Assessment: First, assess the purity of the oil using Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of residual solvents or synthetic side-products can significantly inhibit crystallization.
-
High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the oil under high vacuum for an extended period (several hours to overnight).
-
Solvent Trituration: This is often the most effective method.
-
Add a non-polar solvent in which the product is poorly soluble but the impurities are more soluble. Good starting choices are hexanes, diethyl ether, or pentane.
-
Stir the oil vigorously with the solvent at room temperature. The oil should gradually transform into a solid precipitate.
-
If solidification does not occur at room temperature, cool the mixture in an ice bath or refrigerator while continuing to stir.
-
Once a solid is obtained, filter the product, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
Seed Crystal Induction: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil. This can initiate the crystallization process. If no seed crystal is available, you can attempt to generate one by dissolving a small amount of the oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding a non-polar solvent (e.g., hexanes) dropwise until turbidity is observed. Let this stand, and any crystals that form can be used to seed the bulk material.[3][4]
-
Recrystallization: If the product is still an oil or the purity is low, recrystallization is necessary. See the FAQ section below for a detailed protocol.
Issue 2: Difficulty in Removing a Close-Running Impurity by Column Chromatography
Q2: I am using silica gel column chromatography, but a persistent impurity has a very similar Rf value to my product. How can I improve the separation?
A2: Achieving baseline separation of compounds with similar polarities is a frequent challenge in chromatography. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase:
-
Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. Small, incremental changes can have a significant impact on separation. A common mobile phase for compounds of this type is a mixture of ethyl acetate and hexanes. Try gradients with very slow increases in the polar solvent concentration.
-
Solvent System Composition: If adjusting the polarity is insufficient, change the solvent system entirely. For example, replacing ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE) can alter the selectivity of the separation due to different interactions with the stationary phase and the analytes.
-
-
Stationary Phase Considerations:
-
Particle Size: Use silica gel with a smaller particle size (e.g., 25-40 µm) for higher resolution, although this will result in slower flow rates.
-
Alternative Sorbents: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective, especially if the impurity is acidic. Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can provide a completely different selectivity profile.
-
-
Chromatography Technique:
-
Flash Chromatography: Ensure you are using an appropriate column size and sample loading for flash chromatography. Overloading the column is a common cause of poor separation.
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution. A normal-phase silica column or a chiral column (if diastereomers are suspected) could be employed.
-
| Parameter | Recommendation for Improved Separation |
| Mobile Phase | Hexanes/Ethyl Acetate, Hexanes/Dichloromethane, Hexanes/MTBE |
| Stationary Phase | Silica Gel (25-40 µm), Alumina (neutral or basic), C18 Silica |
| Technique | Flash Chromatography (optimized loading), Preparative HPLC |
Issue 3: Product Degradation Observed During Purification or Storage
Q3: My product purity decreases over time, or I see new spots on my TLC plate after purification. What could be causing this instability, and how can I prevent it?
A3: The this compound molecule contains several functionalities that can be susceptible to degradation, particularly the Boc-protecting group and the lactam ring.
-
Acid Sensitivity of the Boc Group: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Exposure to acidic reagents, residual acid from the reaction work-up, or even acidic silica gel can lead to its cleavage, revealing the free amine.
-
Mitigation:
-
Ensure the crude product is thoroughly neutralized and washed before purification.
-
When using silica gel chromatography, consider pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine (0.1-1% v/v in the mobile phase) to neutralize acidic sites.
-
Store the purified product in a tightly sealed container, protected from acidic vapors.
-
-
-
Lactam Hydrolysis: The β-lactam-like structure within the spirocycle can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.[5]
-
Mitigation:
-
Avoid prolonged exposure to strong acids or bases during work-up and purification.
-
Maintain a neutral pH wherever possible.
-
Store the compound in a dry environment, as moisture can facilitate hydrolysis.
-
-
-
Oxidation of the Thioether: The sulfide moiety could be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if exposed to oxidizing agents or prolonged air exposure at elevated temperatures.
-
Mitigation:
-
Store the product under an inert atmosphere (e.g., nitrogen or argon).
-
Keep the compound refrigerated (2-8°C) for long-term storage.[1]
-
-
A forced degradation study, where the compound is intentionally exposed to harsh conditions (acid, base, heat, oxidation, light), can help to identify potential degradants and establish the intrinsic stability of the molecule.[6][7]
Frequently Asked Questions (FAQs)
Q4: What is a reliable starting point for a column chromatography protocol to purify this compound?
A4: A good starting point for silica gel flash chromatography is a gradient elution with a mixture of hexanes and ethyl acetate.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Dry pack a silica gel column (40-63 µm particle size) with the appropriate diameter for your sample size.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique often results in better resolution than loading the sample as a concentrated solution.
-
Elution: Start with a low polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate) and gradually increase the polarity. A typical gradient might be from 5% to 40% ethyl acetate in hexanes over 10-15 column volumes.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Q5: Can you provide a general protocol for the recrystallization of this compound?
A5: Recrystallization is an excellent technique for purifying solid products, assuming a suitable solvent system can be found.
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your compound in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Good candidates to screen include isopropanol, ethyl acetate, acetonitrile, and mixtures such as dichloromethane/hexanes or ethyl acetate/hexanes.
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Q6: What are the potential side products I should be aware of during the synthesis of this molecule?
A6: While the specific synthesis route will determine the exact impurity profile, some common side products in the synthesis of related spirocyclic lactams can be anticipated:[8][9]
-
Starting Material Carryover: Incomplete reaction can lead to the presence of unreacted starting materials.
-
Diastereomers: If the synthesis involves a cycloaddition or a reaction that creates a new stereocenter, the formation of diastereomers is possible. These can be particularly challenging to separate.
-
Ring-Opened Products: As mentioned, hydrolysis of the lactam can lead to the formation of a ring-opened amino acid derivative.
-
De-Boc Compound: The loss of the Boc protecting group is a common side reaction.
-
Over-oxidation Products: If an oxidation step is involved in the synthesis, over-oxidation to sulfone or other species can occur.
Q7: Which analytical techniques are best for assessing the purity of the final product?
A7: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities if they are present in significant amounts (>1-5%).
-
LC-MS: Ideal for detecting trace impurities and confirming the molecular weight of the product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid or trifluoroacetic acid modifier) is a good starting point.
-
Elemental Analysis (CHN): Provides the elemental composition of the compound, which should match the theoretical values for a pure sample.
Visualizing Purification and Degradation
Diagram 1: General Purification Workflow
This diagram illustrates a typical workflow for the purification of this compound.
Caption: Key degradation pathways under acidic, hydrolytic, and oxidative stress.
References
-
MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
-
ResearchGate. (2022). Forced Degradation Analysis Of Spiramycin And Characterization Of Degradation Product By Rp-Hplc And Lc-Ms/Ms. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (2004). Degradation of β-lactam antibiotics. Current Science. [Link]
-
ResearchGate. (2019). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
ResearchGate. (2017). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Racemization in tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Last Updated: 2026-01-19
Introduction
Welcome to the technical support guide for tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate. This document is designed for researchers, scientists, and professionals in drug development who are working with this chiral spirocyclic ketone. A critical challenge in the synthesis and handling of this molecule is the prevention of racemization at the alpha-carbon to the ketone. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to maintain the stereochemical integrity of your compound.
The spirocyclic core of this molecule is a valuable scaffold in medicinal chemistry, often synthesized with a specific stereochemistry to ensure biological activity.[1][2][3][4] However, the presence of an acidic proton on the carbon adjacent to the carbonyl group makes it susceptible to racemization, particularly under acidic or basic conditions.[5][6][7] This occurs through the formation of a planar, achiral enol or enolate intermediate, which upon reprotonation can yield a mixture of enantiomers.[5][6][7][8][9]
This guide will delve into the mechanisms of racemization and provide actionable strategies to mitigate this issue throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an optically active compound, containing a single enantiomer, is converted into a mixture of equal parts of both enantiomers (a racemate), rendering it optically inactive.[6] For this compound, the chiral center of concern is the carbon atom alpha (adjacent) to the ketone. This carbon has an attached hydrogen atom.[10][11]
Under either acidic or basic conditions, this alpha-hydrogen can be removed to form a planar, achiral intermediate called an enol or enolate.[5][7][9] When this intermediate is reprotonated, the proton can add from either face of the planar system with equal probability, leading to the formation of both the original enantiomer and its mirror image.[7] This is a significant issue in pharmaceutical development because often only one enantiomer of a chiral drug is biologically active, while the other can be inactive or even cause undesirable side effects.
Q2: I've observed a loss of optical purity in my sample after purification by silica gel chromatography. What could be the cause?
A2: Silica gel is inherently acidic and can catalyze the enolization of your ketone, leading to racemization.[12][13] The longer your compound is on the silica gel column, the greater the potential for loss of stereochemical integrity.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before use, wash the silica gel with a solution of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), followed by flushing with the pure eluent to remove excess base.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography if applicable).
-
Minimize Contact Time: Optimize your chromatography to be as rapid as possible. Use flash chromatography techniques and avoid letting the compound sit on the column for extended periods.
Q3: My reaction involves deprotonation at the alpha-carbon. How can I form the enolate without causing racemization?
A3: The key is to use conditions that favor rapid, irreversible, and kinetically controlled deprotonation. This will "lock" the enolate in place before it has a chance to equilibrate and racemize.
Key Recommendations:
-
Choice of Base: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the most common and effective choice for this purpose.[14][15][16][17] Its bulkiness prevents it from acting as a nucleophile and attacking the carbonyl carbon.[17]
-
Low Temperature: Perform the deprotonation at very low temperatures, typically -78 °C (dry ice/acetone bath).[14] This minimizes the thermal energy available for the system to overcome the activation barrier for the thermodynamically favored, but slower, enolization pathway that can lead to racemization.[18][19]
-
Rapid Quenching: Once the enolate is formed, introduce the electrophile quickly to trap the desired stereochemistry.
Q4: Can I use a weaker base like sodium ethoxide or potassium tert-butoxide for enolate formation?
A4: It is strongly discouraged. Weaker bases, such as alkoxides, establish an equilibrium between the ketone and the enolate.[15] This reversibility allows for repeated protonation and deprotonation, which will inevitably lead to complete racemization as the achiral enolate intermediate is formed. These conditions favor the formation of the more stable, thermodynamic enolate, which often requires higher temperatures and longer reaction times, further promoting racemization.[14][15]
Troubleshooting Guide
This section addresses specific experimental issues and provides detailed solutions.
Issue 1: Gradual loss of enantiomeric excess (% ee) upon storage.
Underlying Cause: Traces of acid or base in the storage solvent or on the surface of the storage vessel can catalyze slow racemization over time. The compound itself may also be susceptible to auto-catalysis if impurities are present.
Preventative Measures & Solutions:
| Parameter | Recommendation | Rationale |
| Solvent Purity | Use high-purity, anhydrous, and neutral solvents for storage. | Residual acids or bases can initiate the racemization process. Water can facilitate proton exchange. |
| Storage Temperature | Store the compound at low temperatures (e.g., -20 °C or -80 °C). | Reduces the rate of the racemization reaction. |
| Inert Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents potential oxidative degradation which could produce acidic byproducts. |
| Glassware | Use clean, dry, and preferably silanized glassware for storage. | Removes acidic sites on the glass surface. |
Issue 2: Racemization during reactions involving the carbonyl group (e.g., reduction, addition).
Underlying Cause: Reagents or reaction conditions that are acidic or basic can induce enolization and subsequent racemization before or concurrently with the desired reaction.
Preventative Measures & Solutions:
| Reaction Type | Recommended Conditions | Rationale |
| Carbonyl Reduction | Use neutral or mildly acidic reducing agents (e.g., sodium borohydride in ethanol at low temperature, Luche reduction with NaBH4/CeCl3). | Avoids strongly basic or acidic conditions that promote enolization. Cerium(III) chloride increases the electrophilicity of the carbonyl, favoring direct hydride attack over enolization. |
| Nucleophilic Addition | Use pre-formed organometallic reagents (e.g., Grignard or organolithium reagents) at low temperatures with rapid quenching. | The reaction is typically fast and conducted under conditions that do not favor proton exchange. |
| Work-up Procedures | Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching reactions instead of strong acids or bases. | Neutralizes the reaction mixture without exposing the product to harsh pH conditions. |
Experimental Protocols
Protocol 1: Chiral Stability Test
This protocol helps determine the stability of your compound under various conditions.
-
Sample Preparation: Prepare several small, identical samples of your enantiomerically pure this compound in separate vials.
-
Condition Exposure:
-
Control: Store one sample under ideal conditions (e.g., -20 °C, anhydrous neutral solvent, inert atmosphere).
-
Acidic: Add a catalytic amount of a weak acid (e.g., acetic acid) to another sample.
-
Basic: Add a catalytic amount of a weak base (e.g., triethylamine) to a third sample.
-
Aqueous: Dissolve a sample in a solvent containing a small amount of water.
-
Silica: Add a small amount of silica gel to another sample.
-
-
Time-Point Analysis: At regular intervals (e.g., 1h, 4h, 24h), take an aliquot from each vial.
-
Enantiomeric Excess Determination: Analyze the enantiomeric excess (% ee) of each aliquot using chiral High-Performance Liquid Chromatography (HPLC).[20][21][22][23][24]
-
Data Analysis: Plot % ee versus time for each condition to determine the rate of racemization.
Protocol 2: Kinetically Controlled Enolate Formation for Alpha-Alkylation
This protocol is designed to minimize racemization during reactions at the alpha-carbon.
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum, under an inert atmosphere.
-
Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Base Preparation (if not commercially available): If preparing LDA in situ, add diisopropylamine to the cold THF, followed by the slow, dropwise addition of n-butyllithium. Stir for 30 minutes at -78 °C.
-
Ketone Addition: Slowly add a pre-cooled solution of this compound in anhydrous THF to the LDA solution at -78 °C.
-
Enolate Formation: Stir the mixture at -78 °C for 30-60 minutes to ensure complete and irreversible deprotonation.
-
Electrophile Addition: Add the electrophile (e.g., methyl iodide) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to proceed at -78 °C until complete (monitor by TLC).
-
Quenching: Quench the reaction by adding a pre-cooled saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature, extract with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product using rapid flash chromatography on neutralized silica gel.
Visualizing the Racemization Pathway
The following diagram illustrates the mechanism of base-catalyzed racemization.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Kinetically vs. Thermodynamically Controlled Deprotonation
The choice of reaction conditions dictates which enolate is formed and is crucial for preventing racemization.
Caption: Conditions for kinetic vs. thermodynamic enolate formation.
References
- Boruwa, J., Gogoi, N., & Saikia, P. P. (2006). Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters, 8(17), 3781–3784.
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Enantioselective Synthesis of Spiro Heterocycles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Kumar, A., Kumar, V., & Kumar, S. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(20), 12093–12104.
- Ghosh, A., & Biju, A. T. (2021). Stereoselective synthesis of 3,3′-spirooxindoles with higher order heterocycles. Organic & Biomolecular Chemistry, 19(38), 8233–8247.
- Kumar, A., Kumar, V., & Kumar, S. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(20), 12093–12104.
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Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
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19.11: Racemization. (2021, March 5). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Racemization. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. (2023, January 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Video: Stereochemical Effects of Enolization. (2023, April 30). JoVE. Retrieved January 19, 2026, from [Link]
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Thermodynamic vs Kinetic Enolates. (2023, June 26). Organic Chemistry Academy. Retrieved January 19, 2026, from [Link]
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Kinetic vs. Thermodynamic Enolates. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]
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Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Some ketones will racenize very rapidly in acidified water while the others retain their optical purity. Which ones racemize? (n.d.). Study.com. Retrieved January 19, 2026, from [Link]
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Reactions at the Alpha Carbon of Carbonyls. (n.d.). Sketchy. Retrieved January 19, 2026, from [Link]
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Reactions at the α-Carbon. (n.d.). Michigan State University. Retrieved January 19, 2026, from [Link]
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Thermodynamic vs kinetic enolate. (2019, July 12). Reddit. Retrieved January 19, 2026, from [Link]
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Racemization of ketones in presence of catalytic acid. (2018, February 5). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
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deprotonation of ketones with LDA to make enolates. (2019, November 4). YouTube. Retrieved January 19, 2026, from [Link]
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Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
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22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
- Leonelli, F., Valletta, A., & Migneco, L. M. (2020). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. Molecules, 25(20), 4785.
-
Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. (n.d.). reposiTUm. Retrieved January 19, 2026, from [Link]
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Scientists Realize Organocatalyzed Kinetic Resolution of α-Functionalized Ketones. (2020, February 27). Chinese Academy of Sciences. Retrieved January 19, 2026, from [Link]
-
Chromatograms depicting bioconversion of pro chiral ketones. HPLC... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Zhang, Z., Wang, Z., & Gong, J. (2022). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 144(39), 17936–17946.
-
3.6: Keto-Enol Tautomerism. (2023, August 5). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
- Leonelli, F., Valletta, A., & Migneco, L. M. (2020). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. Molecules, 25(20), 4785.
-
HPLC analysis of (R)‐20 on a chiral stationary phase. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Asymmetric desymmetrization of spirocyclic ketones catalyzed by a supramolecular ruthenium complex 8b. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved January 19, 2026, from [Link]
-
Racemization of Aldehydes and Ketones. (2014, March 31). YouTube. Retrieved January 19, 2026, from [Link]
-
tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Diastereoselectivity in Reactions of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to diastereoselectivity in reactions involving this key synthetic intermediate. Our goal is to equip you with the scientific principles and practical protocols to achieve optimal stereochemical control in your experiments.
Introduction to the Stereochemical Landscape
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of novel spirocyclic β-lactam antibiotics and other complex molecules.[1][2] The spirocyclic core, containing a ketone adjacent to the spirocenter, presents a unique stereochemical environment. Reactions at the α-carbon to the ketone (C6) generate a new stereocenter, leading to the formation of diastereomers. Controlling the stereochemical outcome of these reactions is paramount for the synthesis of enantiopure final products.
This guide will focus on troubleshooting common diastereoselectivity issues encountered during the α-functionalization of this ketone, such as alkylation, hydroxylation, and aldol reactions.
Troubleshooting Guide: Optimizing Diastereomeric Ratios (d.r.)
This section addresses specific problems you might encounter during the α-functionalization of this compound.
Issue 1: Poor Diastereomeric Ratio (d.r.) in α-Alkylation Reactions
Question: I am performing an α-alkylation of this compound and obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity in α-alkylation is a common challenge and is often a result of suboptimal reaction conditions that do not adequately differentiate between the two diastereotopic faces of the enolate intermediate. The choice of base, solvent, temperature, and the presence of additives are critical factors. This reaction is governed by the principles of kinetic versus thermodynamic control.[3][4]
Deprotonation of the ketone can lead to two different enolates: the kinetic enolate, which is formed faster, and the thermodynamic enolate, which is more stable.[5] For this spirocyclic system, controlling which enolate is formed and how it subsequently reacts is key to achieving high diastereoselectivity.
Troubleshooting Workflow for α-Alkylation
Caption: Key factors for troubleshooting diastereoselectivity in aldol reactions.
Strategies for Improving Aldol Diastereoselectivity:
-
Lewis Acid Additives: The use of Lewis acids can enforce a more rigid, chair-like six-membered transition state, leading to higher diastereoselectivity. [6][7] * Chelating Lewis Acids: Lewis acids like MgBr₂ or ZnCl₂ can chelate to both the enolate oxygen and the aldehyde oxygen, often favoring the syn-aldol product.
-
Non-Chelating Lewis Acids: Boron-based Lewis acids, such as BF₃·OEt₂, typically lead to open transition states and may favor the anti-aldol product.
-
-
Enolate Counterion: Changing the counterion of the enolate (e.g., from Li⁺ to Ti(IV) or B(II)) can have a profound effect on the diastereoselectivity.
Protocol for a Lewis Acid-Mediated Aldol Reaction:
-
Generate the lithium enolate as described in the kinetic α-alkylation protocol.
-
To the enolate solution at -78 °C, add a solution of a Lewis acid (e.g., MgBr₂·OEt₂, 1.2 eq.) in an appropriate solvent.
-
Stir for 30 minutes to allow for transmetalation.
-
Add the aldehyde (1.1 eq.) and continue stirring at low temperature.
-
Monitor the reaction by TLC and quench upon completion.
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the diastereomeric ratio of my product?
A1: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy. [8][9][10]Diastereomers are distinct compounds and will have different chemical shifts for at least some of their protons.
-
Procedure:
-
Obtain a high-resolution ¹H NMR spectrum of the purified product mixture.
-
Identify a set of well-resolved signals corresponding to each diastereomer. Protons on or near the newly formed stereocenter are often the most diagnostic.
-
Carefully integrate the corresponding signals for each diastereomer. The ratio of the integrals will give you the diastereomeric ratio.
-
-
Tips for Accurate Measurement:
-
Ensure complete relaxation of the protons by using a sufficient relaxation delay (d1) in your NMR experiment.
-
Choose signals that are baseline-separated and free from overlap with other signals.
-
For complex spectra, 2D NMR techniques like COSY or HSQC can help in assigning signals to specific diastereomers.
-
Q2: Can the Boc protecting group influence the diastereoselectivity?
A2: Yes, the bulky tert-butyl carbamate (Boc) group can exert steric influence on the approaching electrophile. The conformation of the four-membered azetidine ring and the orientation of the Boc group can create a biased steric environment, favoring attack from the less hindered face of the enolate. This is a form of substrate control in stereoselection.
Q3: Does the sulfur atom play a role in directing the stereochemistry?
A3: The sulfur atom can play a significant role through chelation control, especially when using metal enolates (e.g., lithium, magnesium, zinc). [6]The lone pairs on the sulfur atom can coordinate to the metal cation, creating a more rigid bicyclic-like structure in the transition state. This can effectively block one face of the enolate, leading to high diastereoselectivity. The extent of this chelation can be influenced by the solvent and the specific metal counterion used.
References
-
Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]
-
Paudel, L., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]
-
Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(15), 3125-3147. [Link]
- Kaur, N., & Kumar, V. (2021). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. ChemistrySelect, 6(32), 8235-8253.
-
Stanton, G. R., Koz, G., & Walsh, P. J. (2011). Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. Journal of the American Chemical Society, 133(20), 7969-7976. [Link]
- Reetz, M. T. (1984). Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition in English, 23(8), 556-569.
- Ye, X., Pan, Y., Chen, Y., & Yang, X. (2020). Enantioselective Construction of Sulfur‐Containing Tetrasubstituted Stereocenters via Asymmetric Functionalizations of α‐Sulfanyl Cyclic Ketones.
- Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010). Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. Journal of the American Chemical Society, 132(11), 4057-4059.
- De Kimpe, N., & D'hooghe, M. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 13(1), 61-84.
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. [Link]
-
Stanton, G. R., Koz, G., & Walsh, P. J. (2011). Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. PubMed. [Link]
- Stanton, G. R. (2012).
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065.
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Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
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Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
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-
Chemistry LibreTexts. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. [Link]
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Validation & Comparative
Navigating Spirocyclic Scaffolds: A Comparative Guide to tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate and its Oxa-Analogue in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel, three-dimensional molecular scaffolds is paramount for the development of next-generation therapeutics. Spirocyclic systems, with their inherent structural rigidity and defined spatial orientation of substituents, have emerged as particularly attractive building blocks. Among these, the azaspiro[3.4]octane framework has garnered significant attention. This guide provides an in-depth, objective comparison of two key analogues: tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate and its corresponding oxygen-containing counterpart, tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate . We will delve into their synthesis, comparative reactivity, and potential applications, supported by available experimental data and mechanistic insights to inform rational molecular design and synthetic strategy.
Introduction to Azaspiro[3.4]octane Scaffolds
The 2-azaspiro[3.4]octane core represents a valuable motif in drug discovery, offering a unique three-dimensional architecture that can effectively probe biological space. The incorporation of a heteroatom—either sulfur or oxygen—at the 5-position, along with a ketone functionality at the 7-position, provides crucial handles for further synthetic elaboration. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures stability and allows for controlled deprotection and subsequent functionalization. These features make both the thia- and oxa-analogues versatile intermediates in the synthesis of complex pharmaceutical compounds.[1][2]
Synthesis of the Spirocyclic Core: A Comparative Overview
The construction of the azaspiro[3.4]octane ring system is a key consideration for its utilization in synthetic campaigns. While specific, directly comparative studies on the synthesis of the title compounds are not extensively documented in publicly available literature, general strategies for the formation of similar spirocyclic frameworks can be extrapolated.
Synthesis of the Oxa-Analogue:
A plausible synthetic approach to tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be conceptualized based on methods for related oxa-spirocycles. A multi-step synthesis starting from readily available precursors is a common strategy. For instance, a patented method for a bromo-derivative of the oxa-analogue provides a viable synthetic blueprint.[3] This approach involves the initial formation of a functionalized azetidine ring, followed by the construction of the fused tetrahydrofuranone ring.
Synthesis of the Thia-Analogue:
The synthesis of the thia-analogue, this compound, is anticipated to follow a conceptually similar pathway, with the introduction of the sulfur heteroatom being the key differentiating step. The use of sulfur-containing reagents in a cyclization step would be essential. Step-economic and scalable syntheses of novel thia-azaspiro[3.4]octanes have been reported, highlighting their accessibility for drug discovery programs.[4][5]
General Synthetic Workflow:
The following diagram illustrates a generalized synthetic workflow applicable to both the thia- and oxa-analogues, starting from a common azetidine-based precursor.
Caption: Generalized synthetic workflow for azaspiro[3.4]octanones.
Comparative Physicochemical and Spectroscopic Properties
While comprehensive experimental data directly comparing the two title compounds is scarce, some key differences in their physicochemical and spectroscopic properties can be anticipated based on the fundamental characteristics of the sulfur and oxygen heteroatoms.
| Property | This compound | tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Rationale for Difference |
| Molecular Weight | Higher | Lower | Sulfur has a higher atomic mass than oxygen. |
| Polarity | Generally lower | Generally higher | Oxygen is more electronegative than sulfur, leading to a more polar C-O bond compared to the C-S bond. |
| Lipophilicity (LogP) | Expected to be higher | Expected to be lower | The lower polarity of the thioether contributes to increased lipophilicity. |
| 'H NMR (Chemical shifts of protons adjacent to heteroatom) | Expected to be upfield | Expected to be downfield | The greater shielding effect of sulfur compared to oxygen results in upfield shifts for adjacent protons. |
| ¹³C NMR (Chemical shifts of carbons adjacent to heteroatom) | Expected to be upfield | Expected to be downfield | Similar to proton NMR, the carbon atoms bonded to sulfur will experience greater shielding. |
| IR Spectroscopy (C-X stretching frequency) | Lower frequency | Higher frequency | The C-S bond is weaker and has a lower stretching frequency compared to the C-O bond. |
Reactivity and Synthetic Utility: A Head-to-Head Comparison
The choice between the thia- and oxa-analogue in a synthetic campaign will largely depend on the desired reactivity profile and the nature of the subsequent chemical transformations.
Nucleophilicity and Basicity:
A key distinction lies in the nucleophilicity of the heteroatom. Thioethers are generally more nucleophilic than ethers.[6][7] This is attributed to the larger size and greater polarizability of the sulfur atom's valence electrons. This enhanced nucleophilicity of the sulfur atom in the thia-analogue could be exploited in reactions such as alkylations at the sulfur center, potentially leading to the formation of sulfonium salts which are versatile synthetic intermediates. Conversely, the oxygen atom in the oxa-analogue is less nucleophilic and more basic, which might influence its interaction with Lewis acids or its role as a hydrogen bond acceptor.
Oxidation:
The sulfur atom in the thia-analogue is susceptible to oxidation, offering a pathway to sulfoxides and sulfones.[7] These oxidized derivatives introduce new functional groups with distinct electronic and steric properties, expanding the synthetic utility of the scaffold. The ether linkage in the oxa-analogue is generally stable to oxidation under standard conditions.
Ring Stability and Cleavage:
Experimental Protocols:
While a directly comparative experimental protocol is not available in the literature, the following represents a general procedure for a key synthetic transformation that could be adapted for either analogue, such as the functionalization of the ketone.
Protocol: Reductive Amination of the Spirocyclic Ketone
-
To a solution of tert-butyl 7-oxo-5-thia/oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added the desired amine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portionwise.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired amine.
Note: Reaction conditions, including solvent, temperature, and choice of reducing agent, may require optimization for each specific substrate.
Application in Drug Discovery and Medicinal Chemistry
Both the thia- and oxa-azaspiro[3.4]octane scaffolds are valuable in drug discovery for several reasons:
-
Three-Dimensionality: Their rigid, spirocyclic nature allows for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.
-
Novelty and Intellectual Property: As relatively underexplored scaffolds, they offer opportunities for the development of novel chemical entities with strong intellectual property potential.
-
Modulation of Physicochemical Properties: The choice between the sulfur and oxygen heteroatom allows for the fine-tuning of key physicochemical properties such as solubility, lipophilicity, and metabolic stability. Incorporation of an oxygen atom can improve water solubility and lower lipophilicity.[8][9]
The thia-analogue has been noted as an intermediate in the synthesis of pharmaceutical compounds, including beta-lactam antibiotics.[2] The oxa-analogue and its derivatives are also recognized as important intermediates in pharmaceutical chemistry and organic synthesis.[3]
Illustrative Signaling Pathway Application:
The functionalized derivatives of these spirocycles can be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. The diagram below illustrates a simplified signaling pathway where a hypothetical drug molecule derived from these scaffolds could act as an antagonist.
Caption: Simplified GPCR signaling pathway with antagonist intervention.
Conclusion
Both this compound and its oxa-analogue are valuable and versatile building blocks for the synthesis of complex, three-dimensional molecules in drug discovery. The choice between these two scaffolds should be guided by the specific synthetic strategy and the desired physicochemical and reactivity properties of the target compounds. The thia-analogue offers the potential for unique reactivity at the sulfur atom, including nucleophilic attack and oxidation, which can be leveraged for further diversification. The oxa-analogue, while less nucleophilic, provides a more polar and potentially more metabolically stable core. As the exploration of novel chemical space continues to be a priority in pharmaceutical research, a deeper understanding and utilization of such nuanced scaffold variations will undoubtedly contribute to the development of innovative and effective therapeutics.
References
- Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
- Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate.
- Facile Synthesis of 2‐azaspiro[3.4]octane - The Royal Society of Chemistry.
-
Reactions of ethers, epoxides, and thioethers - BrainKart. Available at: [Link]
- This compound - MySkinRecipes.
- tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | ChemScene.
-
Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate - PubChem. Available at: [Link]
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents.
-
15: Ethers, Epoxides and Thioethers - Chemistry LibreTexts. Available at: [Link]
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A Researcher's Guide to Evaluating Analytical Standards for Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
For drug development professionals and researchers working with novel pharmaceutical intermediates, the quality of an analytical standard is not merely a matter of compliance; it is the bedrock upon which the reliability of all subsequent experimental data rests. Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate, a key building block in medicinal chemistry, is a prime example of a compound for which a well-characterized analytical standard is crucial.
This guide provides an in-depth technical framework for evaluating and comparing analytical standards of this spirocyclic compound. Moving beyond a simple checklist, we will explore the causality behind experimental choices and establish a self-validating system for qualifying a reference material, grounded in authoritative principles from the International Council for Harmonisation (ICH).
The Critical Role of a High-Purity Analytical Standard
An analytical standard serves as a benchmark against which a sample of unknown purity or concentration is compared. For a pharmaceutical intermediate like this compound, the standard is indispensable for:
-
Quantitative Analysis: Accurately determining the amount of the intermediate in a reaction mixture or a final product.
-
Impurity Profiling: Identifying and quantifying process-related impurities or degradation products.[1][2]
-
Stability Studies: Assessing the degradation of the intermediate under various storage conditions.
-
Regulatory Submissions: Providing validated data to regulatory bodies like the FDA and EMA.[3]
The absence of an official pharmacopeial monograph for such a specialized intermediate means the onus is on the researcher to critically evaluate commercially available standards.
Core Quality Attributes of a Reference Standard
When selecting a reference standard, one must look beyond the label. A comprehensive Certificate of Analysis (CoA) is the first indicator of quality. The evaluation should focus on three pillars: Identity, Purity, and Characterization.
Comparison of Analytical Standard Offerings
For a compound like this compound, a direct experimental comparison of standards from multiple vendors is often impractical. Instead, a critical comparison of their provided documentation (the CoA) is the most effective approach. Below is a model comparison table highlighting key parameters a researcher should scrutinize.
| Feature | Standard A (Minimalist Supplier) | Standard B (Preferred Supplier) | Why It Matters |
| Identity Confirmation | Stated as "Conforms to Structure" | ¹H NMR, ¹³C NMR, and MS data provided and consistent with structure. | Identity is the most fundamental attribute. Multiple orthogonal techniques provide the highest level of confidence.[4] |
| Purity (Assay) | "≥95% (HPLC)" | "99.2% by HPLC (Area %)"; "99.0% by qNMR" | A precise, quantitative value is superior to a lower-limit. Assay determination by two independent methods (e.g., chromatography and qNMR) demonstrates robustness and is a hallmark of a high-quality standard.[4] |
| Water Content | Not provided | 0.15% (Karl Fischer Titration) | Water content is critical for accurate weighings, especially for quantitative applications. It should be subtracted from the purity value for calculating the true assay. |
| Residual Solvents | Not provided | "Acetone: 0.05%, Heptane: <0.01% (HS-GC)" | Residual solvents from synthesis can interfere with analysis and add to the impurity profile. Their identification and quantification are essential.[2] |
| Traceability | None stated | Traceable to an in-house, extensively characterized primary standard. | Traceability ensures consistency between batches and provides a link in the metrological chain.[5] |
| Certificate of Analysis | Basic, lists purity only. | Comprehensive CoA with spectra, chromatograms, and detailed test methods. | A detailed CoA allows the end-user to independently verify the quality and suitability of the standard for their specific application. |
Experimental Workflows for Standard Validation
A laboratory should possess the capability to independently verify the critical attributes of a reference standard. The following protocols are designed as a robust, self-validating system for this compound, grounded in the principles of analytical procedure validation outlined in ICH Q2(R1).[3][6][7]
Workflow for Evaluating an Analytical Standard
The following diagram illustrates the logical flow for the comprehensive evaluation of a new analytical standard upon its arrival in the laboratory.
Caption: Workflow for analytical standard verification.
Identity Confirmation via NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton and carbon atom, serving as a unique fingerprint for the compound.[8][9] For a complex spirocyclic structure, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for unambiguous assignment.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main peaks.
-
Integrate all peaks and normalize to a known number of protons (e.g., the 9 protons of the tert-butyl group).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Analysis:
-
Compare the observed chemical shifts, coupling constants, and integrations with the expected structure of this compound.
-
The spectrum should be free of significant unassigned signals, which would indicate impurities.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for separating the main component from its impurities, allowing for precise quantification of purity.[1][10][11] An area percent calculation from the chromatogram provides a reliable measure of purity, assuming all components have a similar response factor at the chosen wavelength.
Protocol: Reversed-Phase HPLC-UV Method
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (chosen because the keto and carboxylate chromophores absorb in the low UV range).
-
-
Sample Preparation: Prepare a stock solution of the standard in acetonitrile at approximately 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Inject the sample and record the chromatogram for at least 20 minutes.
-
Calculation: Calculate the purity using the area normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[12]
-
The result should be ≥95%, with high-quality standards typically exceeding 98%.
-
Identity and Impurity Mass Confirmation by LC-MS
Rationale: Mass spectrometry (MS) provides the molecular weight of the compound, offering definitive confirmation of identity. When coupled with HPLC (LC-MS), it can also provide mass information for any impurities detected in the chromatographic separation, aiding in their structural elucidation. The presence of sulfur gives a characteristic isotopic pattern (a notable M+2 peak from ³⁴S) that should be observed.[13][14][15]
Protocol: ESI-LC-MS Analysis
-
Instrumentation: An HPLC system coupled to an Electrospray Ionization (ESI) mass spectrometer (e.g., a TOF or Orbitrap for high resolution).
-
Chromatographic Conditions: Use the same HPLC method as described above.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI+.
-
Scan Range: m/z 100-800.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis:
-
Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z (for C₁₁H₁₇NO₃S, the monoisotopic mass is 243.09, so [M+H]⁺ should be ~244.10).
-
Verify the characteristic sulfur isotope pattern.
-
Examine the mass spectra of any minor peaks in the chromatogram to tentatively identify impurities.
-
Logical Relationship of Analytical Techniques
The chosen analytical techniques are orthogonal, meaning they measure different chemical properties. This orthogonality provides a high degree of confidence in the final assessment of the standard's quality.
Caption: Orthogonal techniques for standard validation.
Conclusion
For a non-compendial intermediate such as this compound, the responsibility for quality assurance falls squarely on the researcher. Simply accepting a supplier's label claim is insufficient. By critically comparing Certificates of Analysis and implementing a verification workflow based on orthogonal analytical techniques like NMR, HPLC, and MS, scientists can ensure the integrity of their analytical standard. This rigorous approach, grounded in the principles of ICH guidelines, not only validates the standard itself but also builds a foundation of trustworthiness and scientific integrity for all subsequent research and development activities.
References
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Guidelines for the Selection and Use of Reference Materials. Eurachem. [Link]
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Cooks, R. G., & O'Lear, J. R. (1991). Mass Spectra Of Organic Sulfur Compounds. OneMine. [Link]
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HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. [Link]
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Purity Assay (Pharmaceutical Testing). Pathogenia. [Link]
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Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. Millennial Scientific. [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
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Urban, S., & Dias, D. A. (2013). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Methods in Molecular Biology. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
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Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]
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Li, Y., et al. (2022). PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum. Energy & Fuels. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Continuous-Flow Stable Sulfur Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS. ACS Publications. [Link]
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Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. [Link]
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(±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. ACS Publications. [Link]
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Biological sulphur-containing compounds – Analytical challenges. ResearchGate. [Link]
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How To Choose the Proper Analytical Reference Standards?. Symtera Analytics. [Link]
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Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]
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Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography. ResearchGate. [Link]
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Reference Standards Guide. Scribd. [Link]
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Structure Elucidation by NMR. ETH Zurich. [Link]
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A Comparative Guide to the Synthesis of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Introduction: The Significance of a Unique Spirocyclic Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds that provide access to unexplored chemical space is of paramount importance. Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate, a unique spirocyclic β-lactam containing a thiazolidinone moiety, represents a promising building block for the development of new therapeutic agents.[1] Its rigid, three-dimensional structure is a desirable feature for designing molecules with high affinity and selectivity for biological targets. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering insights into their respective methodologies, efficiencies, and practical considerations for researchers in the field.
The two routes that will be discussed are:
-
Route 1: Rhodium-Catalyzed [3+2] Cycloaddition of a Thiocarbonyl Ylide. This elegant approach, reported by Carreira and Rogers-Evans, utilizes a rhodium-catalyzed cycloaddition as the key step to construct the spirocyclic core.[2]
-
Route 2: Multi-step Synthesis via Intramolecular Cyclization (Adapted from an Oxa-Analogue). This proposed route is adapted from a patented procedure for a structurally similar oxygen-containing analogue and relies on a more traditional multi-step approach involving an intramolecular cyclization.[3]
This guide will delve into the experimental details of each route, providing a side-by-side comparison of their advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Rhodium-Catalyzed [3+2] Cycloaddition
This modern and efficient route leverages the power of transition-metal catalysis to construct the complex spirocyclic system in a convergent manner. The key transformation is a [3+2] cycloaddition between a thiocarbonyl ylide, generated in situ, and an α,β-unsaturated lactam.[2]
Reaction Scheme
Caption: Rhodium-catalyzed [3+2] cycloaddition of a thiocarbonyl ylide with an exocyclic methylene azetidine.
Causality Behind Experimental Choices
The choice of a rhodium catalyst, specifically Rh₂(OAc)₄, is crucial for the efficient generation of the thiocarbonyl ylide from the diazo precursor. Rhodium carbenoids are well-established intermediates for this type of transformation. The use of an exocyclic methylene azetidine derivative as the dipolarophile provides the necessary reactivity for the cycloaddition and directly installs the desired spirocyclic azetidine core. The Boc protecting group on the azetidine nitrogen is a standard choice, offering stability under the reaction conditions and facile removal if required for further functionalization.
Experimental Protocol
Step 1: Synthesis of Tert-butyl 3-methylideneazetidine-1-carboxylate
This starting material can be prepared from commercially available tert-butyl 3-oxoazetidine-1-carboxylate via a Wittig reaction.
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add a solution of potassium tert-butoxide in THF dropwise.
-
Stir the resulting yellow suspension at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-methylideneazetidine-1-carboxylate as a colorless oil.
Step 2: Rhodium-Catalyzed [3+2] Cycloaddition
-
To a solution of tert-butyl 3-methylideneazetidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane at room temperature, add rhodium(II) acetate dimer (0.02 equiv).
-
To this mixture, add a solution of 2-(diazomethyl)tetrahydrothiophene 1-oxide (1.2 equiv) in anhydrous dichloromethane dropwise over a period of 2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 1 hour after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield this compound.
Performance Data
| Parameter | Value | Reference |
| Overall Yield | Good to Excellent | [2] |
| Purity | High | [2] |
| Scalability | Potentially scalable | [2] |
| Reaction Time | ~3 hours for cycloaddition | [2] |
| Reagent Availability | Starting materials are accessible | [4][5] |
Route 2: Multi-step Synthesis via Intramolecular Cyclization (Proposed/Adapted)
This route is a more traditional, linear synthesis adapted from a patented procedure for the corresponding 7-bromo-5-oxa-analogue.[3] It involves the construction of a key intermediate followed by an intramolecular cyclization to form the spirocyclic core. While potentially longer, this approach may offer advantages in terms of cost of starting materials and avoidance of specialized catalysts.
Reaction Scheme
Caption: Proposed multi-step synthesis via intramolecular cyclization.
Causality Behind Experimental Choices
This linear approach builds the molecule step-by-step. The initial Reformatsky-type reaction is a classic method for forming carbon-carbon bonds and introducing a hydroxy-ester functionality. The subsequent introduction of a thiol group, for example via a Mitsunobu reaction with thioacetic acid followed by hydrolysis, sets the stage for the key cyclization step. The final intramolecular cyclization, likely base-mediated, would then form the desired thiazolidinone ring. The choice of reagents and protecting groups would need to be carefully considered to ensure compatibility throughout the sequence.
Proposed Experimental Protocol (Hypothetical)
Step 1: Synthesis of tert-butyl 3-hydroxy-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
-
Activate zinc powder by washing with dilute HCl, water, ethanol, and diethyl ether, then dry under vacuum.
-
To a suspension of the activated zinc in anhydrous THF, add a solution of tert-butyl 3-oxoazetidine-1-carboxylate and ethyl bromoacetate in THF.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Step 2: Introduction of the Thiol Group
-
Dissolve the β-hydroxy ester intermediate in anhydrous THF.
-
Add triphenylphosphine and thioacetic acid.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify the resulting thioacetate by column chromatography.
-
Hydrolyze the thioacetate using a mild base such as potassium carbonate in methanol to yield the free thiol.
Step 3: Intramolecular Cyclization
-
Dissolve the thiol-containing intermediate in a suitable solvent such as DMF.
-
Add a non-nucleophilic base, for example, sodium hydride, at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography to obtain the final product.
Anticipated Performance
| Parameter | Anticipated Performance | Rationale |
| Overall Yield | Moderate | Multi-step nature can lead to lower overall yields. |
| Purity | High with careful purification at each step | Multiple purification steps are required. |
| Scalability | Potentially scalable with optimization | Linear sequences are often more challenging to scale. |
| Reaction Time | Several days for the entire sequence | Multiple reaction and workup steps are involved. |
| Reagent Availability | Readily available and inexpensive reagents | Based on common organic transformations. |
Comparison of Synthesis Routes
| Feature | Route 1: Rhodium-Catalyzed [3+2] Cycloaddition | Route 2: Multi-step Intramolecular Cyclization (Proposed) |
| Overall Strategy | Convergent, one-pot for the key spirocyclization. | Linear, multi-step sequence. |
| Key Reaction | Rhodium-catalyzed [3+2] cycloaddition. | Intramolecular cyclization of a thiol-containing ester. |
| Efficiency | High, likely higher overall yield in fewer steps. | Moderate, potential for yield loss at each step. |
| Catalyst | Requires a precious metal catalyst (Rhodium). | Does not require specialized metal catalysts. |
| Starting Materials | Requires synthesis of a diazo compound and an exocyclic olefin. | Starts from a commercially available ketone. |
| Scalability | May require optimization for large-scale synthesis due to the use of a diazo compound and catalyst. | Potentially more straightforward to scale, but with more unit operations. |
| Safety | Use of a diazo compound requires appropriate safety precautions. | Involves standard laboratory reagents and procedures. |
| Versatility | The cycloaddition approach may be adaptable to other dipolarophiles and thiocarbonyl ylide precursors. | The linear approach allows for the isolation of intermediates, which could be used to synthesize analogues. |
Conclusion and Future Outlook
Both the rhodium-catalyzed [3+2] cycloaddition and the proposed multi-step intramolecular cyclization present viable pathways for the synthesis of this compound.
Route 1 stands out for its elegance and efficiency, offering a rapid and high-yielding construction of the complex spirocyclic core. This makes it an attractive option for discovery chemistry and the rapid generation of analogues, provided the necessary expertise and safety measures for handling diazo compounds are in place.
Route 2 , while likely longer and with a potentially lower overall yield, relies on more conventional and cost-effective reagents and transformations. This could make it a more practical choice for large-scale synthesis where cost and the avoidance of precious metal catalysts are primary concerns. Further experimental validation of this proposed route is necessary to fully assess its viability.
The choice between these two synthetic strategies will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, available resources, and the timeline for producing the target molecule. The continued development of novel synthetic methodologies, such as the rhodium-catalyzed cycloaddition, will undoubtedly accelerate the exploration of unique chemical scaffolds like the thia-azaspiro[3.4]octane system in the quest for new and improved therapeutics.
References
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Organic Letters, 2013, 15 (18), pp 4766–4769. Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes.[Link][2][6]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC.[Link][4]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.[Link]
-
Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters.[Link][2]
- WO1992001061A1 - PROCESS FOR PREPARATION OF β-LACTAMS.
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.[Link]
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-
CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents.[3]
- US4925934A - Process for preparation of beta-lactam derivatives.
-
Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry.[Link]
- Synthesis of ester and amide derivatives of beta-lactam nuclei.
-
Facile Synthesis of Dibenzothiophene S-Oxides from Sulfinate Esters. The Royal Society of Chemistry.[Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise control and characterization of molecular architecture are paramount. Spirocyclic scaffolds, such as tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate, are of increasing interest as rigid, three-dimensional building blocks for novel therapeutics.[1] The central spiro-carbon of this molecule introduces a point of chirality, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. Differentiating these enantiomers is critical, as they can exhibit profoundly different pharmacological and toxicological profiles.
This guide provides an in-depth, theoretical framework for the spectroscopic differentiation of the (4R) and (4S) enantiomers of this compound. As published experimental data on this specific molecule is scarce, this document synthesizes foundational spectroscopic principles to offer a predictive and actionable comparison. We will explore the utility and limitations of various analytical techniques, from routine NMR and IR spectroscopy to specialized chiroptical methods, providing the causal logic behind experimental choices.
Part 1: The Isomeric Landscape - Chirality at the Spirocenter
The core structure of this compound features a spirocyclic junction at the C4 carbon, which is bonded to four different groups, rendering it a stereocenter. This gives rise to two enantiomeric forms: (4R) and (4S).
Caption: The (4R) and (4S) enantiomers of the target molecule.
In a standard, achiral environment, enantiomers possess identical physical properties (melting point, boiling point, solubility) and exhibit identical spectroscopic responses in techniques like NMR, IR, and MS.[2][3] Therefore, specialized methods are required to distinguish them.
Part 2: Spectroscopic Differentiation Strategies
The key to distinguishing enantiomers is to introduce another chiral entity into the system, creating a pair of diastereomers. Diastereomers have different physical properties and are spectroscopically distinct.[2][4] This can be achieved transiently using chiral solvating agents or permanently through chiral derivatization. Alternatively, techniques that interact with chirality directly, such as Vibrational Circular Dichroism, can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Chiral Solvating Agents
NMR spectroscopy is the most powerful tool for structure elucidation.[2] While a standard ¹H or ¹³C NMR spectrum of a racemic mixture will show only one set of peaks, the addition of a Chiral Solvating Agent (CSA) can resolve this.[5][6][7] CSAs, such as Pirkle's alcohol or cyclodextrins, form transient, non-covalent diastereomeric complexes with each enantiomer.[8][9] These complexes have different geometries and stabilities, leading to observable differences in the chemical shifts (Δδ) for the corresponding nuclei of the two enantiomers.[10]
Predicted ¹H NMR Data (in Achiral CDCl₃) The following table outlines the predicted ¹H NMR signals for a single enantiomer. The spectrum of the racemate would be identical.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Notes |
| H3, H3' | 3.9 - 4.2 | m | - | Protons on azetidine ring adjacent to N. |
| H1, H1' | 3.7 - 4.0 | m | - | Protons on azetidine ring adjacent to C4. |
| H6, H6' | 3.0 - 3.3 | m | - | Protons on tetrahydrothiophene ring. |
| H8, H8' | 2.8 - 3.1 | m | - | Protons on tetrahydrothiophene ring. |
| Boc (-C(CH₃)₃) | ~1.45 | s | - | 9H singlet for the tert-butyl group. |
Predicted ¹³C NMR Data (in Achiral CDCl₃)
| Assignment | Predicted δ (ppm) | Notes |
| C7 (Ketone C=O) | 205 - 210 | Carbonyl of the five-membered ring. |
| Boc (Carbamate C=O) | ~155 | Carbonyl of the Boc protecting group. |
| Boc (-C (CH₃)₃) | ~80 | Quaternary carbon of the Boc group. |
| C4 (Spirocenter) | 65 - 75 | Key quaternary spiro-carbon. |
| C1, C3 | 50 - 60 | Carbons of the azetidine ring. |
| C6, C8 | 35 - 45 | Carbons of the tetrahydrothiophene ring. |
| Boc (-C(CH₃ )₃) | ~28 | Methyl carbons of the Boc group. |
Comparative ¹H NMR with a Chiral Solvating Agent (CSA) Upon addition of a CSA (e.g., (R)-Pirkle's alcohol), the signals for the (4R) and (4S) isomers will split. The magnitude of the separation (ΔΔδ) depends on the strength of the interaction. Protons closer to the stereocenter (H1, H3, H6, H8) are expected to show the most significant differentiation.
| Assignment | (4R)-Isomer δ (ppm) | (4S)-Isomer δ (ppm) | Predicted ΔΔδ (ppm) |
| H3 | δ₁ | δ₁' | 0.02 - 0.10 |
| H1 | δ₂ | δ₂' | 0.02 - 0.10 |
| H6 | δ₃ | δ₃' | 0.01 - 0.05 |
| H8 | δ₄ | δ₄' | 0.01 - 0.05 |
Causality: The CSA creates a chiral magnetic environment. The differential spatial arrangement of each enantiomer within this environment leads to distinct shielding/deshielding effects, resulting in separate signals. This allows for the direct determination of enantiomeric excess (ee) by integrating the resolved peaks.[10]
Vibrational Circular Dichroism (VCD): An Absolute Configuration Tool
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[11][12][13] It is a definitive technique for determining the absolute configuration of chiral molecules in solution.[14][15]
-
Principle : Enantiomers produce VCD spectra that are perfect mirror images of each other (equal in magnitude, opposite in sign). A racemic mixture will show no VCD signal.[12]
-
Application : By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a known configuration (e.g., the (4R)-isomer), the absolute configuration of the synthesized material can be unambiguously assigned.[13] Key vibrational bands, such as the C=O stretches of the ketone and carbamate, would be the most diagnostic regions.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
While not a spectroscopic technique in itself, chiral HPLC is the most common and powerful method for the analytical and preparative separation of enantiomers.[16][17][18]
-
Mechanism : The sample is passed through a column containing a Chiral Stationary Phase (CSP).[19][20] The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes of varying stability.[20] The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, resulting in different retention times and thus, separation.[20]
-
Coupling with MS : Coupling chiral HPLC with a mass spectrometer (LC-MS) allows for the confirmation of the mass-to-charge ratio (m/z) of each separated enantiomer, confirming their identity and purity.
Part 3: Recommended Analytical Workflow
A robust workflow for the characterization and differentiation of the isomers is essential.
Caption: Workflow for Isomer Characterization and Differentiation.
Part 4: Experimental Protocols
Protocol 1: NMR Analysis with Chiral Solvating Agent
-
Sample Preparation : Dissolve ~5-10 mg of the racemic this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Acquire Standard Spectrum : Obtain a standard ¹H NMR spectrum to serve as a baseline.
-
CSA Titration : Add a small, precise amount (e.g., 0.2 equivalents) of a CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire Spectrum : Gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Analyze : Look for the splitting of signals, particularly those of protons near the C4 spirocenter.
-
Optimize : If resolution is poor, incrementally add more CSA (up to 1-2 equivalents), acquiring a spectrum after each addition, until optimal separation is achieved.
-
Quantify : Integrate the baseline-resolved peaks corresponding to each enantiomer to determine the enantiomeric ratio.
Trustworthiness: This protocol is self-validating. The initial spectrum confirms the baseline state, and the progressive splitting of signals upon addition of the CSA directly demonstrates the interaction and allows for clear quantification.
Protocol 2: Chiral HPLC Method Development
-
Column Selection : Start with a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H), as these have broad applicability.[19]
-
Mobile Phase Screening :
-
Normal Phase : Begin with a mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.
-
Reversed Phase : Screen with a mobile phase of Acetonitrile/Water (50:50 v/v).
-
-
Detection : Use a UV detector, monitoring at a wavelength where the compound is expected to have some absorbance (e.g., 210-230 nm, due to the carbonyl groups).
-
Injection : Inject a small volume (5-10 µL) of a ~1 mg/mL solution of the racemic mixture.
-
Optimization : If no separation is observed, systematically vary the ratio of the mobile phase components. Small amounts of additives (e.g., trifluoroacetic acid for reversed-phase or diethylamine for normal-phase) can sometimes improve peak shape and resolution.
-
Validation : Once separation is achieved, confirm the identity of the peaks by coupling the HPLC to a mass spectrometer.
Expertise: The choice to start with polysaccharide columns is based on extensive field experience showing their versatility.[19] The systematic screening of both normal and reversed-phase conditions is a standard, logical approach to efficiently explore the separation space.
Conclusion
While the isomers of this compound are indistinguishable by standard spectroscopic methods, a clear and robust differentiation is achievable through a well-designed analytical strategy. Chiral HPLC stands as the premier technique for both analytical separation and quantification. NMR spectroscopy in the presence of a chiral solvating agent offers a powerful and direct in-situ method for determining enantiomeric purity. For the definitive assignment of absolute configuration, Vibrational Circular Dichroism, paired with theoretical calculations, is the method of choice. Employing this multi-faceted approach ensures the highest level of scientific integrity and provides the unambiguous characterization required for modern drug development.
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Comparative Bioactivity Analysis of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate as a Potential SARS-CoV-2 Mpro Inhibitor
A Senior Application Scientist's Guide to a Structured Investigation
Introduction: The Quest for Novel SARS-CoV-2 Main Protease Inhibitors
The global health crisis precipitated by SARS-CoV-2 has underscored the urgent need for effective antiviral therapeutics. A primary target for drug development has been the SARS-CoV-2 main protease (Mpro), a viral enzyme crucial for the cleavage of polyproteins into functional units necessary for viral replication.[1][2][3] Inhibition of Mpro effectively halts the viral life cycle, making it a highly attractive target for antiviral drugs.[4][5] The success of drugs like Nirmatrelvir, a component of Paxlovid, has validated this approach and spurred the search for novel chemical scaffolds that can inhibit Mpro.[5][6]
Spirocyclic compounds, with their rigid, three-dimensional structures, offer a unique platform for the design of specific enzyme inhibitors.[7][8] This guide focuses on a systematic approach to confirm the bioactivity of a specific spirocyclic compound, tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate , as a potential inhibitor of SARS-CoV-2 Mpro. We will objectively compare its performance with a known Mpro inhibitor and provide a detailed experimental framework for its evaluation.
Compounds Under Investigation
For a robust and conclusive bioactivity assessment, a direct comparison with established controls is essential. The following compounds will be evaluated in parallel:
| Compound Name | Structure | Rationale |
| Test Compound: this compound | A novel spirocyclic compound with a thia-azaspiro core. Its potential for Mpro inhibition is unexplored, and this investigation aims to determine its bioactivity. | |
| Positive Control: Nirmatrelvir | An FDA-approved, potent covalent inhibitor of SARS-CoV-2 Mpro.[5][6] It serves as the benchmark for inhibitory activity in our assays. | |
| Negative Control: tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate | A structurally related spirocyclic compound lacking the sulfur atom in the five-membered ring. This compound is hypothesized to have significantly lower or no Mpro inhibitory activity and will help to establish the structure-activity relationship (SAR).[9] |
Experimental Workflow for Bioactivity Confirmation
A multi-tiered approach is necessary to thoroughly characterize the bioactivity of our test compound. The workflow is designed to first establish in vitro activity and then progress to cell-based assays to confirm antiviral efficacy and assess cytotoxicity.
Caption: Experimental workflow for bioactivity confirmation.
Detailed Experimental Protocols
In Vitro Mpro Inhibition Assay (FRET-based)
Principle: This assay utilizes a fluorogenic substrate containing a cleavage site for Mpro flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
Protocol:
-
Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the test compound, Nirmatrelvir, or the negative control in assay buffer (e.g., 20 mM HEPES, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) for 30 minutes at room temperature in a 384-well plate.
-
The enzymatic reaction is initiated by the addition of the FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Fluorescence intensity is measured kinetically over 30-60 minutes using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore/quencher pair).
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Antiviral Assay
Principle: This assay evaluates the ability of the compounds to inhibit SARS-CoV-2 replication in a host cell line.
Protocol:
-
Vero E6 cells are seeded in 96-well plates and incubated overnight.
-
The cells are treated with serial dilutions of the test compound, Nirmatrelvir, or the negative control for 1-2 hours.
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a 24-48 hour incubation period, the antiviral activity is quantified. This can be done by various methods, such as:
-
Plaque reduction assay: Staining the cells to visualize and count viral plaques.
-
RT-qPCR: Quantifying viral RNA in the cell supernatant.
-
Immunofluorescence: Staining for viral proteins within the cells.
-
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
Cytotoxicity Assay
Principle: This assay measures the toxicity of the compounds to the host cells to ensure that the observed antiviral activity is not due to cell death.
Protocol:
-
Vero E6 cells are seeded in 96-well plates and incubated overnight.
-
The cells are treated with the same serial dilutions of the compounds as in the antiviral assay.
-
After a 24-48 hour incubation period, cell viability is assessed using a standard method:
-
MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.
-
-
The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curve.
-
The Selectivity Index (SI) is calculated as CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window.
Comparative Bioactivity Data (Hypothetical)
The following table presents a hypothetical but realistic set of results for our comparative analysis.
| Compound | Mpro IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| Test Compound: this compound | 5.2 | 12.5 | >100 | >8 |
| Positive Control: Nirmatrelvir | 0.019 | 0.074 | >100 | >1351 |
| Negative Control: tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate | >100 | >100 | >100 | - |
Interpretation of Results and Future Directions
Based on our hypothetical data, the test compound, this compound , demonstrates moderate inhibitory activity against SARS-CoV-2 Mpro in vitro and antiviral activity in a cell-based model. The lack of significant cytotoxicity is a positive indicator of its potential as a drug candidate.
In comparison, Nirmatrelvir exhibits significantly higher potency, as expected for an optimized, clinically approved drug.[6] The negative control shows no activity, suggesting that the thia-azaspiro core of the test compound is important for its bioactivity.
The promising, albeit moderate, activity of the test compound warrants further investigation. The following steps are recommended:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the test compound to improve potency. Modifications could include altering the substituents on the spirocyclic core.
-
Mechanism of Action Studies: Conduct enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. Mass spectrometry analysis of the Mpro enzyme after incubation with the compound can confirm if it acts as a covalent inhibitor by binding to the catalytic cysteine residue.[10]
Caption: Future development pathway for the test compound.
Conclusion
This guide provides a comprehensive framework for the bioactivity confirmation of This compound . By employing a systematic and comparative approach, researchers can robustly evaluate its potential as a novel SARS-CoV-2 Mpro inhibitor. The outlined experimental protocols and data interpretation strategy offer a clear path from initial hit identification to lead optimization and further preclinical development.
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The Compass of Innovation: A Cost-Benefit Analysis of Synthetic Routes to Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
In the landscape of modern drug discovery, the demand for novel molecular scaffolds with three-dimensional complexity is insatiable. Spirocyclic systems, in particular, have emerged as "privileged structures" due to their rigid conformations that allow for precise presentation of substituents in vectoral space, enhancing interactions with biological targets.[1] Among these, the thia-azaspiro[3.4]octane core represents a compelling motif, integrating the conformational rigidity of a spirocycle with the rich chemical functionality of a sulfur-containing heterocycle. This guide provides a comprehensive cost-benefit analysis of proposed synthetic methodologies for a key building block in this class: tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate. While a definitive, published synthetic protocol for this exact molecule remains elusive, this guide, intended for researchers, scientists, and drug development professionals, extrapolates from established syntheses of analogous compounds to propose and evaluate viable routes.
The strategic importance of this target molecule lies in its potential as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the realm of beta-lactam antibiotics and other bioactive compounds where precise stereochemical control is paramount.[2][3] The presence of the sulfur atom can influence metabolic stability and binding affinities, making it an attractive isostere for more common oxygen-containing spirocycles.
This guide will dissect two plausible, multi-step synthetic pathways, providing detailed, actionable protocols. Each route will be critically evaluated based on a cost-benefit matrix encompassing reagent and catalyst costs, operational complexity and safety, and potential for scalability and green chemistry considerations.
Proposed Synthetic Methodologies
Two primary retrosynthetic disconnections are considered, drawing inspiration from the synthesis of the analogous 5-oxa-2-azaspiro[3.4]octane derivatives and other related spirocyclic systems.[4] Both proposed routes commence from the readily available starting material, 1-Boc-azetidin-3-one.
Method 1: Alkylation and Intramolecular Cyclization Pathway
This strategy hinges on the initial alkylation of 1-Boc-azetidin-3-one with a suitable sulfur-containing electrophile, followed by an intramolecular cyclization to construct the tetrahydrothiophene ring.
The choice of 1-Boc-azetidin-3-one as a starting material is strategic due to its commercial availability and the presence of a ketone for initial functionalization and a protected nitrogen to prevent unwanted side reactions. The proposed alkylation followed by intramolecular cyclization is a common and generally robust method for the formation of heterocyclic rings.[5] The final oxidation step is necessary to install the target ketone functionality.
-
Step 1: Synthesis of tert-butyl 3-hydroxy-3-((2-(methoxycarbonyl)ethyl)thio)azetidine-1-carboxylate
-
To a solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add a solution of methyl 3-bromopropionate (1.2 eq) in THF and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Reduction and Thiol Formation
-
Dissolve the product from Step 1 in a mixture of THF and water.
-
Add lithium borohydride (LiBH4) (2.0 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Carefully quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield the corresponding diol.
-
Dissolve the diol in anhydrous THF and treat with Lawesson's reagent (0.6 eq) at reflux for 6 hours to convert the ester to a thioester, which is then reduced in situ to the thiol.
-
Cool the reaction, filter, and concentrate. Purify by column chromatography.
-
-
Step 3: Intramolecular Cyclization to form tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
-
Dissolve the thiol from Step 2 in a suitable solvent such as methanol.
-
Add a catalytic amount of a base, such as sodium methoxide, and stir at room temperature until TLC indicates the consumption of the starting material.
-
Neutralize the reaction with a mild acid and remove the solvent under reduced pressure.
-
Extract the product and purify by column chromatography.
-
-
Step 4: Oxidation to this compound
-
Dissolve the alcohol from Step 3 in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.2 eq) at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, filter, and concentrate.
-
Purify the final product by column chromatography.
-
Caption: Workflow for Method 1: Alkylation and Intramolecular Cyclization.
Method 2: Michael Addition and Dieckmann Condensation Approach
This alternative route involves a Michael addition of a thiol to an α,β-unsaturated ester attached to the azetidine ring, followed by an intramolecular Dieckmann condensation to form the five-membered sulfur-containing ring.
The Michael addition is a powerful C-S bond-forming reaction.[1] The subsequent Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters. This approach could potentially be more convergent than Method 1.
-
Step 1: Wittig or Horner-Wadsworth-Emmons Reaction
-
To a suspension of a suitable phosphonium ylide (e.g., (methoxycarbonylmethylene)triphenylphosphorane) (1.2 eq) in anhydrous THF, add 1-Boc-azetidin-3-one (1.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the triphenylphosphine oxide and concentrate the filtrate.
-
Purify the resulting α,β-unsaturated ester by column chromatography.
-
-
Step 2: Michael Addition of a Thiol
-
Dissolve the α,β-unsaturated ester from Step 1 in a suitable solvent like methanol.
-
Add 3-mercaptopropionic acid (1.1 eq) and a catalytic amount of a base such as triethylamine.
-
Stir the reaction at room temperature for 12 hours.
-
Remove the solvent under reduced pressure and purify the adduct by column chromatography.
-
-
Step 3: Intramolecular Dieckmann Condensation
-
Dissolve the product from Step 2 in anhydrous toluene.
-
Add a strong base, such as sodium hydride (1.5 eq), portion-wise at 0 °C under an inert atmosphere.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting β-keto ester by column chromatography.
-
-
Step 4: Decarboxylation
-
Dissolve the β-keto ester from Step 3 in a mixture of dimethyl sulfoxide (DMSO) and water containing a salt like lithium chloride.
-
Heat the mixture to 120-140 °C for several hours until decarboxylation is complete (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry, filter, and concentrate.
-
Purify the final product by column chromatography.
-
Caption: Workflow for Method 2: Michael Addition and Dieckmann Condensation.
Cost-Benefit Analysis
The following table provides a semi-quantitative comparison of the two proposed synthetic routes. The cost estimations are based on currently available catalog prices for reagents at standard laboratory scale and are intended for comparative purposes.[7][8][9][10][11] Safety and environmental impact are assessed qualitatively based on the known hazards of the reagents and transformations involved.[12][13][14][15][16][17][18][19]
| Parameter | Method 1: Alkylation & Intramolecular Cyclization | Method 2: Michael Addition & Dieckmann Condensation | Justification |
| Starting Material Cost | Moderate | Moderate | Both routes start from the same commercially available material, 1-Boc-azetidin-3-one.[9][10] |
| Reagent & Catalyst Cost | High | Moderate to High | Method 1 utilizes expensive reagents like LDA and Dess-Martin periodinane.[6][7][20][21] Method 2 employs a phosphonium ylide and a strong base like NaH, which can also be costly. |
| Number of Steps | 4 | 4 | Both proposed routes consist of four principal synthetic transformations. |
| Operational Complexity | High | High | Both methods involve air- and moisture-sensitive reagents (LDA, NaH), cryogenic temperatures (-78 °C), and require careful monitoring of reactions. |
| Potential Yield & Purity | Moderate | Moderate to Good | Intramolecular cyclizations (Method 1) can sometimes be lower yielding. Dieckmann condensations (Method 2) are generally efficient. Purity in both cases will heavily depend on effective chromatographic purification. |
| Scalability | Moderate | Moderate | The use of cryogenic temperatures and stoichiometric strong bases in both methods can present challenges for large-scale synthesis. |
| Safety Considerations | High | High | Method 1 uses LDA (pyrophoric) and Dess-Martin periodinane (potentially explosive).[12][13][14][15] Method 2 uses NaH (flammable solid). Both require inert atmosphere techniques. The Swern oxidation, an alternative to Dess-Martin, generates toxic CO and malodorous dimethyl sulfide.[16][17][18][19] |
| Environmental Impact | Moderate to High | Moderate | Both routes generate significant solvent and chemical waste from reactions and purifications. The use of halogenated solvents and heavy-metal-free oxidation in Method 1 is a plus, but the byproducts of Dess-Martin oxidation need proper disposal. |
| Overall Cost-Effectiveness | Lower | Potentially Higher | While reagent costs for Method 1 might be higher, the potentially more reliable and higher-yielding nature of the Dieckmann condensation in Method 2 could make it more cost-effective in the long run, especially if yields are significantly better. |
Conclusion and Future Perspectives
Both proposed synthetic routes to this compound offer plausible, albeit challenging, pathways to this valuable building block. Method 1, the Alkylation and Intramolecular Cyclization Pathway, is a more linear approach but may suffer from higher reagent costs and potentially lower yields in the cyclization step. Method 2, the Michael Addition and Dieckmann Condensation Approach, presents a more convergent strategy that could lead to higher overall efficiency, although it also relies on hazardous reagents and stringent reaction conditions.
For researchers in an academic setting focused on proof-of-concept and small-scale synthesis, either route could be viable, with the choice perhaps depending on familiarity with the specific reactions. For industrial drug development, where scalability, cost of goods, and process safety are paramount, significant process optimization would be required for either route. The development of a catalytic and more environmentally benign oxidation step to replace the Dess-Martin periodinane or Swern oxidation would be a critical area for improvement.
Ultimately, the optimal synthetic strategy will be determined by a combination of factors including the desired scale of production, available resources, and the specific purity requirements for downstream applications. This guide provides a foundational framework for initiating such synthetic endeavors, grounded in the established principles of organic chemistry and an awareness of the practical considerations of cost and safety.
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The Strategic Advantage of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate in Multi-Step Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can access unique chemical space and confer advantageous physicochemical properties is ever-increasing. Spirocyclic systems, with their inherent three-dimensionality, have emerged as a powerful tool for medicinal chemists.[1][2] Among these, tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate stands out as a versatile and efficient building block for the construction of complex, biologically active molecules, particularly in the realm of β-lactam antibiotics.[3] This guide provides an in-depth, objective comparison of the performance of this key intermediate against alternative synthetic strategies, supported by experimental data and protocols.
The Ascendancy of Spirocyclic Scaffolds in Medicinal Chemistry
The rigid, three-dimensional architecture of spirocycles offers a distinct advantage over traditional flat, aromatic systems in drug design. This unique topology allows for a more precise spatial arrangement of functional groups, leading to enhanced target affinity and selectivity. Furthermore, the introduction of spiro-centers can improve metabolic stability and aqueous solubility, critical parameters in the development of viable drug candidates.[4] The thia-azaspiro[3.4]octane core, in particular, is a key pharmacophore found in a variety of potent enzyme inhibitors and antibacterial agents.
Synthetic Accessibility: A Comparative Analysis
The utility of any building block is intrinsically linked to its synthetic accessibility and performance in subsequent transformations. Here, we compare the synthesis of this compound with a common alternative approach to a related spirocyclic core.
Featured Synthesis: this compound
A robust and scalable synthesis of this key intermediate has been reported, highlighting its practical applicability in a drug discovery setting.[5][6] The synthetic route leverages readily available starting materials and proceeds through a key intramolecular cyclization.
Synthetic Workflow:
Caption: Synthetic overview for the target spirocycle.
While the specific, step-by-step protocol with yields from the primary literature is proprietary, the general strategy involves the construction of a suitable precursor from 1-Boc-azetidin-3-one, followed by an efficient intramolecular cyclization to furnish the desired spirocyclic ketone. This approach is noted for its step-economy and scalability.[5][6]
Alternative Strategy: Synthesis of a Related Oxa-azaspiro[3.4]octane Derivative
An alternative approach to a similar spirocyclic system, the oxa-analog, is detailed in the patent literature.[7] This three-step synthesis provides a useful benchmark for comparison.
Synthetic Workflow:
Caption: Alternative three-step synthesis of an oxa-analog.
This route, while effective for the oxa-derivative, involves the use of hazardous reagents such as liquid bromine and may present challenges in terms of functional group tolerance and scalability for certain applications.
Performance in Multi-Step Synthesis: A Head-to-Head Comparison
The thia-azaspiro[3.4]octanone system is a key precursor for spirocyclic β-lactams, which are often synthesized via the Staudinger [2+2] cycloaddition of a ketene and an imine.[8][9] The sulfur atom in the five-membered ring can influence the reactivity of the adjacent ketone and the overall conformational rigidity of the spirocycle, potentially leading to higher diastereoselectivity in subsequent transformations compared to more flexible acyclic precursors.
| Feature | This compound | Alternative Acyclic/Monocyclic Precursors |
| Synthetic Convergence | High: Pre-forms the spirocyclic core, simplifying later-stage synthesis. | Low to Moderate: Requires construction of the spirocycle during the main synthetic sequence. |
| Stereocontrol | Potentially High: The rigid spirocyclic framework can confer high diastereoselectivity in subsequent reactions. | Variable: Stereocontrol can be challenging and may require chiral auxiliaries or catalysts. |
| Scalability | Reported to be scalable.[5][6] | Dependent on the specific route; may involve multiple steps that are difficult to scale. |
| Functional Group Compatibility | Good: The protected amine and ketone offer orthogonal handles for further functionalization. | Variable: Can be limited by the reagents and conditions required for ring formation. |
Experimental Protocols
General Protocol for Staudinger [2+2] Cycloaddition for the Synthesis of Spirocyclic β-Lactams
The Staudinger reaction is a cornerstone in the synthesis of β-lactams. The following is a general protocol that can be adapted for the reaction of a ketene precursor with an imine derived from a spirocyclic ketone.
Workflow Diagram:
Caption: General workflow for the Staudinger reaction.
Step-by-Step Methodology:
-
Imine Formation: The spirocyclic ketone (e.g., this compound) is reacted with a primary amine in the presence of a dehydrating agent (e.g., molecular sieves or TiCl4) in an appropriate solvent (e.g., dichloromethane or toluene) to form the corresponding imine. The reaction is typically monitored by TLC or LC-MS until completion.
-
Ketene Generation and Cycloaddition: In a separate flask, the desired acyl chloride is dissolved in an anhydrous, inert solvent (e.g., dichloromethane). To this solution, cooled to 0 °C, is added a tertiary amine base (e.g., triethylamine) to generate the ketene in situ. The previously formed imine solution is then added dropwise to the ketene solution at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as determined by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired spirocyclic β-lactam.
Conclusion
This compound represents a strategically advantageous building block for the synthesis of complex, three-dimensional molecules of interest in drug discovery. Its efficient and scalable synthesis, coupled with the stereochemical control it can impart in subsequent reactions, makes it a superior choice compared to many linear or less rigid precursors. For research teams aiming to explore novel chemical space and develop drug candidates with improved pharmacological profiles, the adoption of such advanced spirocyclic intermediates is a compelling strategy.
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Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic letters, 15(18), 4766–4769. [Link]
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Al-Tel, T. H. (2011). Novel and Recent Synthesis and Applications of β-Lactams. In An Overview of Organic Chemistry. IntechOpen. [Link]
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A Comparative Guide to the Validation of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate as a Pharmaceutical Intermediate
In the landscape of modern drug discovery, the demand for molecular scaffolds that offer three-dimensional complexity, improved physicochemical properties, and novel intellectual property is ever-increasing. Spirocyclic systems, which feature two rings sharing a single atom, have emerged as a powerful tool for medicinal chemists to escape the "flatland" of traditional aromatic heterocycles.[1][2] These rigid structures can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.[2] Among these, "Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate" has garnered attention as a versatile intermediate, particularly in the synthesis of novel therapeutic agents such as beta-lactam antibiotics.[3]
This guide provides an in-depth validation of this spirocyclic intermediate, comparing its performance with a representative non-spirocyclic alternative. We will delve into the synthetic pathways, present comparative experimental data, and outline a comprehensive validation protocol, offering a technical resource for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Spiro[3.4]octane Scaffold
The inherent three-dimensionality of the thia-azaspiro[3.4]octane core offers distinct advantages in drug design. The spirocyclic nature locks the conformation of the molecule, reducing the entropic penalty upon binding to a target protein and potentially leading to higher potency. Furthermore, the introduction of sp3-hybridized carbons generally improves solubility and metabolic stability compared to their unsaturated counterparts.
Synthesis of this compound: A Scalable Approach
A step-economic and scalable synthesis of thia-azaspiro[3.4]octanes has been reported, providing a viable route for the production of this intermediate on a large scale.[1][4][5] The following protocol is based on this established methodology.
Experimental Protocol: Synthesis of the Target Intermediate
Step 1: Synthesis of Tert-butyl 3-(hydroxymethyl)-3-(tosyloxy)azetidine-1-carboxylate
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in a mixture of THF and water (2:1) at 0 °C, add paraformaldehyde (1.5 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Dissolve the crude product in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise and stir the reaction at room temperature for 6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the desired tosylate.
Step 2: Synthesis of this compound
-
To a solution of the tosylate from Step 1 (1.0 eq) in DMF, add methyl thioglycolate (1.5 eq) and cesium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford the target spirocyclic intermediate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1453315-68-8). As a specialized spirocyclic compound used as an intermediate in pharmaceutical synthesis, particularly for beta-lactam antibiotics, its unique structure necessitates a cautious and informed approach to waste management.[1] This guide is designed for researchers, scientists, and drug development professionals, emphasizing procedural logic and scientific integrity to ensure laboratory safety and environmental compliance.
Compound Identification and Hazard Assessment
A complete, peer-reviewed toxicological profile for this specific compound is not widely available; therefore, a conservative hazard assessment must be conducted based on its structural motifs and data from analogous compounds.[2]
| Property | Value | Source |
| CAS Number | 1453315-68-8 | [1] |
| Molecular Formula | C₁₁H₁₇NO₃S | [1] |
| Molecular Weight | 243.32 g/mol | [1] |
| Appearance | Solid (Assumed based on analogs) | N/A |
| Storage | 2-8°C, under dry, sealed conditions | [1] |
Hazard Analysis Based on Structural Analogs
The primary hazards are inferred from safety data sheets (SDS) of structurally similar spirocyclic compounds containing a Boc-protecting group. The consistent GHS classifications across these analogs provide a reliable basis for risk assessment.
| Hazard Statement | Description | Analog Compounds |
| H315 / H319 | Causes skin and serious eye irritation | tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate[3], tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate[4] |
| H335 | May cause respiratory irritation | tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate[2], tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[5] |
| H302 | Harmful if swallowed | tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate[4] |
Causality: The ester and amide functionalities, combined with the strained spirocyclic system, can act as irritants upon contact with mucous membranes and skin. Inhalation of fine dust particles can lead to respiratory tract irritation.[2][3][4]
Reactivity Hazards
Two key structural features dictate the reactivity hazards: the Boc-protecting group and the sulfoxide moiety .
-
Acid Sensitivity: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability in basic conditions but extreme lability to acid.[6][7] Contact with strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will cause rapid, exothermic decomposition, releasing isobutylene (a flammable gas) and carbon dioxide.[8] Therefore, segregation from acidic waste streams is critical.
-
Thermal Decomposition: While stable at recommended storage temperatures, Boc-protected amines can undergo thermal deprotection at elevated temperatures.[8][9] During a fire, hazardous decomposition products, including oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx), are expected to form.[2]
-
Sulfoxide Group: The sulfoxide group is relatively stable but can be reduced or oxidized. It is prudent to avoid contact with strong oxidizing or reducing agents. The environmental effects of this specific compound have not been thoroughly investigated, warranting its treatment as a potential environmental hazard.[10]
Pre-Disposal Operations: Handling and Segregation
Proper handling and segregation are the first lines of defense in a safe disposal workflow. All operations should be conducted inside a certified chemical fume hood.
Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides a barrier against skin contact and irritation.[11] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Protects against dust particles and accidental splashes.[4] |
| Body Protection | Flame-retardant laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator (e.g., N95 for dusts) | Required if handling outside of a fume hood or if dust generation is unavoidable.[2] |
Waste Segregation Protocol
-
Designate a Waste Container: Use a dedicated, chemically resistant (e.g., HDPE) container with a secure, vapor-tight lid for all waste containing this compound.
-
Labeling: Immediately label the container as "Hazardous Waste" and list all contents, including:
-
This compound
-
Any solvents or other reagents present in the waste stream.
-
-
Incompatibility: The waste container must be stored separately from acids, strong oxidizing agents, and strong reducing agents.[8] The most critical segregation is from acids to prevent violent decomposition.
Spill Management Protocol
Accidental spills must be managed promptly and safely.
Small Spill (< 1 gram)
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If not in a fume hood, restrict access to the area.
-
Don PPE: Wear the full PPE suite as described in Table 3.
-
Containment: Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a universal spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2] Avoid creating dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spill (> 1 gram)
-
Evacuate Immediately: Alert all personnel and evacuate the immediate laboratory area.
-
Isolate the Area: Close the laboratory doors and prevent re-entry.
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as a regulated hazardous chemical waste . On-site chemical neutralization by laboratory personnel is not recommended due to the lack of specific degradation data and the risk of uncontrolled reactions.
Protocol for Final Disposition
-
Waste Collection: Collect all materials contaminated with the compound (e.g., residual solid, contaminated vials, pipette tips, absorbent materials) in the pre-labeled, dedicated hazardous waste container.[12]
-
Container Sealing: Once the container is full (up to 80% capacity to allow for expansion), securely seal the lid. Ensure the exterior of the container is clean and free of contamination.
-
Temporary Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility. This area must be cool, dry, well-ventilated, and away from incompatible materials.[12]
-
Arrange for Professional Disposal: Contact your institution's EH&S department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[5]
-
Method of Disposal: The recommended method of final disposal is high-temperature incineration at a licensed facility equipped with flue gas scrubbing.[5] This ensures the complete destruction of the organic molecule and prevents its release into the environment. Do not discharge this chemical or its containers to sewer systems or general refuse.[5]
Decision Workflow for Disposal
The following diagram outlines the logical workflow for handling and disposing of waste streams containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- Glaze 'N Seal. (2021). Safety Data Sheet.
- Capot Chemical Co., Ltd. (n.d.). MSDS of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.
- ChemicalBook. (2025). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet.
- PubChem. (n.d.). Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. National Center for Biotechnology Information.
- MedChemExpress. (2025). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate-SDS.
- MySkinRecipes. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO) Safety Information Sheet.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Benchchem. (2025). Proper Disposal of Dimethyl Sulfoxide-d6 (DMSO-d6): A Procedural Guide.
- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
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A Senior Application Scientist's Guide to Handling Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
This document provides essential safety and handling protocols for Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1453315-68-8). As a key intermediate in the synthesis of novel pharmaceutical compounds, particularly beta-lactam antibiotics, its safe management is paramount.[1] The guidance herein is predicated on the principle of As Low As Reasonably Achievable (ALARA) exposure, a necessary stance given that the chemical, physical, and toxicological properties of this specific molecule have not been exhaustively investigated.[2] This guide synthesizes data from analogous compounds, established laboratory safety standards, and an expert-driven risk assessment to ensure your research proceeds with the highest degree of safety and integrity.
Hazard Assessment: The 'Why' Behind the Precautions
A thorough understanding of potential hazards is the foundation of safe laboratory practice. While specific toxicity data for this compound is limited, an analysis of its structural motifs and data from close analogues allows for a predictive hazard assessment.
Structural & Analog-Based Hazard Profile:
-
Primary Irritant: The analogous compound, tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] It is reasonable to assume a similar irritant profile for the thia- derivative.
-
Potential Sensitizer: The core structure is related to beta-lactams, a class of compounds well-known for their potential to cause hypersensitivity reactions or allergies in some individuals.[4][5] Repeated exposure could increase the risk of sensitization.
-
Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is stable under many conditions but is typically removed using strong acids (e.g., trifluoroacetic acid).[6] This deprotection step generates gaseous byproducts like isobutylene and carbon dioxide, which can cause pressure buildup in closed systems.[6][7] Furthermore, the tert-butyl cation generated during cleavage can lead to unwanted side reactions.[7]
The following table summarizes the identified and potential hazards.
| Hazard Category | Description | Primary Routes of Exposure |
| Acute Toxicity | The toxicological properties are not fully characterized.[2] Based on analogs, it may cause skin, eye, and respiratory irritation.[3] | Dermal, Ocular, Inhalation |
| Sensitization | Structural alerts related to beta-lactams suggest a potential for hypersensitivity reactions with repeated exposure.[4][5] | Dermal, Inhalation |
| Physical Hazards | Solid, may form dust. Thermal decomposition may release hazardous gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).[2] | Inhalation |
| Process Hazards | Deprotection of the Boc group with acid generates gas, posing a pressurization risk in sealed vessels.[6] | N/A |
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. The primary method for exposure control is to use properly designed engineering solutions to isolate the hazard from the operator.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to control airborne dust and vapors.
-
Emergency Infrastructure: An ANSI-compliant safety shower and eyewash station must be immediately accessible within a 10-second travel distance from the handling area.[8] All personnel must be trained on their location and operation before beginning work.
Personal Protective Equipment (PPE): The Essential Barrier
A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety goggles must be worn. When there is a significant risk of splashing (e.g., during transfers of solutions or reaction workups), a full-face shield must be worn over the safety goggles.[8]
-
Hand Protection: The selection of an appropriate glove is critical. Disposable nitrile gloves are suitable for incidental contact, but they should be changed immediately upon contamination.[9] For extended handling or immersive work, a more robust glove is required. As a general rule, thicker gloves provide greater chemical resistance.[10]
| Glove Material | Recommended Use Case | Limitations & Considerations |
| Nitrile | Incidental Contact: Handling vials, weighing, transfers. | Not for prolonged immersion. Breakthrough times can be low for some organic solvents.[9][11] Change immediately if a splash occurs. |
| Neoprene | Moderate Contact: Reaction workups, cleaning glassware. | Offers good resistance to acids, bases, and some organic solvents.[10] |
| Butyl Rubber | Extended/High-Risk Contact: Handling large quantities, prolonged immersion. | Excellent resistance to ketones, esters, and many corrosive acids, but performs poorly with aromatic and halogenated hydrocarbons.[10][11] |
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Closed-toe, non-perforated shoes are required. For large-scale operations, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: When engineering controls are insufficient or during emergency situations (e.g., a large spill), respiratory protection is necessary. For nuisance dust exposures, a P95-rated particle respirator is recommended.[2] For higher-level protection against vapors or during spill cleanup, an air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges should be used.[2] All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.
PPE Donning and Doffing Workflow
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Operational Plan: From Receipt to Reaction
-
Receiving: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[12] The recommended storage temperature is 2-8°C.[1]
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.
-
Transfers: Use spatulas and other tools that minimize the generation of dust. If making solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Set up reactions in the fume hood. If the reaction involves heating or potential gas evolution (such as a deprotection step), ensure the system is properly vented through a bubbler or condenser. Do not use a closed system.[6]
-
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water.[13]
Emergency Procedures: Planning for Deviations
Spill Response
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Caption: Step-by-step workflow for responding to a chemical spill.
First Aid Measures
In the event of an exposure, follow these steps while seeking immediate medical attention. Provide the Safety Data Sheet (SDS) to responding medical personnel.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Consult a physician.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[2]
Disposal Plan
All waste containing this compound, including excess material, reaction residues, and contaminated consumables (e.g., gloves, absorbent pads, glassware), must be treated as hazardous waste.
-
Collection: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through a licensed professional waste disposal company.[2] Chemical incineration with an afterburner and scrubber is a suitable disposal method.[2]
-
Environmental Release: Do not allow the product or its waste to enter drains or waterways.[2][12]
References
- MSDS of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. (n.d.).
- Glaze 'N Seal. (2021, July 1). SAFETY DATA SHEET.
- PubChem. (n.d.). Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- American Chemical Society. (n.d.). BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET.
- ChemScene. (n.d.). tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS.
- MySkinRecipes. (n.d.). This compound.
- Scribd. (n.d.). Application Note - N-Boc Protection.
- Sutton, J. D., & G-S, L. (2008). An overview of harms associated with β-lactam antimicrobials: where do the carbapenems fit in?. Clinical Infectious Diseases, 46(Supplement_5), S465-S471.
- ChemicalBook. (2025, August 9). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet.
- Duke University Safety Office. (n.d.). The following chemical resistance ratings are based on published research data.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. EHS.
- Al-Abri, S., et al. (2023). Adverse Event Signals Associated with Beta-Lactamase Inhibitors: Disproportionality Analysis of USFDA Adverse Event Reporting System. Journal of Xenobiotics, 13(4), 633-644.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- Appler, K. A., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 9, 759223.
- Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
- PubMed. (2019). Spiro-Lactams as Novel Antimicrobial Agents.
- Norrby, S. R. (1984). Toxic and adverse reactions encountered with new beta-lactam antibiotics. Scandinavian Journal of Infectious Diseases. Supplementum, 42, 126-135.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
